m-PEG3-Aminooxy
Description
Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRLQLRXOQKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to m-PEG3-Aminooxy: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Aminooxy, systematically named 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)amine, is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure comprises a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal aminooxy group. This unique architecture imparts valuable properties, including enhanced hydrophilicity and the ability to form stable oxime bonds with carbonyl-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams.
The primary utility of this compound lies in its highly selective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the specific modification of biomolecules in complex biological environments. The PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, and can reduce steric hindrance.
It is important to distinguish this compound from a related compound, Aminooxy-PEG3-methyl ester. The latter possesses a methyl ester terminus instead of a methoxy (B1213986) group, offering a different reactive handle for further chemical modifications. This guide will focus on the methoxy-terminated variant.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following table summarizes key quantitative data for this molecule.
| Property | Value |
| Chemical Formula | C₇H₁₇NO₄ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 248275-10-7 |
| Appearance | Solid powder or oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and other organic solvents |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C |
| Topological Polar Surface Area (TPSA) | 62.94 Ų |
| logP (calculated) | -0.4437 |
Core Principle: The Oxime Ligation Reaction
The cornerstone of this compound's utility is the oxime ligation reaction. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable, covalent oxime bond. This reaction is highly chemoselective, meaning it proceeds with high specificity in the presence of other functional groups commonly found in biological systems, such as amines and thiols.
The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-6.5). However, the reaction can be effectively catalyzed by nucleophilic catalysts, such as aniline (B41778), allowing for efficient ligation at physiological pH (7.0-7.4).[1]
Figure 1: Chemical structure of this compound.
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Glycoprotein (B1211001) Labeling via Periodate (B1199274) Oxidation
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.
Materials:
-
Glycoprotein of interest (e.g., IgG antibody)
-
This compound
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Reaction Buffer: 0.1 M sodium acetate, pH 5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.4
-
Aniline (optional, as catalyst)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Oxidation of Glycans:
-
Prepare a fresh stock solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at 4°C in the dark.
-
-
Quenching the Oxidation:
-
Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted periodate.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess sodium periodate and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.
-
-
Oxime Ligation:
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess.
-
(Optional) For reactions at or near neutral pH, add aniline to a final concentration of 1-10 mM to catalyze the reaction.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm conjugation and assess the degree of labeling using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
Cell Surface Labeling
This protocol outlines the labeling of cell surface glycoproteins on living cells.
Materials:
-
Suspension or adherent cells
-
This compound
-
Sodium periodate (NaIO₄)
-
Cell culture medium or PBS
-
Aniline (optional)
-
Quenching solution: PBS with 1 mM glycerol (B35011) or ethylene glycol
-
Washing buffer: PBS
Procedure:
-
Cell Preparation:
-
Harvest and wash cells with ice-cold PBS. Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
-
Oxidation:
-
Add a freshly prepared solution of sodium periodate to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubate for 15-30 minutes on ice in the dark.
-
-
Quenching:
-
Wash the cells once with the Quenching solution to remove unreacted periodate.
-
-
Labeling:
-
Resuspend the oxidized cells in PBS containing 100-500 µM this compound.
-
(Optional) Add aniline to a final concentration of 1-10 mM.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
-
Washing:
-
Wash the cells three times with the Washing buffer to remove unreacted labeling reagent.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications, such as flow cytometry or fluorescence microscopy (if a fluorescently tagged this compound was used).
-
Mandatory Visualizations
Figure 2: Workflow for glycoprotein labeling.
Figure 3: ADC mechanism of action.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its ability to form stable oxime linkages with high chemoselectivity makes it ideal for the precise construction of complex biomolecular conjugates. The integrated PEG spacer further provides the benefits of enhanced solubility and potentially improved in vivo performance. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.
References
An In-depth Technical Guide on the Core Mechanism of Action of m-PEG3-Aminooxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Aminooxy is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and the development of advanced therapeutics.[1] Its structure is characterized by a methoxy-terminated triethylene glycol (m-PEG3) spacer and a reactive aminooxy group.[2] This strategic design imparts favorable properties, including enhanced aqueous solubility and a highly selective reactive handle for carbonyl groups (aldehydes and ketones).[3][4] The core mechanism of action of this compound revolves around a highly efficient and chemoselective reaction known as oxime ligation .[3][5] This reaction forms a stable oxime bond, providing a robust method for covalently linking molecules in complex biological environments.[5][6] This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with this compound.
Core Principle: The Oxime Ligation Reaction
The primary utility of this compound in bioconjugation stems from the specific and efficient reaction between its terminal aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O).[3][7] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the precise modification of biomolecules without interfering with other native functional groups.[4][5]
Reaction Mechanism
The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism:[6]
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.[6][7]
-
Dehydration: The tetrahedral intermediate then undergoes acid-catalyzed dehydration (the elimination of a water molecule) to form the stable C=N-O oxime bond.[5][6]
The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product under typical reaction conditions.[5][8]
Figure 1: Mechanism of Oxime Ligation.
Reaction Kinetics and Catalysis
The rate of oxime ligation is significantly influenced by pH. The reaction is generally most efficient under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl group, increasing its electrophilicity, and the dehydration step.[5][9] However, to maintain the integrity of sensitive biomolecules, reactions are often performed at or near neutral pH (6.5-7.5).[4][10]
Under neutral conditions, the reaction rate can be slow.[11][12] To overcome this limitation, nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine (B122844) and m-phenylenediamine), are frequently used.[3][13] These catalysts accelerate the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group.[3][14] Phenylenediamine derivatives have been shown to be significantly more effective than aniline, increasing reaction rates substantially at neutral pH.[11][14]
Quantitative Data
The efficiency and stability of the linkage formed by this compound are critical for its applications. The following tables summarize key quantitative data related to oxime ligation.
Reaction Parameters and Kinetics
While specific kinetic data for this compound is not extensively published, the data from similar aminooxy compounds provide a strong reference for expected performance.
Table 1: General Reaction Parameters for Oxime Ligation
| Parameter | Typical Range | Notes |
|---|---|---|
| pH | 4.5 - 7.5 | The reaction rate is generally faster at a slightly acidic pH. Catalysts enable efficient ligation at neutral pH.[15] |
| Temperature | 4 - 37 °C | The reaction proceeds at room temperature or refrigerated, with faster rates at higher temperatures.[15] |
| Reaction Time | 1 - 24 hours | Highly dependent on reactant concentrations, temperature, and catalyst use. Can be as short as minutes with high concentrations and catalysis.[15] |
| Molar Ratio | 1.1 - 50 equivalents | An excess of the aminooxy reagent is typically used to drive the reaction to completion.[1][4][15] |
| Catalyst | Aniline, m-phenylenediamine (B132917), p-phenylenediamine | Catalysts can significantly accelerate the reaction rate, especially at neutral pH.[11][15] |
Table 2: Representative Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0[16] |
| Aminooxy-dansyl + Dodecanal | m-phenylenediamine (25 µM) | 7.0 | Significant rate enhancement observed over aniline.[15] |
| Aldehyde-functionalized protein (10 µM) + Aminooxy-dansyl (50 µM) | m-phenylenediamine (mPDA) | 7.3 | Rate is dependent on catalyst concentration.[17] |
Comparative Linkage Stability
The oxime bond is renowned for its high stability, particularly when compared to other common bio-conjugation linkages like imines and hydrazones.[5][18] This stability is crucial for in vivo applications where the conjugate must remain intact in circulation.[19]
Table 3: Comparative Stability of Imine, Hydrazone, and Oxime Linkages
| Linkage | Relative Hydrolytic Stability | Typical Equilibrium Constant (Keq) | Half-life (t₁/₂) at pH 7.0 |
|---|---|---|---|
| Imine | Low | Variable, often low in water | - |
| Hydrazone | Moderate | 10⁴ - 10⁶ M⁻¹[20] | ~1.05 hours (for pivalaldehyde-N-methylhydrazone)[19] |
| Oxime | High | > 10⁸ M⁻¹ [20] | Too slow to measure (for pivalaldehyde-O-methyloxime)[19] |
The superior stability of the oxime linkage is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, thereby disfavoring the protonation step that initiates hydrolysis.[18] While highly stable at neutral pH, the hydrolysis of oxime linkages is acid-catalyzed and can be exploited for drug release in acidic environments like tumors or endosomes.[18][19]
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound. These are intended as starting points and may require optimization for specific molecules and applications.
Protocol 1: General Procedure for Labeling an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein that has been modified to contain an aldehyde group.
Materials:
-
Aldehyde-functionalized protein
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[1]
-
(Optional) Catalyst Stock Solution: 200 mM aniline or p-phenylenediamine in DMSO[1][11]
-
Purification System (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the aldehyde-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein's storage buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer.[1]
-
Immediately before use, prepare a stock solution (e.g., 100 mM) of this compound in anhydrous DMSO.[1]
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should generally not exceed 10% (v/v) to maintain protein stability.[1]
-
(Optional) For catalysis, add the catalyst stock solution to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.[1][11]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically.[1]
-
-
Purification and Analysis:
Figure 2: Experimental Workflow for Protein Conjugation.
Protocol 2: Generation of Aldehyde Groups on Glycoproteins and Subsequent Labeling
This protocol describes the mild oxidation of sialic acid residues on glycoproteins to generate reactive aldehyde groups, followed by conjugation with this compound.
Materials:
-
Sodium meta-periodate (NaIO₄)[4]
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5[4]
-
Coupling Buffer: 100 mM Phosphate buffer, pH 7.0[4]
-
This compound
-
Desalting column or dialysis cassettes[4]
Procedure:
-
Glycoprotein Oxidation:
-
Exchange the glycoprotein into the Oxidation Buffer.[4]
-
Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[4]
-
Incubate the reaction on ice (4°C) for 30 minutes in the dark.[4]
-
-
Removal of Oxidant:
-
Immediately remove the excess sodium meta-periodate by buffer exchanging the oxidized glycoprotein into the Coupling Buffer using a desalting column or dialysis.[4]
-
-
Oxime Ligation:
-
Proceed with the conjugation to this compound as described in Protocol 1, starting from step 2 of the "Conjugation Reaction".
-
Applications in Drug Development and Research
The robust and specific nature of the chemistry of this compound makes it a valuable tool in several areas:
-
PEGylation: The covalent attachment of the PEG chain can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic size. This leads to a longer circulatory half-life, reduced renal clearance, protection from proteolytic degradation, and decreased immunogenicity.[21][22]
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker to attach a cytotoxic drug to an antibody. The stability of the oxime bond ensures that the drug remains attached until it reaches the target cell.[1]
-
Proteolysis-Targeting Chimeras (PROTACs): As a heterobifunctional linker, this compound can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4][23]
-
Biomolecule Immobilization: The aminooxy group can be used to immobilize proteins or other biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups for applications in diagnostics and bio-sensors.[6]
Conclusion
This compound operates through the core mechanism of oxime ligation, a highly efficient, chemoselective, and bioorthogonal reaction. The resulting oxime bond offers superior stability compared to other linkages, making it ideal for creating robust bioconjugates for therapeutic and research applications. By understanding the reaction mechanism, kinetics, and optimal experimental conditions, researchers can effectively leverage this compound for site-specific PEGylation, ADC and PROTAC development, and a wide range of other bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG3-Aminooxy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)3-Aminooxy (m-PEG3-Aminooxy), a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The methodologies detailed herein are compiled from established chemical principles and analogous synthetic procedures to ensure a robust and reproducible workflow.
Introduction
This compound is a valuable chemical tool characterized by a terminal methoxy (B1213986) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive aminooxy group. The PEG spacer enhances aqueous solubility and provides a flexible linker arm, while the aminooxy group allows for the highly specific and efficient formation of stable oxime bonds with aldehydes and ketones. This chemoselective ligation is a cornerstone of modern bioconjugation techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available triethylene glycol monomethyl ether (m-PEG3-OH). The synthetic strategy involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution with a protected hydroxylamine (B1172632) equivalent, and subsequent deprotection to yield the final product.
Synthesis Pathway Overview
A common and effective route for the synthesis of this compound is the Gabriel synthesis, which involves the alkylation of N-hydroxyphthalimide. This pathway can be summarized in three main stages:
-
Activation of m-PEG3-OH : The terminal hydroxyl group of m-PEG3-OH is converted into a good leaving group, such as a tosylate or a halide (bromide).
-
Nucleophilic Substitution : The activated m-PEG3 derivative is reacted with N-hydroxyphthalimide to form N-(m-PEG3-oxy)phthalimide.
-
Deprotection : The phthalimide (B116566) protecting group is removed to liberate the free aminooxy group.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
mPEG3OH [label="m-PEG3-OH"]; Activated_mPEG3 [label="Activated m-PEG3\n(m-PEG3-OTs or m-PEG3-Br)"]; Phthalimide_Intermediate [label="N-(m-PEG3-oxy)phthalimide"]; mPEG3Aminooxy [label="this compound"];
mPEG3OH -> Activated_mPEG3 [label=" Tosylation or\n Bromination "]; Activated_mPEG3 -> Phthalimide_Intermediate [label=" N-Hydroxyphthalimide,\n Base "]; Phthalimide_Intermediate -> mPEG3Aminooxy [label=" Hydrazine (B178648) "]; } caption: "Synthetic pathway for this compound."
Alternatively, a Mitsunobu reaction can be employed for the direct conversion of m-PEG3-OH to the phthalimide-protected intermediate.[1]
Experimental Protocols
Protocol 1: Synthesis of m-PEG3-Tosylate (m-PEG3-OTs)
This protocol details the tosylation of triethylene glycol monomethyl ether.
Materials:
-
Triethylene glycol monomethyl ether (m-PEG3-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Saturated ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve m-PEG3-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or TEA (1.5-2.0 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.1-1.2 equivalents) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude m-PEG3-tosylate.
Protocol 2: Synthesis of N-(m-PEG3-oxy)phthalimide
This protocol describes the nucleophilic substitution of the tosylate with N-hydroxyphthalimide.
Materials:
-
m-PEG3-Tosylate (from Protocol 1)
-
N-Hydroxyphthalimide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-hydroxyphthalimide (1.2 equivalents) and K₂CO₃ or Cs₂CO₃ (1.5 equivalents) in anhydrous DMF.
-
Add a solution of m-PEG3-tosylate (1 equivalent) in DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(m-PEG3-oxy)phthalimide.
Protocol 3: Synthesis of this compound (Deprotection)
This protocol outlines the final deprotection step to yield the target compound.[2][3]
Materials:
-
N-(m-PEG3-oxy)phthalimide (from Protocol 2)
-
Hydrazine hydrate (B1144303) or Hydrazine monohydrate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude N-(m-PEG3-oxy)phthalimide (1 equivalent) in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitate and wash it with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Yields are representative and may vary depending on the reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1. Tosylation | m-PEG3-OH | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | >90 |
| 2. Substitution | m-PEG3-OTs | N-Hydroxyphthalimide, K₂CO₃ | Dimethylformamide | 70-85 |
| 3. Deprotection | N-(m-PEG3-oxy)phthalimide | Hydrazine hydrate | Ethanol | >90 |
Purification of this compound
Purification of the final product is crucial to remove byproducts and unreacted starting materials. A combination of aqueous work-up and column chromatography is typically employed.
Purification Workflow
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Crude_Product [label="Crude this compound"]; Aqueous_Workup [label="Aqueous Work-up"]; Column_Chromatography [label="Column Chromatography"]; Solvent_Removal [label="Solvent Removal"]; Pure_Product [label="Pure this compound"]; QC [label="Quality Control (NMR, MS, HPLC)"];
Crude_Product -> Aqueous_Workup; Aqueous_Workup -> Column_Chromatography; Column_Chromatography -> Solvent_Removal; Solvent_Removal -> Pure_Product; Pure_Product -> QC; } caption: "General purification workflow for this compound."
Experimental Protocols
Protocol 4: Aqueous Work-up
This step is designed to remove water-soluble impurities.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like DCM or ethyl acetate.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
Protocol 5: Column Chromatography
Silica (B1680970) gel column chromatography is effective for separating the target compound from less polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude product from the aqueous work-up in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 6: Purification by Preparative RP-HPLC
For achieving high purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[4]
Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Filter the crude product through a 0.22 µm syringe filter.
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the product (e.g., 5-50% B over 30 minutes).
-
Monitor the elution profile with a UV detector (typically at 214 nm or 220 nm).
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the final product.
Quality Control Data
The purity and identity of the final this compound should be confirmed by analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the methoxy group (~3.38 ppm), the PEG backbone (multiplets between 3.50-3.70 ppm), and the protons adjacent to the aminooxy group. |
| Mass Spectrometry (MS) | The calculated molecular weight of this compound (C₇H₁₇NO₄) is 179.21 g/mol . The observed mass should correspond to [M+H]⁺ or [M+Na]⁺. |
| Analytical HPLC | A single major peak indicating high purity (>95%). |
Conclusion
The synthesis and purification of this compound can be reliably achieved through the described multi-step process. Careful execution of each step and diligent purification are paramount to obtaining a high-purity product suitable for demanding applications in bioconjugation and drug development. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize and purify this versatile linker.
References
An In-depth Technical Guide to m-PEG3-Aminooxy: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-Aminooxy, a heterobifunctional linker increasingly utilized in bioconjugation, chemical biology, and the development of advanced therapeutics. We will delve into its core properties, mechanism of action, and detailed experimental protocols for its application in key research areas, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
This compound, also known as O-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)hydroxylamine, is a valuable chemical tool for covalently linking molecules. Its structure features a methoxy-terminated triethylene glycol (PEG3) spacer, which enhances aqueous solubility, and a terminal aminooxy group that provides a highly selective reactive handle for carbonyl groups (aldehydes and ketones).
Physicochemical and Technical Data
The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| CAS Number | 248275-10-7 | [1][2][3] |
| Purity | Typically >96% | [1][3] |
| Appearance | Colorless oil or solid | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Conditions | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C, protect from light | [2] |
| Topological Polar Surface Area (TPSA) | 62.94 Ų | [2] |
| logP (calculated) | -0.4437 | [2] |
Mechanism of Action: The Oxime Ligation
The primary utility of this compound in bioconjugation stems from the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[4][5][6] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific modification of biomolecules in complex biological environments.
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime bond. This reaction is most efficient at a slightly acidic pH (around 4.5-6.0). The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives.
Caption: The reaction mechanism of oxime ligation between a carbonyl group and this compound.
Applications and Experimental Protocols
This compound is a versatile linker with significant applications in the development of complex biomolecular conjugates.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.
This protocol outlines a general strategy for synthesizing a PROTAC using this compound.
Materials:
-
Protein of Interest (POI) ligand with an accessible aldehyde or ketone functional group.
-
E3 ligase ligand with an accessible amine.
-
This compound.
-
Amide coupling reagents (e.g., HATU, DIPEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Reaction buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5).
-
Purification system (e.g., preparative HPLC).
Methodology:
-
Oxime Ligation:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol (B129727) or sodium acetate buffer, pH 4-5).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Amide Coupling:
-
The methoxy (B1213986) group of this compound can be replaced with a functional group amenable to amide coupling, such as a carboxylic acid (requiring a different starting PEG linker like Aminooxy-PEG3-acid).
-
Dissolve the purified intermediate from the previous step (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Caption: A generalized experimental workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of biotherapeutics where a cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells. This compound can be used to attach the drug to the antibody, often through the site-specific introduction of a carbonyl group onto the antibody.
This protocol describes the labeling of an antibody with a drug using this compound.
Materials:
-
Antibody engineered to contain a site-specific aldehyde group.
-
Drug molecule functionalized with an aminooxy group (or this compound pre-conjugated to the drug).
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).
-
Aniline or p-phenylenediamine (B122844) solution (optional catalyst).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Antibody Preparation:
-
Prepare the aldehyde-functionalized antibody in the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the aminooxy-functionalized drug (or drug-m-PEG3-Aminooxy conjugate) in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution. A 10-50 molar excess of the drug-linker is typically used.
-
(Optional) For catalyzed reactions, add an aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker molecules.
-
Analyze the purified ADC by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
-
Caption: An experimental workflow for the site-specific conjugation of a drug to an antibody.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, hydrophilic PEG spacer, and highly selective aminooxy reactivity enable the precise and efficient construction of complex biomolecular conjugates. The applications highlighted in this guide, particularly in the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates, underscore its importance in the development of novel therapeutics. The provided protocols and diagrams serve as a foundational resource for the effective utilization of this potent chemical linker.
References
An In-depth Technical Guide to the Solubility of m-PEG3-Aminooxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Aminooxy, also known as O-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)hydroxylamine, is a heterobifunctional linker molecule integral to advancements in bioconjugation, pharmaceutical sciences, and diagnostics. Its structure, featuring a methoxy-terminated triethylene glycol (PEG3) chain and a reactive aminooxy group, provides a unique combination of hydrophilicity and specific reactivity. The PEG moiety enhances aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules, while the aminooxy group allows for highly selective and efficient covalent bond formation with aldehydes and ketones to form stable oxime linkages.
A thorough understanding of the solubility of this compound in various solvents is critical for its effective use in designing and executing conjugation reactions, purification processes, and formulation development. This guide provides a comprehensive overview of its predicted solubility based on the physicochemical properties of its constituent functional groups and data from analogous compounds. Furthermore, it details a standard experimental protocol for the precise determination of its solubility.
Predicted Solubility Profile of this compound
Direct, publicly available quantitative solubility data for this compound is limited. However, a robust prediction of its solubility can be derived from the well-understood behavior of its structural components: the hydrophilic PEG chain and the polar aminooxy group. The presence of the three ethylene (B1197577) glycol units is expected to confer significant solubility in aqueous and polar organic solvents through hydrogen bonding.
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on data from structurally similar molecules, such as m-PEG3-Amine and other short-chain aminooxy-PEG derivatives.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chain is the dominant structural feature, and is well-known to impart excellent water solubility. The polar aminooxy group further contributes to this.[1] |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ether oxygens of the PEG chain and the aminooxy group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and will effectively solvate the PEG chain and the polar aminooxy group. Analogous PEGylated compounds show high solubility in DMSO and DMF. |
| Acetonitrile (ACN) | Moderate | While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower, but still substantial, solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | The organic character of the ethylene backbone of the PEG chain allows for some solubility in moderately polar organic solvents like DCM. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The high polarity of the PEG chain and the aminooxy group limits solubility in nonpolar solvents. The molecule's hydrophilic nature dominates over its small hydrophobic components. |
Core Principle: Oxime Ligation
The primary chemical reactivity of this compound is the chemoselective reaction of its aminooxy group with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[2] This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it a powerful tool for bioconjugation.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
To obtain precise, quantitative solubility data for this compound in a specific solvent, the shake-flask method is a well-established and reliable approach.[3][4][5] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Glass vials with screw caps (B75204) or other sealable containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[1]
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[1]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
To ensure complete removal of solid material, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
For further certainty of removing any remaining particulates, filter the collected supernatant through a syringe filter (e.g., 0.22 µm).
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to m-PEG3-Aminooxy: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-Aminooxy, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and step-by-step experimental protocols for its application in developing advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Technical Data
This compound, with the CAS number 248275-10-7 , is a versatile chemical tool.[1][2][3] Its structure features a methoxy-terminated triethylene glycol (PEG3) spacer, which enhances hydrophilicity, and a terminal aminooxy group. This aminooxy moiety allows for the highly specific and stable covalent attachment to molecules containing aldehyde or ketone groups through the formation of an oxime bond.[4][5]
| Property | Value | Source(s) |
| CAS Number | 248275-10-7 | [1][2][3] |
| Molecular Formula | C₇H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 179.21 g/mol | [1][2] |
| Appearance | Varies (typically an oil or solid) | |
| Purity | ≥96% | [3][6] |
| Storage Conditions | 4°C for short-term, -20°C for long-term, protect from light.[1][2] | |
| Solubility | Soluble in water and most organic solvents. |
Supplier Information
This compound is available from various chemical suppliers. The following table lists some of the providers and their corresponding product numbers.
| Supplier | Product Number |
| ChemScene | CS-0114421[1] |
| Precise PEG | AG-1401[6] |
| MedChemExpress | HY-136517 |
| BroadPharm | |
| KKL Med Inc. | |
| TargetMol | T9156 |
Applications in Bioconjugation
The primary application of this compound lies in its ability to covalently link molecules through a stable oxime bond. This reaction is highly efficient and chemoselective, making it a cornerstone of bioorthogonal chemistry.[7] Key applications include:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to monoclonal antibodies. This is typically achieved by first introducing an aldehyde group onto the antibody, often by oxidizing the carbohydrate moieties in the Fc region.[8]
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[9][10]
-
Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or glass slides, that have been treated to present aldehyde groups.[6]
-
Fluorescent Labeling: By conjugating a fluorescent dye to this compound, it can be used to label proteins and other biomolecules for imaging and analysis.
Experimental Protocols
The following are detailed methodologies for key applications of this compound. These protocols are intended as a starting point and may require optimization for specific molecules and applications.
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde-Containing Protein
This protocol describes a general method for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5[11]
-
Aniline (B41778) stock solution (optional catalyst): 1 M in DMSO[11]
-
Quenching solution (optional): 1 M glycine (B1666218) or other amine-containing buffer[11]
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)[11]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[11]
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.[11]
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.[11]
-
(Optional) For catalyzed reactions, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[11]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., 16-48 hours) for sensitive proteins.[11]
-
Reaction Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.[11]
-
Purification: Remove the unreacted this compound and catalyst by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[11]
-
Characterization:
-
Determine the final protein concentration using a standard protein assay.
-
Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Generation of Aldehyde Groups on an Antibody and Subsequent Conjugation
This protocol describes the generation of aldehyde groups on an antibody via mild oxidation of its carbohydrate moieties, followed by conjugation with this compound.
Materials:
-
Antibody
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
This compound
-
Coupling Buffer: 100 mM Phosphate Buffer, pH 6.5-7.5
-
Desalting column or ultrafiltration device
Procedure:
-
Antibody Preparation: Prepare the antibody in the Reaction Buffer.
-
Oxidation:
-
Purification of Oxidized Antibody: Purify the oxidized antibody using a desalting column to remove excess periodate (B1199274) and byproducts, exchanging the buffer to the Coupling Buffer.[1]
-
Conjugation: Proceed with the conjugation to this compound as described in Protocol 1, starting from step 3.
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC using SEC to remove unconjugated linker.[1]
-
Determine the protein concentration and the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[8]
-
Analyze the ADC by SDS-PAGE to confirm conjugation and assess for aggregation.[8]
-
Visualizing Experimental Workflows and Applications
The following diagrams, generated using Graphviz, illustrate the experimental workflow for antibody conjugation and the application of this compound in studying signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - CAS:248275-10-7 - KKL Med Inc. [kklmed.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioconjugation Using m-PEG3-Aminooxy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of m-PEG3-Aminooxy, a heterobifunctional linker widely employed in bioconjugation. We will explore its core chemical principles, detailed experimental protocols, and applications in advanced therapeutic development, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool designed for the covalent modification of biomolecules.[1] Its structure consists of three key components:
-
A methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer: This short, three-unit PEG chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[2][3] The monodisperse nature of the PEG3 linker allows for the creation of more homogeneous bioconjugates.[2]
-
An aminooxy group (-ONH₂): This functional group is the reactive handle of the molecule. It chemoselectively reacts with carbonyl groups (aldehydes and ketones) to form a highly stable oxime bond.[2][4]
-
A methyl group (m): This terminal group on the PEG chain provides stability and prevents further reactions at that end.
This unique combination of features makes this compound an invaluable reagent for creating stable, well-defined bioconjugates under mild, aqueous conditions.[4][5]
Physicochemical and Quantitative Data
A clear understanding of the physicochemical properties and reaction parameters of this compound is crucial for effective experimental design. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 248275-10-7 | [5][6] |
| Molecular Formula | C₇H₁₇NO₄ | [6] |
| Molecular Weight | 179.21 g/mol | [6] |
| Appearance | Solid powder or oil | [1][4] |
| Purity | Typically ≥95-98% | [1][7] |
| Solubility | Soluble in DMSO and other organic solvents; the PEG spacer confers high solubility in aqueous media. | [1][4] |
| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C. | [1][4][8] |
| Topological Polar Surface Area (TPSA) | 62.94 Ų | [6] |
| LogP (calculated) | -0.4437 | [6] |
Table 2: Reaction Parameters for Oxime Ligation
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Target Functional Group | Aldehyde or Ketone | Aldehydes are generally more reactive than ketones. | [1][9] |
| Reaction pH | 4.5 - 6.0 (uncatalyzed) | The reaction is most efficient at a slightly acidic pH. | [1][8] |
| 6.5 - 7.5 (catalyzed) | Catalysts enable efficient reaction at neutral pH, which is better for sensitive biomolecules. | [4][9][10] | |
| Linker Molar Excess | 5 to 50-fold | A higher excess can drive the reaction to completion but may complicate purification. | [4][11][12] |
| Catalyst | Aniline (B41778) or its derivatives (e.g., p-phenylenediamine (B122844), m-phenylenediamine) | Catalysts can increase the reaction rate up to 40-fold or more. | [1][9][13] |
| Catalyst Concentration | 10 - 100 mM | The optimal concentration depends on the specific catalyst and reactants. | [2][4] |
| Reaction Time | 2 - 24 hours | Should be optimized based on reactants, temperature, and catalysis. | [4][11] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the rate but may affect protein stability. | [4] |
| Second-Order Rate Constant | 8.2 ± 1.0 M⁻¹s⁻¹ | For aminooxy compounds with aromatic aldehydes in the presence of 100 mM aniline at pH 7. | [1][14] |
Core Principle: The Oxime Ligation Reaction
The primary utility of this compound in bioconjugation stems from the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage.[1] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high specificity in complex biological environments without interfering with native functional groups.[4]
The resulting oxime bond is significantly more stable than other common linkages like imines (Schiff bases) and hydrazones, particularly against hydrolysis at physiological pH.[3][13] This stability is critical for applications requiring long-term integrity of the bioconjugate in vivo.[15]
The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, with aniline and its derivatives being the most common.[1][10] These catalysts function by forming a more reactive intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group.[1]
Experimental Protocols
The following are detailed methodologies for key applications of this compound.
General Protocol for Protein Conjugation (Glycoprotein Labeling)
This protocol describes the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.[1][2]
Materials:
-
Glycoprotein solution (e.g., IgG) in a suitable buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄) solution
-
This compound
-
Aniline or p-phenylenediamine solution (optional catalyst)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5 or 0.1 M Phosphate buffer, pH 7.0 for catalyzed reaction)[1][8]
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)[2]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[1]
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution (final concentration typically 1-10 mM).[2][10]
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.[1][2]
-
Quench the reaction by adding an excess of the quenching solution (e.g., glycerol).[2]
-
Remove excess periodate (B1199274) and byproducts by buffer exchange (e.g., using a desalting column) into the desired conjugation buffer.[2]
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous DMSO or the reaction buffer) immediately before use.[4][16]
-
Add the this compound solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess is common.[4]
-
If catalysis is needed (for reactions at neutral pH), add the aniline stock solution to a final concentration of 10-100 mM.[2][4]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[1][4]
-
-
Purification and Characterization:
-
Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound and other small molecules.[3][8]
-
Characterize the conjugate using SDS-PAGE (to observe a molecular weight shift) and mass spectrometry (to confirm covalent attachment and determine the degree of labeling).[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Strategic Integration of m-PEG3-Aminooxy in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The linker is not a passive connector but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][5][6]
This technical guide focuses on the strategic application of a specific and versatile linker component, m-PEG3-Aminooxy, in the design and synthesis of PROTACs. This linker belongs to the polyethylene (B3416737) glycol (PEG) class, which is widely favored in PROTAC design for its capacity to enhance solubility and improve pharmacokinetic profiles.[7][8] The defining characteristic of this compound is its terminal aminooxy group, which facilitates a highly specific and efficient conjugation chemistry known as oxime ligation.[4]
Core Concepts: The Role of this compound in PROTAC Linker Design
The this compound linker offers a unique combination of features that address several key challenges in PROTAC development:
-
Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the short, three-unit PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule.[6][7] This is crucial for improving bioavailability and preventing aggregation.
-
Controlled and Bioorthogonal Synthesis: The aminooxy group enables a highly specific and efficient "click chemistry" reaction known as oxime ligation.[4][7] This reaction occurs between the aminooxy group (-O-NH2) of the linker and an aldehyde (-CHO) or ketone (-C=O) functional group engineered onto one of the PROTAC's ligands (either the POI-binding ligand or the E3 ligase ligand).[4] This bioorthogonal reaction proceeds under mild conditions, is high-yielding, and minimizes the formation of side products, thus simplifying the purification of the final PROTAC.[4]
-
Optimal Length and Flexibility: The PEG3 unit provides a defined and flexible spacer that can be crucial for achieving the optimal orientation and distance between the POI and the E3 ligase within the ternary complex.[5] This spatial arrangement is critical for efficient ubiquitin transfer from the E2-conjugating enzyme to the POI.[9]
-
Metabolic Stability: The ether linkages in the PEG chain are generally more resistant to metabolic degradation compared to other linker chemistries, potentially leading to an improved pharmacokinetic profile of the PROTAC.
PROTAC Synthesis Utilizing an this compound Linker
The synthesis of a PROTAC using an this compound linker typically involves a multi-step process that leverages the principles of oxime ligation and standard amide bond formation. The general strategy involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the bifunctional linker.
A common synthetic route is a "split PROTAC" methodology, where the POI ligand and E3 ligase ligand are functionalized separately and then joined via the linker. The following is a generalized protocol:
Step 1: Functionalization of a Ligand with an Aldehyde or Ketone Group. One of the ligands (e.g., the POI binder) needs to be modified to introduce a reactive aldehyde or ketone group. This can be achieved through various synthetic organic chemistry methods.
Step 2: Oxime Ligation with this compound. The aldehyde- or ketone-functionalized ligand is then reacted with the aminooxy group of the this compound linker to form a stable oxime bond.
Step 3: Functionalization of the Other End of the Linker. The other terminus of the this compound linker needs a reactive handle for conjugation to the second ligand (e.g., the E3 ligase binder). If the linker is sourced with a protected functional group (e.g., a Boc-protected amine), this step involves deprotection to reveal the reactive site.
Step 4: Conjugation of the Second Ligand. The second ligand, which typically contains a carboxylic acid or an activated ester, is then coupled to the deprotected functional group on the linker via standard amide bond formation protocols (e.g., using HATU or EDC/NHS coupling reagents).
Step 5: Purification and Characterization. The final PROTAC product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the PROTAC are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Biophysical and Biochemical Characterization of PROTACs
The successful design of a PROTAC requires rigorous biophysical and biochemical characterization to ensure it functions as intended. A variety of assays are employed to measure key parameters such as binding affinities, ternary complex formation, and degradation efficacy.[10][11]
Table 1: Key Biophysical and Biochemical Assays for PROTAC Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | To measure the kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[10][12] | K D (dissociation constant), k on (association rate), k off (dissociation rate)[13] |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding for binary and ternary complexes.[10][12] | K D , ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry)[14] |
| Biolayer Interferometry (BLI) | Similar to SPR, used to measure real-time binding kinetics and affinities.[12] | K D , k on , k off |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | A proximity-based assay to detect and quantify ternary complex formation in solution.[13] | EC 50 for ternary complex formation |
| Western Blot | To directly measure the degradation of the target protein in cells treated with the PROTAC.[9] | DC 50 (concentration for 50% degradation), D max (maximum degradation) |
| NanoBRET™ Target Engagement Assay | To quantify the binding of the PROTAC to its target protein in living cells.[15] | IC 50 for target engagement |
| In-Vitro Ubiquitination Assays (e.g., ELISA-based) | To confirm that the PROTAC induces the ubiquitination of the target protein.[] | Level of ubiquitinated protein |
| Cell Viability/Apoptosis Assays | To assess the downstream cellular effects of target protein degradation.[15] | IC 50 for cell growth inhibition, induction of apoptosis markers |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[17]
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K D1 ).
-
Binary Interaction (PROTAC-POI): In a separate experiment, if feasible, immobilize the POI and inject the PROTAC to determine the second binary binding affinity (K D2 ).
-
Ternary Complex Formation: Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (k on , k off ) and the apparent affinity (K D(app) ) for the ternary complex.[17] Cooperativity (α) can be calculated from the binary and ternary affinities.
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells upon treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control for each sample. Plot the normalized protein levels against the PROTAC concentration to determine the DC 50 and D max values.[9]
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
m-PEG3-Aminooxy derivatives and their functions
An In-depth Technical Guide to m-PEG3-Aminooxy Derivatives and Their Functions
Introduction
In the evolving landscape of biopharmaceuticals, the precise and stable linkage of molecules is paramount. This compound derivatives have emerged as versatile and powerful tools in bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] These heterobifunctional linkers are characterized by a methoxy-terminated tri-polyethylene glycol (m-PEG3) spacer and a reactive aminooxy group (-ONH2).[2] The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the aminooxy group provides a highly selective handle for reaction with carbonyl groups (aldehydes and ketones).[1][2][3] This guide provides a comprehensive overview of the core principles, functions, and applications of this compound derivatives for researchers, scientists, and drug development professionals.
Core Principle: The Oxime Ligation Reaction
The primary utility of this compound derivatives stems from the highly efficient and chemoselective reaction between the aminooxy group and a carbonyl group to form a stable oxime linkage.[1][4] This bioorthogonal reaction, known as oxime ligation, can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules in complex biological environments.[2] The resulting oxime bond is significantly more stable than other linkages like hydrazones and imines.[5] The reaction rate can be accelerated by nucleophilic catalysts, most commonly aniline (B41778) and its derivatives, and proceeds optimally at a neutral to slightly acidic pH (6.5-7.4).[1][3][5]
Physicochemical Properties of this compound Derivatives
A clear understanding of the physicochemical properties of these derivatives is crucial for effective experimental design. The table below summarizes key properties for common this compound derivatives.
| Property | This compound | Aminooxy-PEG3-methyl ester | Aminooxy-PEG3-bromide | Aminooxy-PEG3-azide |
| CAS Number | 248275-10-7[6][7] | 2086689-03-2[2] | 1895922-73-2[8] | N/A |
| Molecular Formula | C₇H₁₇NO₄[6][7] | C₁₀H₂₁NO₆[2] | C₈H₁₈BrNO₄[8] | N/A |
| Molecular Weight | 179.21 g/mol [6][8] | 251.28 g/mol [2] | 272.14 g/mol [8] | N/A |
| Purity | >95% or >98%[6][7] | >95% or >98%[2] | N/A | >98%[9] |
| Appearance | Solid powder or liquid[2] | N/A | N/A | N/A |
| Solubility | Soluble in water and polar organic solvents (DMSO, DMF)[2] | Soluble in water and polar organic solvents (DMSO, DMF)[2] | N/A | N/A |
| Storage | 4°C, protect from light[6] | Recommended storage at -20°C[2] | N/A | N/A |
Key Functions and Applications
The unique structure of this compound derivatives makes them ideal linkers in the construction of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[10] The linker connecting the antibody and the payload is critical for the ADC's stability and efficacy.[10] Aminooxy-PEG3 derivatives serve as effective linkers by forming a stable oxime bond with an aldehyde group introduced onto the antibody.[3][10]
The general mechanism of action for an ADC is a multi-step process, starting with binding to a tumor-associated antigen and culminating in apoptosis of the cancer cell.[10]
This protocol outlines the synthesis of an ADC by conjugating a cytotoxic payload to a monoclonal antibody.[3][10]
1. Generation of Aldehyde Groups on the Antibody:
-
A common method is the mild oxidation of carbohydrate moieties in the Fc region of the antibody.[3]
-
Prepare the antibody in a suitable buffer (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.5).[3]
-
Add a solution of sodium meta-periodate (e.g., to a final concentration of 1-10 mM).[5]
-
Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.[1][5]
-
Quench the reaction and remove excess periodate (B1199274) by buffer exchange (e.g., dialysis or desalting column) into a conjugation buffer (e.g., PBS, pH 6.5-7.4).[3][5]
2. Preparation of the Linker-Payload Conjugate:
-
The cytotoxic payload is first attached to the methyl ester end of the Aminooxy-PEG3-methyl ester linker.[3] The specific chemistry depends on the functional groups available on the payload.[3] For a payload with a reactive amine, standard amide coupling can be used.[10]
3. Conjugation of Linker-Payload to the Antibody:
-
Dissolve the purified, oxidized antibody in the conjugation buffer.[3]
-
Dissolve the Aminooxy-PEG3-Payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution. A molar excess of the linker-payload is typically used.[3][10]
-
To catalyze the reaction, aniline can be added to a final concentration of 10-100 mM.[3]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[1][10]
4. Purification and Characterization of the ADC:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated linker-payload.[3]
-
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).[3]
-
Characterize the purified ADC to determine the DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.[3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that eliminate specific unwanted proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[11] The linker connecting the target protein ligand and the E3 ligase ligand is critical for the PROTAC's efficacy.[11] Aminooxy-PEG3-methyl ester is a versatile linker for PROTAC assembly, offering two distinct reactive handles for sequential and controlled synthesis.[11] The PEG component enhances the solubility and physicochemical properties of the often large and lipophilic PROTAC molecules.[11]
This protocol details the synthesis of a PROTAC using Aminooxy-PEG3-methyl ester, where oxime ligation is performed first, followed by amide coupling. This strategy is preferred when the target protein ligand has a ketone/aldehyde group and the E3 ligase ligand has a free amine.[11]
1. Oxime Ligation with Target Protein Ligand:
-
In a clean, dry vial, dissolve the target protein of interest (POI) ligand (1.0 eq) and Aminooxy-PEG3-methyl ester (1.1 eq) in a suitable solvent (e.g., methanol (B129727) or sodium acetate buffer, pH 4-5).[11]
-
Stir the reaction mixture at room temperature (20-25°C).[11]
-
Monitor the reaction progress by LC-MS until the POI ligand is consumed (typically 2-16 hours).[11]
-
Purify the resulting intermediate conjugate using an appropriate chromatographic technique.
2. Hydrolysis of the Methyl Ester:
-
Dissolve the purified intermediate from the previous step in a solvent mixture such as methanol/water.
-
Add a base (e.g., lithium hydroxide) and stir the reaction at room temperature, monitoring by LC-MS until the hydrolysis is complete.
-
Neutralize the reaction mixture and purify the resulting carboxylic acid intermediate.
3. Amide Coupling with E3 Ligase Ligand:
-
Dissolve the carboxylic acid intermediate, the amine-containing E3 ligase ligand, and a coupling agent (e.g., HATU or HBTU) in a suitable anhydrous solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[2]
Conclusion
This compound derivatives are powerful and versatile chemical tools for researchers in chemistry, biology, and medicine.[1] Their ability to form stable, covalent oxime linkages with high chemoselectivity makes them ideal for the precise construction of complex biomolecular conjugates.[1] The integrated PEG spacer provides the additional benefits of enhanced aqueous solubility and potentially improved in vivo performance.[1][2] As demonstrated in their application for creating sophisticated therapeutics like ADCs and PROTACs, these linkers are integral to advancing the frontiers of targeted drug delivery and protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. precisepeg.com [precisepeg.com]
- 8. ADC-linker page 33 | BenchChem [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Oxime Ligation with m-PEG3-Aminooxy for Researchers and Drug Development Professionals
Introduction: Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction critical in the field of bioconjugation, drug delivery, and proteomics. This reaction forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone. The use of methoxy-polyethylene glycol (m-PEG) linkers, such as m-PEG3-Aminooxy, further enhances the utility of this chemistry by improving the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This guide provides an in-depth overview of the theoretical principles, quantitative data, and experimental protocols for oxime ligation with this compound.
Core Principles of Oxime Ligation
The fundamental reaction involves the nucleophilic attack of the aminooxy group of this compound on the carbonyl carbon of an aldehyde or ketone.[1][2] This is followed by a dehydration step to form a stable C=N-O oxime linkage.[1][2] The reaction is highly chemoselective, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with other functional groups commonly found in biological molecules.[3]
Reaction Mechanism
The formation of an oxime bond is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.[1]
-
Dehydration: The intermediate then undergoes dehydration, losing a molecule of water to form the stable oxime bond.[1][2]
The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product under typical reaction conditions.[2][4]
The Critical Role of pH
The rate of oxime ligation is significantly influenced by the pH of the reaction medium.[1][4]
-
Slightly Acidic Conditions (pH 4-5): This is the optimal pH range for uncatalyzed oxime ligation.[1][2][5] In this range, there is a delicate balance: the carbonyl group is sufficiently protonated to enhance its electrophilicity, while the aminooxy group remains largely in its nucleophilic, unprotonated state.[1][4]
-
Neutral pH (pH ~7): At neutral pH, the concentration of the protonated carbonyl species is low, leading to a significantly slower reaction rate.[1][5] However, for many biological applications involving sensitive molecules, performing the reaction at or near neutral pH is necessary.[2]
-
Strongly Acidic Conditions (pH < 4): At very low pH, the aminooxy nucleophile becomes protonated and non-reactive, which slows down the reaction.[4] The oxime bond is also susceptible to hydrolysis under strongly acidic conditions.[6][7]
Catalysis of Oxime Ligation
To overcome the slow reaction rates at neutral pH, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed.[2][5] These catalysts accelerate the reaction by forming a more reactive intermediate.[6]
The aniline-catalyzed mechanism proceeds as follows:
-
Schiff Base Formation: Aniline first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic than the initial carbonyl compound.[1]
-
Transimination: The aminooxy group of this compound then attacks the highly reactive Schiff base intermediate.[8]
-
Intermediate Breakdown: A tetrahedral intermediate is formed, which subsequently collapses, eliminating the aniline catalyst and yielding the final oxime product.[1]
Derivatives of aniline, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917), have been shown to be even more effective catalysts, offering significant rate enhancements at neutral pH.[9][10]
Quantitative Data
The efficiency of oxime ligation can be quantified by reaction rates and the stability of the resulting bond. The following tables summarize key quantitative data.
| Parameter | Condition | Value/Observation | Reference |
| pH Optimum (Uncatalyzed) | Reaction Rate | 4.0 - 5.0 | [6] |
| pH Stability | Long-term storage | 6.5 - 8.0 (Very High Stability) | [7] |
| pH Stability | Hydrolysis | Prone to hydrolysis at pH < 4.0 | [6][7] |
| Catalyst | Aniline (100 mM) at neutral pH | ~40-fold rate enhancement | [5][11] |
| Catalyst | p-Phenylenediamine (10 mM) at neutral pH | ~120-fold rate enhancement | [10][11] |
| Reactivity | Aldehydes vs. Ketones | Aldehydes are significantly more reactive than ketones | [9][11] |
| Catalyst | Typical Concentration | pH Range | Key Advantages | Reference |
| Aniline | 10-100 mM | 6.5 - 7.5 | Traditional catalyst, effective but can be slow at neutral pH. | [9] |
| p-Phenylenediamine (pPDA) | 2-10 mM | 4.0 - 7.0 | Highly effective at neutral pH, significant rate enhancement. | [9][10] |
| m-Phenylenediamine (mPDA) | 25-100 mM | ~7.0 | More soluble than aniline, allowing for higher concentrations and faster kinetics. | [9] |
Experimental Protocols
The following are generalized protocols for performing oxime ligation with this compound. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.[6]
Protocol 1: General Procedure for Oxime Ligation with an Aldehyde- or Ketone-Containing Protein (Catalyzed at Neutral pH)
Materials:
-
Aldehyde- or ketone-functionalized protein
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0[9]
-
Catalyst Stock Solution: 0.5 M p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) in 0.3 M Phosphate Buffer, pH 7.0[9]
-
Quenching solution (optional): e.g., acetone[12]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[12]
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-functionalized protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[12]
-
Prepare a stock solution of this compound in the Reaction Buffer to a concentration that will allow for a 10-50 molar excess in the final reaction mixture.[13] It is recommended to prepare this solution fresh.[11]
-
-
Conjugation Reaction:
-
To the protein solution, add the catalyst stock solution to achieve the desired final concentration (e.g., 2-10 mM for pPDA, 25-100 mM for mPDA).[9]
-
Initiate the reaction by adding the this compound stock solution.[11]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[3] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[3]
-
-
Quenching and Purification:
-
(Optional) Once the reaction is complete, add a 10-fold excess of acetone (B3395972) to quench any unreacted aminooxy groups.[12]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[12]
-
Protocol 2: Generation of Aldehyde Groups on Glycoproteins for Ligation
This protocol describes the oxidation of sialic acid residues on a glycoprotein (B1211001) to generate reactive aldehyde groups.[14]
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Coupling Buffer: 100 mM Phosphate buffer, pH 7.0[14]
-
Desalting column or dialysis cassettes[14]
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.[14]
-
Oxidation:
-
Removal of Oxidant: Immediately remove the excess sodium meta-periodate by buffer exchanging the oxidized glycoprotein into the Coupling Buffer using a desalting column or dialysis.[14]
-
Conjugation: Proceed with the conjugation to this compound as described in Protocol 1.[14]
Visualizations
Caption: Uncatalyzed mechanism of oxime ligation.
Caption: Catalytic cycle of aniline in oxime ligation.
Caption: General experimental workflow for oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
m-PEG3-Aminooxy: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and physicochemical properties of m-PEG3-Aminooxy. The information herein is intended to equip laboratory personnel with the knowledge required to handle this reagent safely and effectively in a research and development setting.
Introduction to this compound
This compound is a heterobifunctional linker molecule integral to bioconjugation, chemical biology, and drug development.[1] Its structure comprises a methoxy-terminated three-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal aminooxy group. This configuration allows for the covalent linkage of molecules with high specificity and efficiency. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime bonds, a reaction that is a cornerstone of bioorthogonal chemistry.[2] The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profiles of conjugated molecules.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 248275-10-7 | [4][5] |
| Molecular Formula | C₇H₁₇NO₄ | [4] |
| Molecular Weight | 179.21 g/mol | [4] |
| Appearance | Solid powder or oil/liquid | [1][2] |
| Purity | Typically ≥95% to >98% | [1][2][4][6] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer confers high solubility in aqueous media. | [1][2] |
| Calculated LogP | -0.4437 | [4] |
| Topological Polar Surface Area (TPSA) | 62.94 Ų | [4] |
Note: Some sources may refer to a related compound, Aminooxy-PEG3-methyl ester (CAS: 2086689-03-2), which has a methyl ester group instead of a methoxy (B1213986) terminus, resulting in a different molecular formula (C10H21NO6) and weight (251.28 g/mol ).[2][7] Users should verify the specific compound they are working with.
Safety and Handling
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or safety glasses with side shields
-
Laboratory coat [8]
All handling of this reagent, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Condition | Duration | Temperature | Notes | Reference(s) |
| Short-term | Days to weeks | 0 - 4 °C | Keep dry and protected from light. | [2][7] |
| Long-term | Months to years | -20 °C | Store under inert gas if possible. | [2][7] |
| In Solution | Up to 1 month | -20 °C | Stored under nitrogen. | [9] |
| In Solution | Up to 6 months | -80 °C | Stored under nitrogen. | [9] |
Aminooxy compounds can be sensitive and may have a limited shelf life; immediate use upon receipt is often recommended.[2][10] The methyl ester variant is susceptible to hydrolysis under strong basic conditions.[2]
Spill Management and Disposal
In the event of a spill, absorb the material with an inert material (e.g., vermiculite, sand) and place it in a dedicated, sealed container for hazardous waste.[8]
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Waste Segregation: Do not mix with other waste streams unless permitted by institutional guidelines. Esters are often collected with other non-halogenated organic waste.[8]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal according to local and national regulations.[8]
-
Container Disposal: Empty containers may retain residue and should be treated as hazardous waste.[8]
Do not allow the chemical to enter drains, water courses, or soil. [8]
Experimental Protocols and Reactivity
The primary utility of this compound is its reaction with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[2]
Core Principle: Oxime Ligation
This reaction is highly chemoselective and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules.[3] The resulting oxime bond is notably stable under physiological conditions (pH ~7.4).[2] The reaction rate can be significantly accelerated by nucleophilic catalysts like aniline.[2][11]
General Protocol for Oxime Ligation
The following is a generalized procedure for conjugating this compound to a molecule containing an aldehyde or ketone.
Materials:
-
Aldehyde/ketone-containing molecule
-
This compound
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) or acetate (B1210297) buffer, pH 5.5-7.0)[2][12]
-
Aniline (optional catalyst)[12]
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)[1][12]
Procedure:
-
Reagent Preparation: Dissolve the carbonyl-containing molecule and this compound in the reaction buffer. A 1.5 to 20-fold molar excess of the aminooxy linker is typically used.[1][3]
-
Reaction: Combine the solutions. If using a catalyst, add aniline to the reaction mixture (e.g., to a final concentration of 10-100 mM).[12]
-
Incubation: Incubate the reaction at room temperature for 2-24 hours or at 4°C overnight, with gentle mixing.[1] Monitor the reaction's progress using appropriate analytical techniques like LC-MS or HPLC.[1]
-
Purification: Once the reaction is complete, purify the resulting conjugate from excess reagents using a suitable chromatography method.[1]
Logical Relationships: Safety and Stability
Understanding the factors that influence the safety and stability of this compound is critical for its effective use.
By adhering to these safety protocols and understanding the chemical properties of this compound, researchers can confidently and safely incorporate this versatile linker into their experimental workflows, advancing research in bioconjugation and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-fount.com [bio-fount.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 11. Aminooxy | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
m-PEG3-Aminooxy: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for m-PEG3-Aminooxy (2-(2-(2-methoxyethoxy)ethoxy)ethanamine). Understanding these parameters is critical for ensuring the reagent's integrity, leading to reproducible results in bioconjugation, drug delivery, and diagnostic development.
Core Chemical Properties and Stability Profile
This compound is a heterobifunctional linker composed of a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal aminooxy group. This structure imparts both hydrophilicity and specific reactivity. The stability of the molecule is a function of its constituent parts: the PEG chain and the aminooxy group.
Stability Considerations:
-
Thermal Stability: The polyethylene (B3416737) glycol (PEG) backbone is generally stable. Thermal degradation of PEG typically involves bond dissociation that occurs at high temperatures, well above standard storage or reaction conditions[1]. However, prolonged exposure to elevated temperatures can accelerate oxidative degradation.
-
pH Stability: The aminooxy group's reactivity is pH-dependent. The oxime ligation reaction, its primary application, is most efficient in a slightly acidic environment (pH 4-5)[2][3][4][5]. While the C-O-N linkage of the aminooxy group is generally stable, extreme pH conditions (strong acids or bases) should be avoided during storage to prevent hydrolysis or other side reactions.
-
Oxidative Stability: Like other polyethers, the PEG chain is susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metal ions[6]. This process can lead to chain cleavage and the formation of impurities such as formaldehyde (B43269) and formic acid, which could interfere with subsequent reactions[6][7][8].
-
Light Sensitivity: To prevent photolytic degradation, it is recommended to protect the compound from light[9][10].
Recommended Storage and Handling
To ensure the long-term integrity and performance of this compound, adherence to proper storage and handling protocols is essential. Based on the chemical properties and supplier recommendations, the following conditions are advised.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Low temperatures minimize the rate of potential degradation reactions, particularly oxidation[10][11]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed. | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis[10]. |
| Light | Protect from light by storing in an amber vial or in the dark. | Prevents potential photolytic degradation pathways[9][10]. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture inside the cold vial, which could compromise the reagent's stability[12]. Use standard personal protective equipment. |
Key Applications and Reaction Mechanism
The primary utility of this compound lies in the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage[2][3][11]. This bioorthogonal reaction, known as oxime ligation, is a cornerstone of bioconjugation for its ability to proceed under mild, aqueous conditions[2][3]. The resulting oxime bond is significantly more stable than imine or hydrazone linkages under physiological conditions[12][13].
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound and for its use in a typical conjugation reaction.
Protocol 1: Long-Term Stability Assessment
This protocol outlines a method for evaluating the stability of this compound under defined storage conditions over an extended period, following principles from ICH guidelines[14][15].
1. Materials and Equipment:
-
This compound (multiple aliquots from the same batch)
-
Temperature and humidity-controlled stability chambers or incubators
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with airtight seals
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)[16][17][]
-
NMR spectrometer
-
Analytical standards and solvents
2. Procedure:
-
Aliquot this compound into amber vials under an inert atmosphere and seal tightly.
-
Establish an initial (T=0) purity profile by analyzing a sample using a validated stability-indicating HPLC method and NMR spectroscopy.
-
Place the vials into stability chambers under the following conditions:
-
Long-Term: -20°C ± 5°C
-
Accelerated: 4°C ± 2°C
-
Forced Degradation (for method validation): 40°C ± 2°C
-
-
Pull samples for analysis at predetermined time points. For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter[14][19]. For accelerated studies, time points could be 0, 1, 3, and 6 months[14][19].
-
At each time point, analyze the sample for purity (HPLC) and structural integrity (NMR). Quantify the parent compound and any significant degradation products.
-
Evaluate the data to establish a stability profile and determine the recommended re-test date or shelf life. A "significant change" is typically defined as a failure to meet the established specification for purity[14].
Protocol 2: General Oxime Ligation for Bioconjugation
This protocol describes a general procedure for conjugating this compound to an aldehyde-containing biomolecule[5][12].
1. Materials:
-
Aldehyde-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH 4.5-6.0)
-
Aniline (B41778) catalyst (optional, for rate acceleration): Prepare a 1 M stock in an organic solvent like DMF or DMSO.
-
Purification system (e.g., size-exclusion chromatography, dialysis)
2. Procedure:
-
Dissolve the aldehyde-functionalized biomolecule in the reaction buffer.
-
Dissolve this compound in the reaction buffer. A 5- to 20-fold molar excess relative to the biomolecule is common.
-
Add the this compound solution to the biomolecule solution.
-
(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
-
Once the reaction is complete, purify the resulting conjugate from excess PEG reagent and catalyst using a suitable method like dialysis or size-exclusion chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for m-PEG3-Aminooxy Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic biologics.[1] This modification can lead to an increased circulatory half-life, improved stability, reduced renal clearance, and decreased immunogenicity.[1] Site-specific PEGylation is particularly desirable as it yields homogeneous conjugates with preserved biological activity.
This document provides detailed application notes and protocols for the use of m-PEG3-Aminooxy, a heterobifunctional linker, for the site-specific labeling of proteins. The core of this methodology is the bioorthogonal oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][3][4][5] This technique is especially well-suited for the modification of glycoproteins, such as antibodies, where aldehyde groups can be generated by mild oxidation of their carbohydrate moieties.[1][6]
Principle of the Method: Oxime Ligation
The protein labeling strategy using this compound is a two-step process:
-
Generation of Aldehyde Groups: For glycoproteins, the carbohydrate side chains, often located in the Fc region of antibodies, are subjected to mild oxidation using sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups.[1] For proteins that do not have accessible glycans, other methods can be employed to introduce aldehyde or ketone functionalities.
-
Oxime Ligation: The aminooxy group (-O-NH₂) of the this compound linker reacts specifically with the generated aldehyde groups on the protein. This forms a highly stable oxime linkage (-O-N=C), covalently attaching the PEG linker to the protein.[1][3][4] The reaction is efficient and can be accelerated by an aniline (B41778) catalyst.[1][2]
Diagrams
Caption: General experimental workflow for protein labeling using this compound.
Quantitative Data Summary
The following tables summarize typical starting parameters and expected outcomes for the this compound protein labeling protocol. Optimization is highly recommended for each specific protein and linker system.
Table 1: Reaction Conditions for Protein Labeling
| Parameter | Oxidation Step | Conjugation (Oxime Ligation) Step |
| Key Reagent | Sodium meta-periodate (NaIO₄) | This compound |
| Protein Concentration | 1-10 mg/mL[1] | 1-10 mg/mL |
| Molar Ratio | N/A | Protein:PEG Molar Ratio of 1:10 to 1:50[1][7] |
| Catalyst (Optional) | N/A | Aniline (10-100 mM)[1][8][9] |
| Reaction Buffer | 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5[1] | Phosphate-Buffered Saline (PBS), pH 6.5-7.5[1] or 0.1 M Sodium Phosphate, pH 7.0[4] |
| Temperature | 4°C or on ice[1] | Room temperature (20-25°C)[1][7] |
| Incubation Time | 10-30 minutes[6] | 2 to 24 hours[1][4] |
| Quenching Solution | Propylene glycol or Ethylene glycol[1] | N/A |
Table 2: Characterization of PEGylated Protein
| Analysis Technique | Purpose | Expected Outcome |
| SDS-PAGE | Confirm successful conjugation and assess purity. | Increase in the apparent molecular weight of the protein band compared to the unconjugated protein.[1] |
| Mass Spectrometry (MS) | Confirm identity and determine the degree of PEGylation (DOP). | Observed mass should match the theoretical mass of the conjugate.[7][10] |
| UV-Vis Spectroscopy | Determine protein concentration. | Use A280 before and after conjugation.[7] |
| Size-Exclusion Chromatography (SEC) | Purify the conjugate and assess aggregation. | Shift in retention time corresponding to an increased hydrodynamic radius.[11][][13] |
| Reverse Phase HPLC (RP-HPLC) | Assess purity and drug-to-antibody ratio (DAR) for ADCs. | Separation of unconjugated, and variously conjugated species.[7] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the oxidation of glycoprotein glycans to create reactive aldehyde sites.
Materials:
-
Glycoprotein (e.g., antibody)
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)[1]
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution (e.g., Ethylene glycol)[1]
-
Desalting column or spin filter
Procedure:
-
Protein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in cold Conjugation Buffer.[1]
-
Oxidation Reaction:
-
Chill the protein solution on ice or at 4°C.[1]
-
Prepare a fresh solution of sodium meta-periodate in the same cold buffer.
-
Add the sodium meta-periodate solution to the protein solution. The final concentration of periodate (B1199274) may need to be optimized but is typically in the low millimolar range.
-
Incubate the reaction on ice for 30 minutes in the dark.[6]
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of approximately 10-20 mM to quench any unreacted periodate. Incubate for 10-15 minutes on ice.[6]
-
Purification: Immediately purify the oxidized protein from excess reagents using a desalting column or spin filter equilibrated with Reaction Buffer (e.g., PBS, pH 6.5-7.5).[1]
-
Quantification: Determine the concentration of the purified oxidized protein using a spectrophotometer at 280 nm.[1]
Protocol 2: Protein Labeling with this compound via Oxime Ligation
This protocol details the reaction between the aldehyde-modified protein and the this compound linker.
Materials:
-
Aldehyde-functionalized protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)[1]
-
Aniline (optional, as a catalyst)[1]
-
Organic Solvent (e.g., DMSO or DMF) for dissolving the PEG linker[1]
Procedure:
-
Prepare this compound Solution: Dissolve the this compound linker in a minimal amount of an organic solvent like DMSO and then dilute with the Reaction Buffer to the desired stock concentration.[1]
-
Conjugation Reaction:
-
To the solution of the aldehyde-functionalized protein, add the this compound solution to achieve a final molar excess of 10- to 50-fold of the linker over the protein.[1][7]
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.[7]
-
Gently mix and incubate the reaction at room temperature (20-25°C) for 2 to 24 hours.[1][4] The optimal incubation time should be determined empirically.
-
Protocol 3: Purification and Characterization of the PEGylated Protein
After the conjugation reaction, it is essential to remove unreacted PEG linker and any remaining unconjugated protein.[1]
A. Purification
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.[11][][13]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated species, as well as species with different degrees of PEGylation.[11][]
-
Ultrafiltration/Diafiltration: This method can be used to remove smaller molecular weight impurities.[]
B. Characterization
-
SDS-PAGE: Analyze the purified PEGylated protein alongside the unconjugated protein. A successful conjugation will be indicated by an upward shift in the molecular weight of the protein band.[1]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Determine the precise molecular weight of the conjugate to confirm the covalent attachment of the PEG linker and to determine the number of PEG chains attached per protein molecule.[7][10]
-
HPLC Analysis (SEC-HPLC, RP-HPLC): Assess the purity and homogeneity of the final product. SEC-HPLC can be used to detect any aggregation, while RP-HPLC is useful for separating species with different degrees of PEGylation.[7]
Applications in Drug Development
The this compound linker is a versatile tool in drug development with several key applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The site-specific conjugation via the glycan moieties in the Fc region can lead to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[14][15]
-
PROTACs (Proteolysis Targeting Chimeras): The linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.[14][16]
-
Improving Therapeutic Protein Properties: PEGylation of therapeutic proteins can enhance their solubility, stability, and in vivo half-life.[17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete oxidation of glycans. | Optimize periodate concentration and reaction time.[17] |
| Suboptimal pH for ligation. | Adjust the pH of the reaction buffer. The optimal pH for oxime ligation is typically between 6.5 and 7.5.[1][10] | |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of this compound to the protein. | |
| Protein Precipitation | High concentration of organic solvent from the PEG linker stock. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[7] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration.[17] | |
| Multiple PEGylation Species | Heterogeneity in the number of available labeling sites. | Optimize the molar ratio of the PEG linker to the protein.[17] |
| Non-specific binding. | Ensure adequate purification of the oxidized protein before conjugation. |
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. benchchem.com [benchchem.com]
A Step-by-Step Guide to m-PEG3-Aminooxy Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG3-Aminooxy conjugation, a cornerstone of bioconjugation chemistry. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this versatile technique for modifying proteins, peptides, and other biomolecules.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that facilitates the covalent attachment of a three-unit polyethylene (B3416737) glycol (PEG) spacer to a target molecule.[1] This process, known as oxime ligation, involves the chemoselective reaction between the aminooxy group of the PEG linker and a carbonyl group (an aldehyde or ketone) on the target biomolecule.[2][3] The resulting oxime bond is highly stable under physiological conditions, making this technique invaluable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics that exhibit improved solubility and pharmacokinetic properties.[1][4]
The reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments with minimal interference from other functional groups present in biological systems.[1][2] The efficiency of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[3][5]
Core Principles of Oxime Ligation
The formation of an oxime linkage is a condensation reaction that occurs in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[3]
-
Dehydration: This intermediate then undergoes dehydration (the loss of a water molecule) to form the stable C=N-O oxime bond.[3]
The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5).[2][3] However, for applications involving sensitive biomolecules, the reaction can be effectively carried out at a neutral pH, particularly with the aid of a catalyst.[3][6]
Quantitative Data Summary
The efficiency and stability of the oxime linkage are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data related to reaction conditions and linkage stability.
Table 1: Typical Reaction Conditions for Oxime Ligation
| Aldehyde Type | This compound (Equivalents) | Catalyst (Aniline) Concentration (mM) | pH | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Aromatic (e.g., Benzaldehyde) | 1.5 - 3.0 | 50 - 100 | 6.0 - 7.0 | 25 - 37 | 4 - 12 | > 85[7] |
| Aliphatic (e.g., Heptanal) | 1.2 - 2.0 | 10 - 50 | 6.5 - 7.5 | 25 | 2 - 6 | > 90[7] |
| Glycoprotein (oxidized) | 5 - 10 | 10 - 20 (p-Phenylenediamine) | 7.0 - 7.4 | 25 | 2 - 4 | Variable[7] |
Note: Yields are highly dependent on the specific substrates and purification methods.
Table 2: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Compound | pH/pD | Half-life (t₁/₂) | First-order rate constant (k) (s⁻¹) |
| Oxime | pivalaldehyde-O-methyloxime | 7.0 | Too slow to measure | ~1.1 x 10⁻⁸[8] |
| 5.0 | ~64 hours | 3.0 x 10⁻⁶[8] | ||
| Hydrazone | pivalaldehyde-N-methylhydrazone | 7.0 | ~1.05 hours | 1.8 x 10⁻⁴[8] |
| 5.0 | ~2 minutes | 5.8 x 10⁻³[8] | ||
| Acylhydrazone | pivalaldehyde-N-acetylhydrazone | 7.0 | ~2.1 hours | 9.0 x 10⁻⁵[8] |
As the data indicates, the oxime linkage exhibits substantially greater hydrolytic stability compared to hydrazone linkages, particularly at neutral pH.[8]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound conjugation.
Protocol 1: General Reaction with a Small Molecule Aldehyde
This protocol outlines a general procedure for the conjugation of this compound to a small molecule containing an aldehyde group.[7]
Materials:
-
This compound derivative
-
Aldehyde-containing small molecule
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0[7]
-
Aniline (catalyst)[7]
-
Organic Co-solvent (if needed, e.g., DMSO or DMF)[7]
-
Quenching Reagent: Acetone[7]
-
Purification System: Preparative HPLC with a C18 column[7]
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing molecule in a minimal amount of organic co-solvent (if necessary) and then dilute with the reaction buffer to a final concentration of 10 mM.[7]
-
Prepare a 50 mM stock solution of the this compound derivative in the reaction buffer.[7]
-
Prepare a 1 M stock solution of aniline in DMSO.[7]
-
-
Ligation Reaction:
-
In a reaction vial, combine the aldehyde solution with 1.5 equivalents of the this compound stock solution.[7]
-
Add the aniline stock solution to a final concentration of 100 mM.[7]
-
Stir the reaction mixture at room temperature (25°C) for 4-12 hours.[7]
-
Monitor the reaction progress by analytical HPLC or LC-MS.[7]
-
-
Quenching and Purification:
-
Once the reaction is complete, add a 10-fold excess of acetone (B3395972) to quench any unreacted aminooxy groups.[7]
-
Purify the oxime conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[7]
-
Lyophilize the collected fractions to obtain the pure product.[7]
-
Protocol 2: PEGylation of an Aldehyde-Functionalized Protein
This protocol is designed for the modification of a protein that has been functionalized to present aldehyde groups.
Materials:
-
Aldehyde-functionalized protein
-
This compound derivative
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0[7]
-
p-Phenylenediamine (B122844) (catalyst)
-
Purification System: Size-Exclusion Chromatography (SEC) column[7]
Procedure:
-
Reagent Preparation:
-
Prepare the aldehyde-functionalized protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 50 mM stock solution of the this compound derivative in the reaction buffer.
-
Prepare a 200 mM stock solution of p-phenylenediamine in the reaction buffer.[7]
-
-
PEGylation Reaction:
-
Purification:
-
Characterization:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG3-Aminooxy in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] This targeted approach minimizes systemic toxicity and widens the therapeutic window of the cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy.[1][3] m-PEG3-Aminooxy is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody through a stable oxime bond.[1] This linker features an aminooxy group for reaction with an aldehyde or ketone on the antibody and a functional group for attachment to a drug payload. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1][4]
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis and characterization of ADCs. Detailed experimental protocols, data presentation formats, and visualizations of key processes are included to assist researchers in this field.
Principle of the Method
The synthesis of an ADC using an this compound linker is a multi-step process that relies on bioorthogonal chemistry to ensure specific and efficient conjugation.[5] The overall workflow involves the generation of a reactive aldehyde group on the antibody, followed by the chemoselective ligation of the aminooxy-functionalized linker-payload to the oxidized antibody. This site-specific conjugation approach allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.[5][6]
The core of this conjugation strategy is the formation of a stable oxime bond between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the antibody.[7][8] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody and the payload.[7]
Data Presentation
Quantitative data from ADC characterization should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide representative data for ADCs, which can serve as a benchmark for ADCs synthesized with this compound.
Table 1: Representative Reaction Conditions for ADC Synthesis
| Parameter | Recommended Conditions | Notes |
| Antibody Oxidation | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Sodium Periodate (B1199274) Concentration | 1-15 mM | The optimal concentration should be determined empirically.[9] |
| pH | 5.5 | Acetate (B1210297) buffer is commonly used.[5] |
| Temperature | 0-4 °C | To minimize potential protein denaturation.[5] |
| Reaction Time | 30 minutes | Should be performed in the dark.[5] |
| Oxime Ligation | ||
| Linker-Payload Molar Excess | 5-50 fold | The excess will depend on the reactivity of the components.[2][10] |
| pH | 6.5-7.5 | PBS is a suitable buffer.[5][7] |
| Catalyst (optional) | 10-100 mM Aniline (B41778) | Can increase the reaction rate.[7] |
| Temperature | Room Temperature or 37°C | |
| Reaction Time | 2-24 hours |
Table 2: Representative Characterization of an ADC
| Parameter | Representative Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry, UV/Vis.[2][3] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 - 5 nM | Cell-based assays (e.g., MTT, CellTiter-Glo®).[11] |
Visualizations
Signaling Pathway and Mechanism of Action
ADCs exert their function through a series of targeted steps, beginning with the recognition of a tumor-associated antigen and culminating in the induction of cancer cell apoptosis. The following diagram illustrates the general mechanism of action for an ADC.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow
The development of an ADC using this compound involves a multi-step process, including the generation of a reactive aldehyde on the antibody, preparation of the linker-drug conjugate, conjugation, and subsequent characterization.
Caption: Experimental workflow for ADC synthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of an ADC using an this compound linker.
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the site-specific generation of aldehyde groups on the antibody's glycan domains.[10]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, 0.1 M, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) glycol (quenching solution)[7][10]
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in 0.1 M Sodium Acetate, pH 5.5.[5][7]
-
Oxidation Reaction: Add a freshly prepared solution of sodium meta-periodate to the mAb solution to a final concentration of 1-15 mM.[7][9]
-
Incubate the reaction mixture in the dark on ice (0-4°C) for 30 minutes.[5][7]
-
Quenching the Reaction: To stop the oxidation, add glycerol or ethylene glycol to a final concentration of 10-20 mM.[7][10]
-
Purification of the Oxidized Antibody: Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column or dialysis against a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 6.5-7.5).[5][7]
Protocol 2: Synthesis of this compound-Payload Conjugate
This protocol describes the conjugation of the cytotoxic drug to the this compound linker. This example assumes the linker has a carboxylic acid functionality to be coupled with an amine-containing drug.
Materials:
-
This compound-acid
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative HPLC system
Procedure:
-
Activation of this compound-acid: Dissolve this compound-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C.[11]
-
Add DCC (1.2 equivalents) and stir at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS ester.[11]
-
Conjugation to the Drug: In a separate vial, dissolve the amine-containing drug in a minimal amount of anhydrous DMF.
-
Add the activated this compound-NHS ester solution to the drug solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[5]
-
Stir the reaction at room temperature for 2-4 hours or until completion, as monitored by LC-MS.[5]
-
Purification: Purify the this compound-Drug conjugate by preparative HPLC.
Protocol 3: ADC Conjugation via Oxime Ligation
This protocol details the conjugation of the this compound-Drug construct to the aldehyde-tagged antibody.[1]
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound-Drug conjugate
-
Aniline (as a catalyst, optional)[1]
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0-7.5[1][7]
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Buffer Exchange: Ensure the aldehyde-tagged antibody is in the appropriate reaction buffer (pH 6.5-7.5).
-
Drug-Linker Preparation: Dissolve the this compound-Drug conjugate in a minimal amount of a co-solvent like DMSO and then dilute with the reaction buffer.[1]
-
Conjugation Reaction: Add the this compound-Drug solution to the aldehyde-tagged antibody solution. A 5- to 50-fold molar excess of the linker-drug is typically used.[2][10]
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[7]
-
Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle mixing.[1]
-
Monitor the progress of the conjugation reaction by LC-MS.[1]
-
Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove excess linker-drug and other small molecules.[1]
Protocol 4: ADC Characterization
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for DAR calculation.
-
UV/Vis Spectroscopy: If the drug has a distinct absorbance, the DAR can be calculated from the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays are used to determine the potency (IC50) of the ADC on target cancer cell lines and non-target cell lines to assess specificity.
Conclusion
This compound is a versatile and effective linker for the development of site-specific antibody-drug conjugates. Its ability to facilitate stable oxime ligation to aldehyde-modified antibodies, combined with the beneficial properties of the PEG spacer, allows for the construction of homogeneous ADCs with potentially improved physicochemical and pharmacokinetic profiles. The protocols and data presented in these application notes provide a foundation for researchers to successfully synthesize and characterize ADCs using this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: m-PEG3-Aminooxy for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technique in the development of next-generation biotherapeutics, diagnostics, and research tools. The ability to attach molecules such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs to a specific site on a protein allows for the creation of homogenous conjugates with preserved biological activity and optimized pharmacokinetic properties.[1] m-PEG3-Aminooxy is a heterobifunctional linker that enables the precise, covalent attachment of a methoxy-terminated triethylene glycol moiety to a protein via a highly stable oxime bond.[1][2][3]
This reagent is particularly useful for the modification of glycoproteins or proteins that have been engineered to contain an aldehyde or ketone group.[1][4] The aminooxy group reacts specifically with the carbonyl group, forming a stable oxime linkage under mild, aqueous conditions, a reaction known as oxime ligation.[1][2][5] This bio-orthogonal reaction is highly efficient and avoids the side reactions often associated with other conjugation chemistries.[6][7] The short, hydrophilic PEG3 spacer can enhance the solubility and reduce aggregation of the modified protein.[2][6]
These application notes provide a comprehensive overview of the use of this compound for site-specific protein modification, including detailed experimental protocols and data presentation.
Principle of the Reaction
The core of this methodology is the chemoselective reaction between the aminooxy group (-O-NH₂) of this compound and an aldehyde (-CHO) or ketone (C=O) group on the target protein. This reaction forms a stable oxime linkage (-C=N-O-).[1][5][8] For glycoproteins, the aldehyde functionality is typically introduced by the mild oxidation of cis-diols in the sugar moieties using sodium meta-periodate (NaIO₄).[1][7][9] Alternatively, genetic engineering techniques can be used to introduce an "aldehyde tag," a specific amino acid sequence that is enzymatically converted to a formylglycine residue containing a reactive aldehyde.[4]
The reaction is efficient under slightly acidic to neutral pH conditions (typically pH 4.5-7.5).[1][5][7] The rate of oxime ligation can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline (B41778) or its derivatives.[1][5][9]
Core Applications
-
PEGylation: The covalent attachment of PEG to a protein, can improve its pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which can lead to a longer circulation half-life, improved stability, reduced renal clearance, and decreased immunogenicity.[1][10]
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic window of the drug.[6][11]
-
PROTACs (Proteolysis Targeting Chimeras): This technology utilizes heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding and E3 ligase-binding moieties.[6][9][12]
-
Protein Immobilization: Proteins can be immobilized onto surfaces functionalized with aldehyde or ketone groups using this compound for applications in diagnostics and biocatalysis.[2]
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins by the oxidation of their carbohydrate moieties.
Materials:
-
Glycoprotein (B1211001) solution (1-10 mg/mL in a suitable buffer, e.g., 0.1 M sodium acetate, pH 5.5)[1]
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared in the same cold buffer)[1]
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)[5]
-
Desalting column or dialysis cassettes for buffer exchange[1][9]
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5 or PBS, pH 6.5-7.5)[1]
Procedure:
-
Prepare the glycoprotein solution at a concentration of 1-10 mg/mL. Perform a buffer exchange into the oxidation buffer if necessary to remove any amine-containing buffers.[1]
-
Chill the protein solution on ice or at 4°C.[1]
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate (B1199274) will depend on the glycoprotein and the desired extent of oxidation but is typically in the range of 1-10 mM.[7]
-
Incubate the reaction mixture in the dark on ice (4°C) for 30 minutes.[5]
-
Quench the reaction by adding the quenching solution to a final concentration of approximately 20 mM and incubate for an additional 10-15 minutes at 4°C.[1]
-
Immediately remove excess periodate, quenching solution, and byproducts by purifying the oxidized protein using a desalting column or dialysis, exchanging it into the conjugation buffer.[1]
-
Determine the concentration of the purified oxidized protein using a spectrophotometer at 280 nm.[1]
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
This protocol details the reaction between the aldehyde-modified protein and the this compound linker.
Materials:
-
Purified aldehyde-containing protein (from Protocol 1 or other methods)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5 or PBS, pH 6.5-7.5)[1]
-
Aniline (optional, as a catalyst)[1]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[5]
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO. Dilute this stock solution to a final concentration of 1-10 mM in the reaction buffer.[2]
-
In a reaction vessel, add the purified aldehyde-containing protein.
-
Add the this compound solution to the protein solution to achieve a desired molar excess (e.g., a 10- to 50-fold molar excess of the PEG linker over the protein is a good starting point).[4][9][10]
-
(Optional) To catalyze the reaction, add a stock solution of aniline to the reaction mixture to a final concentration of 10-20 mM.[1][10]
-
Gently mix and incubate the reaction at room temperature (20-25°C) for 2 to 24 hours. The optimal reaction time should be determined empirically for each specific protein.[1]
-
After the conjugation reaction, remove the unreacted PEG linker and catalyst by purifying the conjugate using size-exclusion chromatography, dialysis, or other suitable methods.[5]
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Glycoprotein Modification
| Parameter | Oxidation Step | Conjugation Step |
| Protein Concentration | 1 - 10 mg/mL[1] | Dependent on previous step |
| Buffer System | 0.1 M Sodium Acetate, pH 5.5[1][7] | 100 mM Sodium Acetate, pH 4.5-5.5 or PBS, pH 6.5-7.5[1] |
| Key Reagent | Sodium meta-periodate | This compound |
| Molar Ratio | N/A | Protein:PEG Molar Ratio of 1:10 to 1:50[1][4][9][10] |
| Catalyst (Optional) | N/A | Aniline (10-20 mM)[1][10] |
| Temperature | 4°C[1] | Room Temperature (20-25°C)[1] |
| Reaction Time | 30 minutes[5] | 2 - 24 hours[1] |
Table 2: Characterization of this compound Modified Protein
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | To confirm successful conjugation and assess purity. | An increase in the apparent molecular weight of the protein band compared to the unconjugated protein.[1] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the identity and determine the degree of PEGylation. | The mass increase in the labeled protein corresponds to the mass of the attached this compound linker(s).[13][14] |
| HPLC (Size-Exclusion or Reverse Phase) | To assess the purity and homogeneity of the conjugate. | A shift in the retention time of the main peak and the disappearance of the peak corresponding to the unconjugated protein.[13] |
| Activity Assay | To determine the effect of modification on protein function. | Varies depending on the protein and modification site. Ideally, the biological activity is retained. |
Visualizations
Caption: Reaction mechanism of this compound with an aldehyde-containing protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Aminooxy-PEG3-methyl ester|COA [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Utilizing an m-PEG3-Aminooxy Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] A critical component in the design of an effective PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand.[3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic flexibility.[2][4][5] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a versatile m-PEG3-Aminooxy linker, leveraging a highly efficient and chemoselective oxime ligation strategy.[1][6][7]
Principle and Advantages of Oxime Ligation
The this compound linker offers a distinct advantage in PROTAC synthesis through the formation of a stable oxime bond.[1][7] This "click" reaction occurs between the aminooxy group (-ONH2) of the linker and an aldehyde or ketone functionality on one of the ligands.[1][7][] This bioorthogonal conjugation method is known for its high chemoselectivity, proceeding efficiently under mild conditions, which is crucial for preserving the integrity of complex biomolecules.[1][9] The PEG component of the linker enhances the aqueous solubility and optimizes the physicochemical properties of the final PROTAC molecule, which is often large and lipophilic.[1][4]
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[2][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
Caption: Mechanism of action of a PROTAC molecule.
Synthetic Strategy
The synthesis of a PROTAC using an this compound linker can be approached in two primary ways, providing flexibility based on the available functional groups on the protein of interest (POI) ligand and the E3 ligase ligand.[1]
-
Strategy A: Oxime Ligation followed by Amide Coupling: This is the preferred route when the POI ligand contains a ketone or aldehyde group, and the E3 ligase ligand has a free amine.[1]
-
Strategy B: Amide Coupling followed by Oxime Ligation: This strategy is suitable when the E3 ligase ligand has a carboxylic acid for amide bond formation, and the POI ligand presents a ketone or aldehyde.
The following protocols will detail the synthesis via Strategy A.
Experimental Protocols
Protocol 1: Synthesis of Aldehyde-Functionalized JQ1 (POI Ligand)
This protocol describes the functionalization of a representative POI ligand, JQ1, to introduce an aldehyde group necessary for oxime ligation.
Materials:
-
JQ1-acid (JQ1 with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add 4-(aminomethyl)benzaldehyde (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the pure aldehyde-functionalized JQ1 ligand.[7]
-
Confirm the structure and purity using NMR and mass spectrometry.[7]
Protocol 2: Oxime Ligation of Aldehyde-Functionalized JQ1 with this compound Linker
Materials:
-
Aldehyde-functionalized JQ1 (from Protocol 1)
-
This compound linker
-
Methanol (B129727) or sodium acetate buffer (pH 4-5)
Procedure:
-
In a clean, dry vial, dissolve the aldehyde-functionalized JQ1 (1.0 eq) in methanol or a suitable buffer.
-
Add this compound linker (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the formation of the oxime-linked intermediate by LC-MS until the starting material is consumed (typically 2-16 hours).[1]
-
The resulting product, JQ1-oxime-m-PEG3-linker, can be purified by preparative HPLC or used directly in the next step if the reaction is clean.
Protocol 3: Amide Coupling of JQ1-Linker Conjugate with E3 Ligase Ligand
This protocol describes the final step of coupling the JQ1-linker intermediate with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide).
Materials:
-
JQ1-oxime-m-PEG3-linker (from Protocol 2)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
The JQ1-oxime-m-PEG3-linker will have a terminal carboxylic acid after in-situ or explicit hydrolysis of the methyl ester. If starting with the methyl ester, dissolve it in a mixture of THF/water and add LiOH (2.0 eq). Stir at room temperature until hydrolysis is complete (monitored by LC-MS). Neutralize with HCl (1M) and extract the product.
-
Dissolve the resulting carboxylic acid-terminated JQ1-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add the amine-containing E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Caption: Workflow for PROTAC synthesis via Strategy A.
Protocol 4: Western Blot Analysis of Target Protein Degradation
This protocol is to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the POI and a loading control antibody. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[1]
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software to determine the extent of protein degradation at different PROTAC concentrations.
Data Presentation
The following tables present representative data that could be obtained from the synthesis and evaluation of a JQ1-based PROTAC targeting BRD4, synthesized using the this compound linker.
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS, %) |
| 1 | Aldehyde-functionalized JQ1 | JQ1-acid | 75 | >98 |
| 2 | JQ1-oxime-m-PEG3-linker | Aldehyde-functionalized JQ1 | 85 | >95 |
| 3 | Final PROTAC | JQ1-oxime-m-PEG3-linker | 60 | >99 |
Table 2: Characterization of Final PROTAC
| Property | Value |
| Molecular Formula | C₅₉H₆₄ClN₉O₁₀S |
| Molecular Weight | 1182.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Table 3: Biological Activity of Final PROTAC
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | BRD4 | 25 | >90 |
| HeLa | BRD4 | 35 | >85 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation percentage.
Conclusion
The use of an this compound linker provides a robust and efficient method for the synthesis of PROTACs. The oxime ligation strategy offers high selectivity and yields, while the PEG component can confer favorable physicochemical properties to the final molecule. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers in the design and development of novel protein degraders. This approach facilitates the modular assembly of PROTACs, enabling the rapid generation of libraries for the optimization of linker length and composition to achieve potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
Application Notes and Protocols for m-PEG3-Aminooxy in Cell Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG3-Aminooxy for the targeted modification of cell surfaces. This versatile heterobifunctional linker enables the covalent attachment of various molecules to living cells through a stable oxime bond, offering precise control over cell surface chemistry for a wide range of applications in research, diagnostics, and drug development.
The core of this technique lies in a two-step bioconjugation strategy. First, aldehyde or ketone groups are generated on the cell surface glycoproteins. Subsequently, the aminooxy group of this compound reacts specifically with these carbonyl groups to form a stable oxime linkage. The methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes non-specific binding.
Key Applications in Cell Surface Engineering:
-
Targeted Drug Delivery: Functionalize cells with targeting ligands to direct them to specific tissues or to deliver therapeutic agents.
-
Cellular Imaging: Conjugate fluorescent probes or imaging agents for tracking and visualizing cells in vitro and in vivo.[1]
-
Improving Biocompatibility: Modify cell surfaces to reduce immunogenicity for cell therapy applications.
-
Studying Cellular Interactions: Attach signaling molecules or inhibitors to study cell-cell communication and other biological processes.
Quantitative Data: Enhancing Oxime Ligation with Catalysts
The efficiency of the oxime ligation reaction between the aminooxy group and a cell surface aldehyde/ketone can be significantly increased by the use of nucleophilic catalysts.[2] Aniline (B41778) and its derivatives are commonly used to accelerate the reaction rate.[3]
| Catalyst | Fold Increase in Rate vs. Uncatalyzed | Fold Increase in Rate vs. Aniline | Optimal Concentration | Key Characteristics |
| None | 1x | - | - | Slow reaction rate at neutral pH.[3] |
| Aniline | Up to 40x at neutral pH | 1x | 10-100 mM | Commonly used but less efficient than diamine catalysts.[2][3] |
| m-Phenylenediamine (mPDA) | Up to 15x more efficient than aniline | ~15x | 50-750 mM | Highly efficient with good water solubility, allowing for higher concentrations and significantly accelerated reaction rates.[3] |
| p-Phenylenediamine (pPDA) | 120-fold faster than uncatalyzed, 19-fold faster than aniline (at 2 mM, pH 7) | ~19x | 2-10 mM | Highly effective at low micromolar concentrations.[3] |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling
This protocol details the generation of aldehyde groups on cell surface glycoproteins via mild oxidation, followed by labeling with this compound.
Materials:
-
Cells in suspension (1-10 x 10⁶ cells/mL)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), ice-cold, sterile
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Aniline (optional catalyst)
-
Quenching Solution (e.g., 100 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS)
-
Anhydrous DMSO
Procedure:
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Sodium Periodate (B1199274) Stock Solution: Prepare a 10 mM stock solution in ice-cold PBS immediately before use. Protect from light.
- Aniline Catalyst Stock Solution (Optional): Prepare a 100 mM stock solution of aniline in DMSO.[4]
- Quenching Solution: Prepare a 100 mM solution of glycerol or ethylene glycol in PBS.[4]
2. Cell Preparation:
- Harvest cells and wash them twice with ice-cold, sterile PBS to remove any residual media components.[4]
- Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.[4]
3. Oxidation of Cell Surface Glycoproteins:
- To the cell suspension, add an equal volume of the 10 mM sodium periodate stock solution for a final concentration of 5 mM.[4]
- Incubate on ice for 15 minutes in the dark. The optimal concentration of NaIO₄ and incubation time may need to be empirically determined for different cell types to ensure cell viability.[4]
- Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 5 minutes on ice.[4]
- Wash the cells three times with ice-cold PBS to remove any unreacted periodate and quenching reagent.[4]
4. Aminooxy Labeling (Oxime Ligation):
- Resuspend the oxidized cells in the reaction buffer.
- Add the this compound stock solution to the desired final concentration (e.g., 100-500 µM).
- If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
- Incubate for 1-2 hours at room temperature or at 4°C. The reaction is significantly faster at room temperature, but 4°C may be preferred to minimize endocytosis of labeled proteins.[4]
- Wash the cells three times with PBS to remove unreacted labeling reagent.
- The cells are now ready for downstream applications.
Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Oxime ligation on the cell surface.
References
Application Notes and Protocols for the Conjugation of m-PEG3-Aminooxy to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance their systemic circulation time, stability, and biocompatibility.[1] This is achieved by creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[1][2] The m-PEG3-Aminooxy linker is a heterobifunctional molecule that enables the covalent attachment of a methoxy-terminated short PEG chain to nanoparticles. This is accomplished through a highly efficient and bioorthogonal reaction known as oxime ligation.[3][4]
The aminooxy group of the linker reacts specifically with aldehyde or ketone groups on the nanoparticle surface to form a stable oxime bond.[4][5] This reaction is known for its high specificity and efficiency under mild, aqueous conditions, making it ideal for working with sensitive biological and nanoparticle systems.[3][6] These application notes provide a detailed protocol for the conjugation of this compound to nanoparticles that have been functionalized with aldehyde groups.
Chemical Reaction: Oxime Ligation
The core of the conjugation strategy is the oxime ligation, a robust click chemistry reaction. The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable oxime linkage.
Caption: Chemical reaction scheme for oxime ligation.
Experimental Workflow
The overall process for conjugating this compound to nanoparticles involves several key stages, from the preparation of aldehyde-functionalized nanoparticles to the final purification and characterization of the PEGylated product.
Caption: Experimental workflow for nanoparticle PEGylation.
Detailed Experimental Protocol
This protocol outlines the steps for conjugating this compound to nanoparticles that have been pre-functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized nanoparticles
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5 (for catalyzed reaction) OR 0.1 M sodium acetate, pH 4.5-5.5 (for uncatalyzed reaction)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aniline (optional, as a catalyst)[8]
-
Quenching Solution (e.g., acetone (B3395972) or hydroxylamine)
-
Wash Buffer (e.g., PBS or water)
-
Standard laboratory equipment (reaction vials, centrifuge, etc.)
Procedure:
-
Preparation of Reagents:
-
Aldehyde-Functionalized Nanoparticles: Disperse the nanoparticles in the chosen conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), which can interfere with the reaction.
-
This compound Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.[8] To prevent degradation from moisture, allow the reagent vial to equilibrate to room temperature before opening.[9]
-
(Optional) Aniline Catalyst Stock Solution: Prepare a 200 mM stock solution of aniline in DMSO or DMF.[8]
-
-
Conjugation Reaction:
-
In a reaction vial, add the this compound stock solution to the nanoparticle dispersion. A 20- to 100-fold molar excess of the PEG linker over the available aldehyde groups on the nanoparticles is recommended as a starting point.[6][8]
-
(Optional) Catalysis: If performing the reaction at a neutral pH (6.5-7.5), add the aniline stock solution to a final concentration of 10-100 mM.[8] Aniline can significantly accelerate the reaction rate at neutral pH.[9][10]
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing.[10] The optimal reaction time should be determined empirically for each specific nanoparticle system.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, an excess of a quenching solution like acetone or hydroxylamine (B1172632) can be added to react with any remaining unreacted aldehyde or aminooxy groups.
-
-
Purification of PEGylated Nanoparticles:
-
Separate the functionalized nanoparticles from unreacted this compound, catalyst, and byproducts.
-
Centrifugation: For larger nanoparticles, pellet the nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes).[2] Discard the supernatant and resuspend the pellet in the wash buffer. Repeat this wash step 2-3 times.[2][6]
-
Dialysis: For smaller or less dense nanoparticles, dialysis against a suitable buffer using a membrane with an appropriate molecular weight cutoff (MWCO) can be effective for removing small molecule impurities.[11]
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification.[12]
-
-
Characterization of PEGylated Nanoparticles:
-
Confirm the successful conjugation and assess the properties of the PEGylated nanoparticles using various analytical techniques.
-
Data Presentation
The successful conjugation of this compound to nanoparticles results in changes to their physicochemical properties. The following table summarizes typical characterization data before and after PEGylation.
| Parameter | Before PEGylation (Aldehyde-NP) | After PEGylation (this compound-NP) | Technique |
| Hydrodynamic Diameter | 100 nm | 125 nm | Dynamic Light Scattering (DLS)[13] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS)[13] |
| Zeta Potential | -15 mV | -5 mV | Electrophoretic Light Scattering |
| Surface Chemistry | Presence of C=O stretch | Attenuation of C=O, appearance of C=N stretch | Fourier-Transform Infrared Spectroscopy (FTIR)[14] |
| Surface Plasmon Resonance (for AuNPs) | 520 nm | 525 nm | UV-Vis Spectroscopy[14] |
Note: The values presented are illustrative and will vary depending on the nanoparticle type, size, and the density of PEGylation.
Summary
This protocol provides a comprehensive guide for the conjugation of this compound to aldehyde-functionalized nanoparticles via oxime ligation. The presented workflow, reaction conditions, and characterization methods are designed to assist researchers in successfully implementing this versatile surface modification strategy. The resulting PEGylated nanoparticles are expected to exhibit enhanced stability and biocompatibility, making them suitable for a wide range of applications in drug delivery and diagnostics.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. krishisanskriti.org [krishisanskriti.org]
Application Notes and Protocols for m-PEG3-Aminooxy in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG3-Aminooxy and other aminooxy-functionalized polyethylene (B3416737) glycol (PEG) derivatives in the formation and modification of hydrogels. The protocols detailed below leverage the bioorthogonal oxime ligation reaction, offering a versatile and robust method for creating tunable hydrogel systems for applications in 3D cell culture, tissue engineering, and drug delivery.
Introduction to Oxime Ligation in Hydrogel Formation
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water, making them excellent mimics of the native extracellular matrix.[1] The formation of hydrogels via "click chemistry," specifically oxime ligation, provides a highly efficient and bioorthogonal method for crosslinking polymer chains under physiological conditions.[1] This reaction occurs between an aminooxy group (-O-NH2), such as that on this compound, and an aldehyde or ketone group, resulting in the formation of a stable oxime bond with water as the only byproduct.[2][3]
The use of heterobifunctional linkers like this compound, which contains a methoxy-terminated short PEG chain and a reactive aminooxy group, allows for the precise engineering of hydrogel properties. Multi-arm PEG molecules functionalized with aminooxy groups are commonly used to create crosslinked networks when reacted with aldehyde-containing polymers.[2] The resulting hydrogels are biocompatible and their mechanical and biochemical properties can be tailored for specific applications.[2][4]
Key Applications
-
3D Cell Culture: The biocompatible nature of oxime ligation allows for the encapsulation of living cells within the hydrogel matrix, creating 3D in vitro models for studying cell behavior and for drug screening.[1][4]
-
Tissue Engineering: Functionalized hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues.[2][5]
-
Controlled Drug Delivery: The porous network of hydrogels can be used to encapsulate therapeutic agents, allowing for their sustained and controlled release.[6]
-
Bioconjugation and Surface Modification: Aminooxy-functionalized PEGs can be used to modify surfaces or other biomolecules, introducing the versatile PEG spacer and a reactive handle for further conjugation.[7][8]
Experimental Protocols
Protocol 1: Formation of a Basic PEG-Oxime Hydrogel
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-aminooxy crosslinker with an aldehyde-functionalized polymer, such as glutaraldehyde (B144438) or a multi-arm PEG-aldehyde.
Materials:
-
Multi-arm PEG-Aminooxy (e.g., 8-arm PEG-NH2O)
-
Aldehyde-functionalized crosslinker (e.g., glutaraldehyde or multi-arm PEG-aldehyde)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Citrate-Phosphate Buffer, pH adjusted as needed (typically 6.0-7.4).[2][9]
-
(Optional) Catalyst: Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) stock solution.[7][10]
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the multi-arm PEG-Aminooxy in the reaction buffer to the desired final concentration (e.g., 3-10 wt%).[2][9]
-
Dissolve the aldehyde-functionalized crosslinker in the reaction buffer to a concentration that will result in the desired stoichiometric ratio of aminooxy to aldehyde groups (r ratio). An r ratio of 1.0 (equimolar) is a common starting point.[2]
-
-
Initiate Gelation:
-
(Optional) If using a catalyst, add it to the aldehyde-functionalized crosslinker solution. Aniline can be used at a final concentration of 10-100 mM.[10]
-
Rapidly and thoroughly mix the two precursor solutions. This can be achieved by vortexing or by using a dual-syringe system with a Luer lock connector.[1]
-
-
Gel Formation:
-
Washing and Equilibration:
-
Once the gel has formed, gently add buffer (e.g., PBS) to swell and wash the hydrogel.
-
Wash the hydrogel for several hours to overnight to remove any unreacted precursors.[9]
-
Workflow for Hydrogel Synthesis and Characterization
Caption: General workflow for hydrogel synthesis and characterization.
Protocol 2: Photomediated Hydrogel Formation using a Photocaged Aminooxy-PEG
This protocol allows for spatiotemporal control over hydrogel formation by using a photocaged aminooxy-PEG derivative. UV light exposure cleaves the photocage, liberating the aminooxy group to react with an aldehyde.[4][11]
Materials:
-
Multi-arm PEG functionalized with a photocaged aminooxy (e.g., ONH-NPPOC).[4]
-
Multi-arm PEG-Aldehyde (e.g., benzaldehyde-functionalized PEG).[4]
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).[4]
-
(Optional) Catalyst: Aniline (e.g., 10 mM).[4]
-
UV light source (e.g., 365 nm).[4]
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the photocaged aminooxy-PEG and the aldehyde-PEG in the reaction buffer to the desired final concentrations (e.g., 7.5 wt% total polymer).[4]
-
If using, add the aniline catalyst to the solution.
-
-
Photomediated Gelation:
-
Post-Gelation Handling:
-
After gelation, the hydrogel can be washed and handled as described in Protocol 1.
-
Workflow for Photomediated Hydrogel Formation
Caption: Workflow for photomediated hydrogel formation.
Protocol 3: Post-Gelation Modification of Hydrogels
This protocol describes the modification of a pre-formed hydrogel. For this example, a hydrogel containing unreacted aldehyde groups is modified with an aminooxy-functionalized molecule (e.g., this compound attached to a peptide).
Materials:
-
Pre-formed hydrogel with accessible aldehyde groups.
-
Aminooxy-functionalized molecule for conjugation (e.g., Aminooxy-PEG3-Peptide).
-
Modification Buffer: PBS, pH 7.4.
Procedure:
-
Swell the Hydrogel:
-
Swell the pre-formed hydrogel in the modification buffer to ensure accessibility of the reactive groups.
-
-
Prepare the Modification Solution:
-
Dissolve the aminooxy-functionalized molecule in the modification buffer to the desired concentration.
-
-
Incubation:
-
Immerse the swollen hydrogel in the modification solution.
-
Incubate at room temperature or 37°C for a specified period (e.g., 2-24 hours) to allow for the conjugation reaction to occur.
-
-
Washing:
-
After incubation, thoroughly wash the hydrogel with fresh buffer to remove any unreacted molecules.
-
Quantitative Data Summary
The properties of oxime-based hydrogels can be tuned by altering various parameters. The tables below summarize quantitative data from the literature.
Table 1: Effect of PEG Concentration and Crosslinking Ratio on Hydrogel Mechanical Properties
| PEG Concentration (wt%) | r Ratio (aldehyde:aminooxy) | Storage Modulus (G') (Pa) | Reference |
|---|---|---|---|
| 3% | 0.7 | 258 | [2] |
| 3% | 1.0 | Varies (not specified) | [2] |
| 5% | 1.0 | ~2000 | [2] |
| 7% | 1.0 | 4196 |[2] |
Table 2: Effect of pH on Hydrogel Gelation and Mechanical Properties
| pH | Gelation Time | Final Storage Modulus (G') | Reference |
|---|---|---|---|
| 6.0 | Faster | Lower | [4] |
| 7.0 | Slower | Higher | [4] |
| 7.4 | Slower | Higher | [4] |
| 4.5 | Seconds (with catalyst) | >15 kPa | [9] |
| 7.4 | Hours (without catalyst) | ~0.3 kPa |[9] |
Table 3: Effect of Catalysts on Oxime Ligation
| Catalyst | Fold Increase in Rate vs. Uncatalyzed | Optimal Concentration | Reference |
|---|---|---|---|
| Aniline | Up to 40x at neutral pH | 10-100 mM | [7][10] |
| m-Phenylenediamine (mPDA) | Up to 15x more efficient than aniline | 50-750 mM | [7] |
| p-Phenylenediamine (pPDA) | 120-fold faster than uncatalyzed | 2-10 mM |[7] |
Characterization Techniques
-
Rheology: Oscillatory shear rheometry is used to measure the storage modulus (G'), which indicates the stiffness of the hydrogel, and the loss modulus (G''), and to monitor the kinetics of gelation.[1][2]
-
Swelling Ratio: The swelling ratio, calculated by dividing the weight of the swollen gel by the weight of the dry or non-swollen gel, provides information about the crosslinking density.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to confirm the formation of the oxime bond by observing the appearance of characteristic peaks.[1][9]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): These microscopy techniques can be used to visualize the porous structure of the hydrogel network.[1]
Conclusion
This compound and related aminooxy-PEG reagents are powerful tools for the fabrication of advanced hydrogels. The oxime ligation chemistry provides a robust and tunable method for hydrogel formation under biologically compatible conditions. The ability to control the mechanical properties and to functionalize the hydrogel network opens up a wide range of possibilities for applications in drug development, regenerative medicine, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Attaching m-PEG3-Aminooxy to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the covalent attachment of methoxy-poly(ethylene glycol)-aminooxy (m-PEG3-Aminooxy) to small molecules containing aldehyde or ketone functionalities. The primary method described is oxime ligation, a robust and highly selective bioorthogonal reaction ideal for the synthesis of stable conjugates.
Principle of Oxime Ligation
The core of the conjugation strategy is the reaction between the aminooxy group (-ONH₂) of this compound and a carbonyl group (aldehyde or ketone) on the small molecule. This reaction, known as oxime ligation, forms a stable oxime bond (C=N-O).[1] The reaction is highly chemoselective, proceeding efficiently under mild aqueous conditions, which preserves the integrity of sensitive molecules.[2] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH.[2]
The reaction involves a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime linkage.[3] The presence of a short, hydrophilic tri-polyethylene glycol (PEG3) spacer enhances the aqueous solubility of the resulting conjugate and provides flexibility.[3]
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl group (aldehydes are generally more reactive than ketones), pH, catalyst concentration, and reaction time.[1][4] The following table summarizes typical reaction conditions and expected outcomes for the conjugation of an aminooxy-PEG linker to a small molecule aldehyde.
| Aldehyde Type | Aminooxy-PEG (Equivalents) | Catalyst (Aniline) Concentration (mM) | pH | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Aromatic (e.g., Benzaldehyde) | 1.5 - 3.0 | 50 - 100 | 6.0 - 7.0 | 25 - 37 | 4 - 12 | > 85[5] |
| Aliphatic (e.g., Heptanal) | 1.2 - 2.0 | 10 - 50 | 6.5 - 7.5 | 25 | 2 - 6 | > 90[5] |
Note: Yields are highly dependent on the specific substrates and purification methods. The use of aniline (B41778) derivatives like p-phenylenediamine (B122844) as a catalyst at neutral pH can be significantly faster than aniline.[5]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Small Molecule Aldehyde or Ketone
This protocol outlines a general method for the conjugation of this compound to a small molecule containing an aldehyde or ketone functional group in an aqueous buffer.
Materials:
-
This compound
-
Aldehyde or ketone-containing small molecule
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5-7.5[5]
-
Aniline (catalyst)[5]
-
Organic Co-solvent (if needed, e.g., DMSO or DMF)[5]
-
Quenching Reagent: Acetone[5]
-
Purification System: Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column[5]
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing small molecule in a minimal amount of an organic co-solvent (if necessary) and then dilute with the reaction buffer to a final concentration of 10 mM.[5]
-
Prepare a 50 mM stock solution of this compound in the reaction buffer.[5]
-
Prepare a 1 M stock solution of aniline in DMSO.[5]
-
-
Ligation Reaction:
-
In a reaction vial, combine the small molecule solution with 1.5 equivalents of the this compound stock solution.[5]
-
Add the aniline stock solution to a final concentration of 10-100 mM.[6]
-
Stir the reaction mixture at room temperature (25°C) for 2-24 hours.[7]
-
Monitor the reaction progress by analytical HPLC or LC-MS.[5]
-
-
Quenching and Purification:
-
Once the reaction is complete, a 10-fold excess of acetone (B3395972) can be added to quench any unreacted aminooxy groups.[5]
-
Purify the oxime conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[5]
-
Lyophilize the collected fractions to obtain the pure product.[5]
-
Protocol 2: Purification of PEGylated Small Molecules
Due to the often oily nature of PEG-containing compounds, purification can be challenging.[8] Reverse-phase HPLC is a common and effective method for the purification of PEGylated small molecules.
Materials:
-
Crude reaction mixture from Protocol 1
-
HPLC System with a preparative C18 column[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[9]
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water[9]
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture with Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a linear gradient of Mobile Phase B to elute the conjugate. The exact gradient will depend on the hydrophobicity of the small molecule and the conjugate and should be optimized.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the desired product peak.
-
-
Product Recovery:
-
Combine the collected fractions and lyophilize to remove the solvent and obtain the purified PEGylated small molecule.[5]
-
Application in PROTAC Development
This compound is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The PEG spacer is crucial for optimizing the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand to facilitate the formation of a stable ternary complex.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of m-PEG3-Aminooxy Conjugates
Introduction
Methoxy-poly(ethylene glycol)-aminooxy (m-PEG3-Aminooxy) is a heterobifunctional linker commonly utilized in bioconjugation to connect molecules.[1] The aminooxy group reacts selectively with aldehydes or ketones to form stable oxime linkages, a process known as oxime ligation.[1][2] This reaction is efficient and occurs under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[1] The methoxy-terminated triethylene glycol (m-PEG3) spacer enhances the solubility and provides spatial separation between the conjugated molecules.
Following a conjugation reaction, the mixture typically contains the desired PEGylated product, unreacted starting materials (both the PEG reagent and the target molecule), and potential side products.[1][3] Therefore, a robust purification strategy is crucial to isolate the pure conjugate for downstream applications, ensuring the quality, efficacy, and safety of the final product.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of PEGylated molecules due to its high resolution and ability to separate molecules based on hydrophobicity.[1][] The addition of the PEG chain alters the retention time of the target molecule, enabling its separation from the unreacted form.[1]
This application note provides a detailed protocol for the purification of this compound conjugates using RP-HPLC.
Experimental Workflow
Caption: General experimental workflow for HPLC purification.
Protocols
Analytical RP-HPLC for Reaction Monitoring and Purity Assessment
This protocol is used to monitor the progress of the conjugation reaction and to determine the purity of the final product.[6]
Materials and Reagents:
-
Crude reaction mixture or purified conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
0.22 µm syringe filters
Instrumentation and Columns:
-
HPLC system with UV detector (e.g., Agilent 1100 or equivalent)[7]
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[8]
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
HPLC System Setup and Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.[6][7]
-
Inject the prepared sample (e.g., 20 µL).[7]
-
Run a linear gradient to elute the conjugate.
-
Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm for proteins/peptides.[1][9]
-
-
Data Analysis:
Table 1: Analytical RP-HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[8] |
| Mobile Phase A | 0.1% TFA or 0.1% FA in Water[1][8] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% FA[1][8] |
| Flow Rate | 1.0 mL/min[8] |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes[8] |
| Column Temperature | 45 °C (can be optimized) |
| Detection | UV at 210-220 nm or 280 nm[1][8][9] |
| Injection Volume | 20 µL[7] |
Preparative RP-HPLC for Purification of this compound Conjugates
This protocol is designed for the purification of the final conjugate to achieve high purity.[1]
Materials and Reagents:
-
Crude reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
0.22 µm syringe filters
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 preparative column (e.g., 19 x 100 mm, 5 µm particle size)[8]
Procedure:
-
Sample Preparation:
-
HPLC System Setup and Run:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[1]
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the product. A typical gradient might be 5-65% Mobile Phase B over 30-60 minutes.[1] The optimal gradient should be developed using analytical HPLC first.[1]
-
Monitor the elution profile using a UV detector.
-
-
Fraction Collection and Analysis:
-
Post-Purification Processing:
Table 2: Preparative RP-HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 preparative column (e.g., 19 x 100 mm, 5 µm particle size)[8] |
| Mobile Phase A | 0.1% TFA or 0.1% FA in Water[1][8] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% FA[1][8] |
| Flow Rate | 10 mL/min (will vary with column size)[8] |
| Gradient | A shallow, linear gradient, e.g., 5% to 65% Mobile Phase B over 30-60 minutes[1] |
| Detection | UV at 210-220 nm or 280 nm[1][8] |
| Sample Load | Dependent on column size and binding capacity |
Conjugation Reaction Overview
The purification by HPLC follows the conjugation of an aldehyde or ketone-containing molecule with this compound.
Caption: Oxime ligation reaction schematic.
Troubleshooting
Table 3: Common HPLC Purification Issues and Solutions
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Polydispersity of the PEG reagent. | This is inherent to many PEG reagents and can lead to broader peaks than the parent molecule.[11][12] |
| Suboptimal mobile phase conditions. | Adjust the gradient slope; a shallower gradient often improves resolution. Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile). | |
| Low Recovery | Irreversible adsorption of the conjugate to the column or precipitation. | Lower the initial or final concentration of the organic modifier in the gradient. Ensure the sample is fully solubilized in the mobile phase before injection. |
| Poor Separation | Inappropriate column chemistry or mobile phase. | For peptides and proteins, C4 or C18 columns can be tested. C18 generally provides better separation for PEGylated proteins from their unmodified forms.[9] Adjusting mobile phase pH can alter selectivity.[7] |
RP-HPLC is a highly effective method for the purification and analysis of this compound conjugates. By optimizing parameters such as the column, mobile phase, and gradient, it is possible to achieve high-resolution separation of the desired product from unreacted starting materials and byproducts, resulting in a highly pure conjugate suitable for a wide range of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying m-PEG3-Aminooxy Incorporation into Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity.[1] m-PEG3-Aminooxy is a discrete PEGylation reagent that enables the site-specific incorporation of a short PEG chain via a stable oxime linkage. This is achieved through the reaction of the aminooxy group with a carbonyl group (aldehyde or ketone) on the target biomolecule.[2][3]
Accurate quantification of this compound incorporation is critical for ensuring the quality, efficacy, and safety of the resulting bioconjugate.[4] It allows for the determination of the degree of PEGylation, which directly impacts the physicochemical and biological properties of the modified molecule. This document provides detailed application notes and protocols for the quantification of this compound incorporation into biomolecules using various analytical techniques.
Principle of this compound Incorporation
The core of this compound conjugation lies in the formation of a stable oxime bond between the aminooxy group of the PEG reagent and a carbonyl group on the biomolecule.[3] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[5] The reaction can be accelerated by nucleophilic catalysts, such as aniline (B41778).[3]
Analytical Techniques for Quantification
Several analytical methods can be employed to quantify the incorporation of this compound. The choice of technique depends on the required precision, the nature of the biomolecule, and the available instrumentation.[6]
-
Mass Spectrometry (MS): As a gold standard, MS provides direct and precise measurement of the molecular weight of the native and PEGylated biomolecule, allowing for unambiguous confirmation and quantification of PEGylation.[7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful techniques for this purpose.[3][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC techniques, such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), can separate the PEGylated biomolecule from the unconjugated form and other reaction components.[9] Quantification is achieved by comparing the peak areas of the different species.[10]
-
Colorimetric Assays: The barium-iodide assay is a colorimetric method that can be used for the direct quantification of PEG in bioconjugates.[11][12] This method is based on the formation of a colored complex between PEG, barium, and iodine.[6]
-
Gel Electrophoresis (SDS-PAGE): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a semi-quantitative estimation of PEGylation. The increase in molecular weight due to PEGylation results in a shift in the protein band on the gel.[6] Staining with barium-iodide can specifically visualize PEGylated proteins.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the analysis of a model protein (e.g., a monoclonal antibody, ~150 kDa) conjugated with this compound.
Table 1: Quantification by Mass Spectrometry
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Degree of PEGylation |
| Unconjugated mAb | 150,000 | 150,003 | - | 0 |
| Mono-PEGylated mAb | 150,235.28 | 150,238 | 235 | 1 |
| Di-PEGylated mAb | 150,470.56 | 150,474 | 471 | 2 |
Table 2: Quantification by HPLC (Reversed-Phase)
| Species | Retention Time (min) | Peak Area (%) | Calculated Degree of PEGylation |
| Unconjugated mAb | 15.2 | 15 | 0 |
| Mono-PEGylated mAb | 14.5 | 65 | 1 |
| Di-PEGylated mAb | 13.8 | 20 | 2 |
| Average Degree of PEGylation | 1.05 |
Table 3: Quantification by Barium-Iodide Assay
| Sample | Absorbance at 535 nm | PEG Concentration (µg/mL) | Protein Concentration (mg/mL) | Moles of PEG per Mole of Protein |
| Standard 1 (10 µg/mL PEG) | 0.15 | 10 | - | - |
| Standard 2 (20 µg/mL PEG) | 0.30 | 20 | - | - |
| PEGylated mAb Sample | 0.22 | 14.67 | 1.0 | 0.98 |
Experimental Protocols
Protocol 1: Oxime Ligation of this compound to a Biomolecule
This protocol describes the general procedure for conjugating this compound to a biomolecule containing an aldehyde or ketone functional group.
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)
-
Aniline (optional catalyst)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Add the this compound solution to the biomolecule solution. A 10- to 50-fold molar excess of the aminooxy linker over the biomolecule is typically used.[13]
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[14]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing.[13]
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE.[15]
-
Once the reaction is complete, purify the conjugate to remove unreacted linker and catalyst using a suitable method like SEC.[13]
Protocol 2: Quantification by Intact Mass Analysis (LC-MS)
This protocol is for determining the average molecular weight and distribution of PEGylated species.
Materials:
-
Purified PEGylated biomolecule
-
Unconjugated biomolecule control
-
LC-MS system (e.g., Q-TOF or Orbitrap)[16]
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the PEGylated and unconjugated biomolecule samples to 0.1-1.0 mg/mL in Mobile Phase A.[7]
-
LC Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute the sample using a gradient of increasing Mobile Phase B (e.g., 20% to 80% over 20 minutes).[17]
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over an appropriate m/z range for the biomolecule.
-
Use a high-resolution mass spectrometer for accurate mass measurements.[16]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.[18]
-
Calculate the mass difference between the PEGylated species and the unconjugated biomolecule to confirm PEG incorporation.
-
The number of attached this compound molecules can be determined from the mass increase (mass of this compound is approximately 235.28 Da).
-
Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.[18]
-
Calculate the weighted average degree of PEGylation.
-
Protocol 3: Quantification by HPLC (Reversed-Phase)
This protocol allows for the separation and quantification of PEGylated and unconjugated biomolecules.
Materials:
-
Purified PEGylated biomolecule
-
Unconjugated biomolecule control
-
HPLC system with UV detector
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Prepare samples of the PEGylated and unconjugated biomolecules at a known concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the sample.
-
Run a linear gradient to separate the species (e.g., 20% to 80% Mobile Phase B over 30 minutes).[17]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and PEGylated biomolecule. PEGylation typically reduces the retention time on RP-HPLC.
-
Integrate the peak areas for each species.[17]
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average degree of PEGylation based on the relative percentages of the different PEGylated forms.
-
Protocol 4: Quantification by Barium-Iodide Colorimetric Assay
This protocol provides a simple method for quantifying the total amount of PEG in a sample.
Materials:
-
Purified PEGylated biomolecule
-
This compound for standard curve
-
Barium chloride solution (5% w/v in 1 M HCl)
-
Iodine solution (0.05 M I2 in 0.1 M KI)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 0-50 µg/mL).
-
To each standard, add the barium chloride and iodine solutions.
-
Measure the absorbance at 535 nm.[6]
-
Plot absorbance versus PEG concentration to generate a standard curve.
-
-
Sample Analysis:
-
To the PEGylated biomolecule sample, add the barium chloride and iodine solutions in the same manner as the standards.
-
Measure the absorbance at 535 nm.
-
-
Data Analysis:
-
Determine the concentration of PEG in the sample using the standard curve.
-
Separately determine the protein concentration of the sample (e.g., by measuring absorbance at 280 nm).[6]
-
Calculate the molar ratio of PEG to protein to determine the average degree of PEGylation.
-
Conclusion
The quantification of this compound incorporation is a critical step in the development of PEGylated biomolecules. The choice of analytical technique will depend on the specific requirements of the project. Mass spectrometry offers the most detailed and accurate information, while HPLC provides robust separation and quantification.[10][19] Colorimetric assays and SDS-PAGE can be used for more rapid, albeit less precise, estimations.[6] By employing the protocols outlined in this document, researchers can effectively characterize and control the PEGylation process, leading to the development of well-defined and effective bioconjugates.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes: m-PEG3-Aminooxy for Site-Specific Protein Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific immobilization of proteins onto surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including diagnostics, proteomics, and the development of antibody-drug conjugates (ADCs). The m-PEG3-Aminooxy linker is a heterobifunctional reagent that provides a robust and versatile method for covalently attaching proteins to surfaces in a controlled and oriented manner. This linker features a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer and a reactive aminooxy group. The PEG spacer enhances hydrophilicity, reduces non-specific binding, and provides a flexible connection between the protein and the surface. The aminooxy group facilitates a highly specific and stable covalent bond with carbonyl groups (aldehydes or ketones) through oxime ligation.
The primary advantage of using this compound lies in the bioorthogonal nature of the aminooxy-carbonyl reaction.[1] This reaction proceeds efficiently under mild, physiological conditions (pH 4.5-7.0) and does not interfere with native biochemical processes, thus preserving the protein's structure and function.[1] The resulting oxime bond is significantly more stable to hydrolysis compared to other linkages like imines or hydrazones, ensuring the longevity of the immobilized protein.[1][2]
Principle of Oxime Ligation
The core of this immobilization strategy is the chemoselective reaction between the aminooxy group (-ONH₂) of the this compound linker and a carbonyl group (aldehyde or ketone) present on the protein or the surface. This condensation reaction forms a stable oxime linkage (C=N-O).[1] Since naturally occurring proteins rarely contain accessible aldehyde or ketone functionalities, a key step is the introduction of these reactive groups onto the protein of interest.[3] A common method for glycoproteins is the mild oxidation of carbohydrate moieties using sodium periodate (B1199274) (NaIO₄), which converts vicinal diols in sugar residues to aldehydes.[4][5] Alternatively, genetic engineering techniques can be used to incorporate unnatural amino acids with ketone or aldehyde side chains into the protein structure.[3]
Applications
The versatility of this compound and related aminooxy-PEG linkers extends to several key research and development areas:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, often through the oxidation of carbohydrate moieties in the Fc region, leads to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[6][7]
-
PROTACs (Proteolysis Targeting Chimeras): These linkers can connect a target protein-binding ligand with an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[6]
-
Surface Plasmon Resonance (SPR) and Microarrays: Controlled immobilization of proteins on sensor chips or microarray slides for studying protein-protein interactions, drug screening, and diagnostic assays.[2]
-
PEGylation of Proteins and Peptides: Enhancing the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[8][9]
Quantitative Data Summary
The following table summarizes representative quantitative data related to protein modification and conjugation using aminooxy-PEG linkers. The exact values can vary depending on the specific protein, surface, and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Protein Aldehyde Generation | |||
| Sodium Periodate Concentration | 1-10 mM | Titration, Spectrophotometric assays | [4][10] |
| Oxidation Time | 10-30 minutes on ice | HPLC, Mass Spectrometry | [4][10] |
| Oxime Ligation Reaction | |||
| Aminooxy-PEG Linker Molar Excess | 10-50 fold | Empirically determined | [8][11] |
| Aniline (B41778) Catalyst Concentration | 10-100 mM | Reaction kinetics monitoring | [1][11] |
| Reaction pH | 5.5 - 7.0 | pH meter | [1][12] |
| Reaction Time | 2-24 hours | HPLC, LC-MS | [1][7] |
| Conjugate Characterization | |||
| Expected Mass Shift (this compound) | +233.28 Da (after reaction) | Mass Spectrometry (ESI-MS, MALDI-TOF) | [8] |
| Degree of Labeling (DOL) | 1-4 | UV-Vis Spectroscopy, Mass Spectrometry | [4] |
| Immobilization Efficiency | > 80% (variable) | Surface characterization techniques (e.g., SPR, ELISA) | N/A |
| Retained Protein Activity | > 90% (variable) | Functional assays specific to the protein | N/A |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (B1211001)
This protocol describes the mild oxidation of carbohydrate side chains on a glycoprotein to create reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., IgG antibody) at 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[10]
-
Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared and protected from light).[10]
-
Quenching Solution: Ethylene (B1197577) glycol or 1 M glycerol.[4][6]
-
Desalting column or dialysis system for buffer exchange.
Procedure:
-
Buffer Exchange: Exchange the glycoprotein buffer to the Oxidation Buffer using a desalting column or dialysis.
-
Oxidation: Cool the glycoprotein solution on ice. Add cold sodium meta-periodate solution to a final concentration of 1-10 mM.[10]
-
Incubation: Incubate the reaction mixture on ice for 10-30 minutes, protected from light.[4][10]
-
Quenching: Quench the reaction by adding a quenching solution (e.g., ethylene glycol to a final concentration of 10 mM) to consume excess periodate. Incubate for 10 minutes on ice.
-
Purification: Immediately purify the aldehyde-functionalized protein from excess reagents using a desalting column or dialysis, exchanging into the conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[11]
Protocol 2: Immobilization of Aldehyde-Functionalized Protein onto an Aminooxy-Activated Surface
This protocol details the conjugation of the aldehyde-tagged protein to a surface functionalized with aminooxy groups. A similar protocol in solution would involve reacting the protein with this compound.
Materials:
-
Aldehyde-functionalized protein (from Protocol 1) in conjugation buffer.
-
Aminooxy-activated surface (e.g., microarray slide, sensor chip).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[11]
-
Aniline stock solution: 1 M in DMSO (optional, but recommended catalyst).[11]
-
Blocking/Washing Buffer: PBS with 0.05% Tween-20 and 1% BSA.
Procedure:
-
Protein Preparation: Prepare the aldehyde-tagged protein in the conjugation buffer at a concentration of 0.1-1 mg/mL.
-
Catalyst Addition: If using a catalyst, add the aniline stock solution to the protein solution to a final concentration of 10-100 mM.[11]
-
Immobilization Reaction: Apply the protein solution to the aminooxy-activated surface.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours in a humidified chamber to prevent evaporation.[11]
-
Washing: After incubation, wash the surface extensively with the Blocking/Washing Buffer to remove non-covalently bound protein.
-
Blocking: Block any remaining reactive sites on the surface by incubating with the Blocking/Washing Buffer for 1 hour at room temperature.
-
Final Wash: Perform a final series of washes with the washing buffer and then with deionized water.
-
Storage: Store the surface with the immobilized protein according to the protein's stability requirements, typically at 4°C.
Visualizations
Caption: Workflow for protein immobilization using aminooxy chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Versatility of Azide-PEG3-aminooxy: A Heterobifunctional Linker for Advanced Bioconjugation
Azide-PEG3-aminooxy is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a terminal azide (B81097) group, a triethylene glycol (PEG3) spacer, and an aminooxy group, allows for a sequential and orthogonal two-step conjugation strategy. This enables the precise assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The aminooxy group facilitates the formation of a highly stable oxime bond with molecules containing an aldehyde or ketone, a reaction favored for its high efficiency and biocompatibility.[1][2] Concurrently, the azide group is available for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne- or cyclooctyne-modified molecules.[3][4] The hydrophilic PEG3 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[5][6]
This document provides detailed application notes and experimental protocols for the use of Azide-PEG3-aminooxy in creating advanced bioconjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Azide-PEG3-aminooxy serves as a stable, non-cleavable linker in the synthesis of ADCs.[4][7] It can connect a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
PROTAC Development: This linker is utilized in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of specific proteins.[3][4]
-
Surface Modification: The bifunctional nature of the linker allows for the functionalization of surfaces for the immobilization of biomolecules in applications such as biosensors and bioassays.[7]
-
Fluorescent Probes and Imaging Agents: It can be used to attach fluorophores to biomolecules for cellular imaging and tracking applications.[2]
Data Presentation: Quantitative Parameters for Conjugation Reactions
The efficiency of bioconjugation reactions using Azide-PEG3-aminooxy is influenced by several factors. The following tables summarize typical quantitative data for the two key reactions: oxime ligation and azide-alkyne cycloaddition.
Table 1: Typical Reaction Parameters for Oxime Ligation
| Parameter | Typical Value(s) | Notes |
| pH | 4.5 - 7.0 | The reaction rate is generally faster at a slightly acidic pH.[1] |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) can be used for longer incubation times with sensitive proteins.[8] |
| Molar Excess of Linker | 10 - 50 fold | An excess of the aminooxy-containing linker is used to drive the reaction to completion.[9] |
| Catalyst | Aniline (B41778) (10-100 mM) | Aniline can significantly accelerate the rate of oxime bond formation.[9][10] |
| Reaction Time | 2 - 24 hours | Dependent on reactants, temperature, and catalyst use.[5][9] |
Table 2: Comparative Kinetics of Azide-Alkyne Click Chemistry
| Reaction Type | Cycloalkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne | ~10 | Requires a copper(I) catalyst, which can be toxic to living cells.[11] |
| SPAAC | DIBO | 0.3 - 0.9 | Good reactivity and stability.[3] |
| SPAAC | DBCO | ~1.0 | High reactivity and commercially available.[3] |
| SPAAC | BCN | 0.06 - 0.1 | Biocompatible with good kinetics.[3][12] |
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Sequential workflow for PROTAC synthesis using Azide-PEG3-aminooxy.
Experimental Protocols
The following protocols provide a general framework for using Azide-PEG3-aminooxy. Optimization may be required for specific applications.
Protocol 1: Oxime Ligation of an Aldehyde-Modified Protein
This protocol describes the conjugation of Azide-PEG3-aminooxy to a protein that has been chemically or enzymatically modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified protein (1-5 mg/mL)
-
Azide-PEG3-aminooxy
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
Aniline Catalyst Solution (Optional): 1 M Aniline in DMSO
-
Quenching Solution: 1 M Hydroxylamine in Reaction Buffer
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Ensure the aldehyde-modified protein is in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve Azide-PEG3-aminooxy in a minimal amount of DMSO to create a stock solution (e.g., 100 mM).
-
Catalyst Addition (Optional): If using a catalyst, add the aniline solution to the protein solution to a final concentration of 20-100 mM. Incubate for 10 minutes at room temperature.[10]
-
Conjugation Reaction: Add the Azide-PEG3-aminooxy stock solution to the protein solution to achieve a 20-50 fold molar excess. The final concentration of DMSO should not exceed 10% (v/v). Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight.[8]
-
Quenching (Optional): Add the quenching solution to a final concentration of 50 mM to react with any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.[10]
-
Purification: Remove excess linker and other reagents by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide-functionalized intermediate from Protocol 1 and a DBCO-modified molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
DBCO-modified molecule (e.g., drug, fluorophore)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) or preparative HPLC
Procedure:
-
Reagent Preparation:
-
Ensure the azide-functionalized protein is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Dissolve the DBCO-modified molecule in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the DBCO-modified molecule solution to the azide-functionalized protein solution. A 3-10 fold molar excess of the DBCO-reagent is typically used.
-
Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[13] The reaction can be monitored by LC-MS for small molecule conjugations or SDS-PAGE/mass spectrometry for protein conjugations.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using SEC to remove unreacted DBCO-reagent or by preparative HPLC for smaller molecules.
-
-
Characterization:
-
Characterize the final product using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC to confirm successful conjugation and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Illuminating Cellular Processes: m-PEG3-Aminooxy for Live-Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug discovery, the ability to visualize and track specific molecules within living cells is paramount. m-PEG3-Aminooxy emerges as a powerful tool in the bioorthogonal chemistry toolkit, enabling precise and stable labeling of biomolecules for live-cell imaging applications. Its unique properties, including a highly reactive aminooxy group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, facilitate the covalent attachment of imaging probes to cellular targets with minimal perturbation of their natural function.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in live-cell imaging. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this technology for advanced cellular analysis.
Principle of Oxime Ligation
The core of this compound's utility lies in the highly efficient and chemoselective reaction known as oxime ligation. The aminooxy group (-ONH₂) reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[1][2] This bioorthogonal reaction proceeds under mild, physiological conditions, making it ideal for use in living systems.[3] The resulting oxime linkage is significantly more stable than other linkages like hydrazones, ensuring the longevity of the fluorescent signal for extended imaging experiments.[1][4]
The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate.[1][3] The general mechanism involves the formation of a more reactive intermediate that is then rapidly attacked by the aminooxy group.[1][5]
Applications in Live-Cell Imaging
The bifunctional nature of molecules containing an aminooxy group and a PEG spacer makes them versatile for a range of applications in research and drug development.[4]
-
Cell Surface Labeling : By targeting cell surface glycoproteins, researchers can visualize cell populations, track cell movement, and study cell-cell interactions. This is achieved by first oxidizing the sialic acid residues on glycoproteins to generate aldehyde groups, which then serve as reaction partners for aminooxy-functionalized fluorescent probes.[3][6]
-
Fluorescent Probe Conjugation : this compound can be conjugated to a wide array of fluorescent dyes. These fluorescent probes can then be used to label specific biomolecules that have been metabolically or genetically engineered to contain an aldehyde or ketone handle.[4] This allows for the visualization of protein localization, trafficking, and dynamics in real-time.[7]
-
Studying Signaling Pathways : By attaching a fluorescent probe to a ligand or inhibitor of a specific receptor, such as the Epidermal Growth Factor Receptor (EGFR), it is possible to visualize the receptor's behavior within a signaling pathway.[4] This can provide insights into receptor internalization, downstream signaling events, and the effects of potential drug candidates.
Quantitative Data Summary
The efficiency and success of live-cell imaging experiments using this compound depend on several key parameters. The following tables summarize typical quantitative data for cell surface labeling and oxime ligation reactions.
| Parameter | Typical Range | Notes |
| Cell Preparation | ||
| Cell Density | 1-10 x 10⁶ cells/mL | Optimal density may vary depending on the cell type. |
| Oxidation Step | ||
| Sodium Periodate (NaIO₄) Conc. | 1-5 mM | The optimal concentration should be determined empirically to ensure cell viability. |
| Incubation Time | 15 minutes | Performed on ice and protected from light. |
| Quenching Reagent Conc. | 1 mM | Glycerol (B35011) or ethylene (B1197577) glycol can be used to stop the oxidation reaction. |
| Labeling Step | ||
| Aminooxy Probe Concentration | 100-500 µM | The optimal concentration will depend on the specific probe and cell type. |
| Incubation Time | 1-2 hours | Can be performed at room temperature or 4°C. |
| Oxime Ligation Parameters | ||
| pH | 4.5 - 7.0 | The reaction rate is generally faster at a slightly acidic pH.[4] |
| Aniline Catalyst (optional) | 1-100 mM | Aniline and its derivatives can significantly accelerate the rate of oxime ligation.[1][4] |
Table 1: Quantitative Parameters for Cell Surface Labeling and Oxime Ligation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₄ | [8] |
| Molecular Weight | 179.21 g/mol | [8] |
| Purity | ≥98% | [8] |
| Storage Conditions | 4°C, protect from light | [8] |
| Solubility | Soluble in DMSO and other organic solvents | [5] |
| TPSA | 62.94 Ų | [8] |
| LogP | -0.4437 | [8] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling of Live Cells
This protocol describes the labeling of cell surface glycoproteins by first oxidizing sialic acid residues to generate aldehydes, followed by reaction with an aminooxy-functionalized fluorescent probe.[6]
Materials:
-
Live cells in suspension
-
Ice-cold Phosphate Buffered Saline (PBS)
-
This compound conjugated to a fluorescent dye (Aminooxy-Probe)
-
Anhydrous DMSO
-
Sodium Periodate (NaIO₄)
-
Glycerol or Ethylene Glycol (Quenching Solution)
-
Aniline (optional catalyst)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Aminooxy-Probe in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM stock solution of NaIO₄ in ice-cold PBS. Protect from light.
-
Prepare a 100 mM stock solution of aniline in DMSO (optional).
-
Prepare a 100 mM solution of glycerol or ethylene glycol in PBS.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, sterile PBS.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10⁶ cells/mL.[6]
-
-
Oxidation of Cell Surface Glycoproteins:
-
Add an equal volume of the 10 mM NaIO₄ stock solution to the cell suspension for a final concentration of 5 mM.[6]
-
Incubate the cells on ice for 15 minutes in the dark.[6]
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 5 minutes on ice.[6]
-
Wash the cells three times with ice-cold PBS.
-
-
Aminooxy Labeling (Oxime Ligation):
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Resuspend the cells in an appropriate imaging medium.
-
The cells are now ready for live-cell imaging by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Workflow for two-step cell surface labeling.
Caption: Visualizing EGFR signaling with a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG3-Aminooxy Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing m-PEG3-Aminooxy conjugation reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound conjugation reaction?
A1: The optimal pH for oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is generally in the acidic range of 4.0-6.0.[1][2][3][4] For robust biomolecules, performing the reaction in a buffer at pH 4.5 is often ideal.[1] However, if your biomolecule is sensitive to acidic conditions, the reaction can be conducted at a neutral pH (6.5-7.5), but this requires the addition of a nucleophilic catalyst to achieve a reasonable reaction rate.[1][4][5][6]
Q2: Why is my conjugation reaction so slow at neutral pH?
A2: The formation of the oxime bond is acid-catalyzed.[1] At neutral pH, the uncatalyzed reaction is very slow.[1][3] To achieve a practical reaction rate at or near physiological pH, the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is highly recommended.[1][5]
Q3: What catalyst should I use for neutral pH conjugations, and at what concentration?
A3: Aniline is a commonly used catalyst, typically at concentrations of 10-100 mM.[1][5] However, aniline derivatives like p-phenylenediamine (B122844) (PPD) and m-phenylenediamine (B132917) (mPDA) have been shown to be significantly more efficient catalysts at neutral pH.[1][5][6] p-Phenylenediamine has been reported to be up to 19 times more effective than aniline at pH 7.[4][6] Due to its higher aqueous solubility, mPDA can be used at higher concentrations for even greater rate enhancement.[5] A typical starting concentration for these more efficient catalysts is in the range of 2-25 mM.[3][6]
Q4: How does the reactivity of aldehydes and ketones compare in this reaction?
A4: Aldehydes are generally more reactive towards aminooxy groups than ketones.[7] This is due to ketones being more sterically hindered. Consequently, reactions with ketones may require longer incubation times, higher reactant concentrations, or more efficient catalytic conditions to achieve high yields.
Q5: How stable is the resulting oxime bond?
A5: The oxime bond is known for its high stability, especially at physiological pH, when compared to other linkages like hydrazones.[8][9] However, it can be susceptible to hydrolysis under strongly acidic conditions.[2]
Q6: How should I store the this compound reagent?
A6: The this compound reagent should be stored in a dry, dark environment. For long-term storage, -20°C is recommended.[3] It is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the aminooxy group is sensitive to moisture and can degrade.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction rate is highly pH-dependent. The optimal range for uncatalyzed reactions is pH 4.0-6.0.[1][2][3] | - For robust molecules, use a buffer at pH 4.5 (e.g., 100 mM sodium acetate). - If your biomolecule requires neutral pH (6.5-7.5), you must add a catalyst.[1] |
| Inefficient or No Catalyst at Neutral pH: The uncatalyzed reaction is extremely slow at pH 7.[3][5] | - Add a nucleophilic catalyst. p-Phenylenediamine or m-phenylenediamine are more effective than aniline.[1][6] - Ensure the catalyst concentration is adequate (e.g., 10-100 mM for aniline, 2-25 mM for PPD).[3][5] | |
| Degraded Reagents: The aminooxy group is sensitive to moisture and improper storage.[3] The carbonyl on the target molecule may be inactive. | - Use fresh, high-quality reagents. - Store this compound at -20°C and protect from moisture.[3] - Verify the activity of the aldehyde or ketone on your biomolecule. | |
| Steric Hindrance: The reaction site on the biomolecule or the PEG reagent may be sterically hindered.[1] | - Increase the molar excess of the less hindered reactant. - Increase the reaction time.[1] - Consider a longer PEG linker if available. | |
| Precipitation of Protein/Biomolecule | Protein Instability in Buffer: The chosen buffer system or pH may not be suitable for your specific protein.[1] | - Screen different buffer systems to find one that maintains protein solubility. - Consider adding stabilizing excipients. |
| High Concentration of Organic Co-solvent: Organic solvents used to dissolve reagents can cause protein precipitation.[1] | - Minimize the amount of organic co-solvent. - Add the organic solvent dropwise to the aqueous protein solution while gently mixing.[1] |
Data Presentation: pH and Catalyst Effects
The efficiency of the this compound conjugation is critically dependent on the reaction pH and the presence of a suitable catalyst. The table below summarizes the impact of these factors on the reaction rate.
| pH Range | Catalyst | Relative Reaction Rate | Suitability & Remarks |
| 4.0 - 5.5 | Uncatalyzed | Optimal | Ideal for acid-stable molecules. The reaction is most efficient in this range without a catalyst.[1][2][4] |
| 4.0 - 7.0 | Aniline | Good to Excellent | Aniline can accelerate the reaction across this pH range.[6][10] |
| 4.0 - 7.0 | p-Phenylenediamine | Excellent | More efficient than aniline across the entire pH range, allowing for lower catalyst concentrations.[4][6] |
| 6.5 - 7.5 | Uncatalyzed | Very Slow | Not recommended for practical bioconjugation due to extremely slow kinetics.[1][3] |
| 6.5 - 7.5 | Aniline (10-100 mM) | Moderate | Enables conjugation at neutral pH for acid-sensitive biomolecules.[1][5] |
| 6.5 - 7.5 | p-Phenylenediamine (2-10 mM) | Very Good to Excellent | Highly effective at neutral pH, providing significant rate enhancement over aniline.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Uncatalyzed Oxime Ligation (Acidic pH)
This protocol is suitable for biomolecules stable at a slightly acidic pH.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM sodium acetate (B1210297) buffer, pH 4.5.
-
Biomolecule Solution: Dissolve your aldehyde or ketone-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: Prepare a 10-20 mM stock solution of this compound in the Reaction Buffer. Prepare this solution fresh before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours with gentle stirring or rocking. Reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Remove excess this compound reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with an appropriate molecular weight cutoff.
-
Protocol 2: General Procedure for Catalyzed Oxime Ligation (Neutral pH)
This protocol is designed for acid-sensitive biomolecules that require physiological pH conditions.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM sodium phosphate (B84403) buffer, 150 mM NaCl, pH 7.2.
-
Biomolecule Solution: Dissolve your aldehyde or ketone-containing biomolecule in the Reaction Buffer.
-
This compound Solution: Prepare a stock solution of this compound in the Reaction Buffer.
-
Catalyst Stock Solution: Prepare a 200 mM stock solution of p-phenylenediamine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess.
-
Add the p-phenylenediamine stock solution to a final concentration of 10 mM.[11]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[11] For sensitive molecules, the reaction can be performed at 4°C, which may require a longer incubation time.[1]
-
-
Purification:
-
Purify the conjugate from excess reagents and catalyst using an appropriate method such as SEC or TFF.
-
Visualizations
Caption: Reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
preventing side reactions with m-PEG3-Aminooxy
Welcome to the Technical Support Center for m-PEG3-Aminooxy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary utility of this compound lies in the highly efficient and chemoselective reaction between its terminal aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) on a target molecule.[1] This reaction, known as oxime ligation, forms a stable oxime bond.[1][2] This bioorthogonal conjugation method is foundational for specifically modifying biomolecules in complex biological environments.[1]
Q2: How stable is the oxime bond formed with this compound?
A2: The oxime bond is significantly more stable than other common bioconjugation linkages like hydrazones and imines (Schiff bases), particularly at physiological pH.[3][4] This enhanced stability is due to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which makes it less susceptible to hydrolysis.[3] Rate constants for oxime hydrolysis are reported to be nearly 1000-fold lower than for simple hydrazones.[4][5] However, the bond can undergo slow hydrolysis under strongly acidic conditions.[6]
Q3: What are the optimal pH conditions for oxime ligation with this compound?
A3: The optimal pH for an uncatalyzed oxime ligation is in the acidic range of 4.0 to 5.0.[7][8][9] However, since many biomolecules are not stable under these acidic conditions, the reaction can be effectively performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[3][8][9]
Q4: Why is a catalyst often necessary for reactions with this compound at neutral pH?
A4: At neutral pH, the rate of oxime formation can be very slow, especially at the low concentrations typically used in bioconjugation.[3] Catalysts like aniline and its derivatives, such as p-phenylenediamine (B122844), accelerate the reaction rate significantly.[1] They work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy group of the this compound.[1] p-Phenylenediamine has been shown to be a more effective catalyst than aniline at neutral pH.[8][10]
Troubleshooting Guide: Preventing Side Reactions
This guide addresses common problems and potential side reactions that may be encountered during bioconjugation experiments using this compound.
Issue 1: Low or No Yield of the Desired Conjugate
| Possible Cause | Suggested Solution & Explanation |
| Suboptimal pH | The reaction rate is highly pH-dependent. For biomolecules stable in acidic conditions, perform the reaction in a buffer at pH 4.5-5.5. For sensitive biomolecules that require neutral pH (6.5-7.5), the use of a catalyst is essential to achieve a reasonable reaction rate.[7][8] |
| Inefficient or Absent Catalyst | At neutral pH, the uncatalyzed reaction is very slow. Use a nucleophilic catalyst such as aniline or its more efficient derivatives like p-phenylenediamine or m-phenylenediamine (B132917) (mPDA).[8] Ensure the catalyst stock solution is fresh and used at an appropriate concentration (e.g., 10-100 mM for aniline).[3] |
| Degraded Reagents | The aminooxy group can be sensitive and may degrade over time.[1][11] Use fresh, high-quality this compound and ensure the carbonyl-containing molecule has not degraded. Store this compound at -20°C for long-term storage.[12] Prepare and use solutions on the same day if possible.[2] |
| Steric Hindrance | The reaction site on the target molecule or the PEG linker may be sterically hindered. To overcome this, you can try increasing the molar excess of the less hindered reactant, increasing the reaction time, or raising the temperature (e.g., to 37°C) if the biomolecule is stable.[6][7] |
| Low Reactivity of Ketone Substrates | Ketones are generally less reactive than aldehydes in oxime ligation due to reduced steric hindrance at the carbonyl carbon.[6][13] For ketone substrates, increasing the reaction temperature, reaction time, or the concentration of reactants may be necessary to improve the yield.[6][7] |
Issue 2: Presence of Unexpected Byproducts
| Possible Cause | Suggested Solution & Explanation |
| Reaction with Ambient Carbonyls | The highly reactive aminooxy group can react with trace amounts of aldehydes and ketones present in solvents (e.g., acetone) or from the air.[14] It is recommended to use high-purity, carbonyl-free solvents and reagents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).[14] |
| Oxidation of the Aminooxy Group | Avoid exposing this compound to strong oxidizing agents. If sensitivity to oxidation is a concern, store the reagent under an inert atmosphere.[3] |
| Hydrolysis of the Oxime Bond | While the oxime bond is stable at physiological pH, prolonged exposure to strongly acidic conditions can lead to hydrolysis, cleaving the conjugate.[5][15] It is advisable to store the purified conjugate in a neutral or slightly basic buffer (pH > 7.0).[7] |
Quantitative Data Summary
The efficiency of the oxime ligation is influenced by several factors. The following table summarizes typical reaction conditions.
| Parameter | Recommended Conditions | Notes |
| pH | 4.5-5.5 (uncatalyzed) | Optimal for reaction rate but may not be suitable for all biomolecules.[7] |
| 6.5-7.5 (catalyzed) | Requires a nucleophilic catalyst like aniline or its derivatives.[3] | |
| Catalyst | Aniline or p-phenylenediamine | 10-100 mM final concentration.[3][10] p-Phenylenediamine is often more effective at neutral pH.[10] |
| Molar Excess of this compound | 5 to 50-fold molar excess over the protein/molecule. | The optimal excess should be determined empirically for each specific reaction.[12] |
| Temperature | Room temperature (20-25°C) or 37°C. | Higher temperatures can increase the reaction rate, especially for less reactive ketones.[6][16] Reactions can also be performed at 4°C for sensitive molecules, which may require longer incubation times.[8] |
| Reaction Time | 2 to 24 hours. | Progress should be monitored by a suitable analytical method like HPLC, LC-MS, or SDS-PAGE.[10][12] |
| Solvent | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). | A minimal amount of a compatible organic co-solvent like DMSO or DMF can be used if the target molecule has low aqueous solubility.[10][16] |
Experimental Protocols
Protocol 1: General Reaction of this compound with an Aldehyde-Containing Protein at Neutral pH
This protocol outlines a general procedure for the conjugation of this compound to a protein that has been modified to contain a reactive aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0-7.4[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aniline catalyst stock solution (e.g., 200 mM in DMSO)[12]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)[12]
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the aldehyde-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein's current buffer contains primary amines (like Tris), it should be exchanged with the Reaction Buffer using dialysis or a desalting column.[12]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[12]
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 20- to 50-fold molar excess.[12] The final concentration of DMSO should ideally not exceed 10% (v/v) to maintain protein stability.[12]
-
Add the aniline stock solution to a final concentration of 10-100 mM.[12]
-
Incubate the reaction mixture for 2-24 hours at room temperature (20-25°C) or 37°C with gentle mixing.[12] The optimal reaction time should be determined empirically.
-
Monitor the reaction progress by SDS-PAGE (observing a molecular weight shift) or mass spectrometry.[12]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted aminooxy groups, add an excess of acetone (B3395972) to the reaction mixture and incubate for 30 minutes.[7][12]
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, catalyst, and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[12]
-
-
Analysis and Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (average number of PEG molecules per protein) using mass spectrometry.[12]
-
Visualizations
Caption: Mechanism of oxime ligation between this compound and a carbonyl group.
Caption: General experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting flowchart for low conjugation yield with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminooxy-PEG3-methyl ester|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Oxime - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: m-PEG3-Aminooxy Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving and verifying the stability of your m-PEG3-Aminooxy conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an this compound conjugate?
A1: The stability of an this compound conjugate is primarily influenced by three factors: the hydrolytic stability of the oxime bond, the integrity of the PEG chain, and the stability of the conjugated molecule (e.g., protein, peptide, or small molecule drug). The oxime linkage is known to be significantly more stable against hydrolysis at physiological pH compared to other linkages like hydrazones.[1] However, it can undergo acid-catalyzed hydrolysis.[2] The PEG chain itself is generally stable but can be susceptible to oxidative degradation.[2][3]
Q2: How does pH affect the stability of the oxime bond in my conjugate?
A2: The oxime bond is most stable at a neutral to slightly acidic pH.[1] It is susceptible to acid-catalyzed hydrolysis, meaning the bond can break in strongly acidic conditions.[1][2] Therefore, for long-term storage, it is advisable to maintain the purified conjugate in a neutral or slightly basic buffer (pH > 7.0).[2]
Q3: What are the recommended storage conditions for my purified this compound conjugate?
A3: For optimal long-term stability, it is recommended to store purified this compound conjugates at low temperatures, typically -20°C or -80°C.[4] If the conjugate is in solution, it should be stored in a buffer at a pH that ensures maximum stability, generally between 6.5 and 7.5.[5][6] Avoid repeated freeze-thaw cycles as this can lead to aggregation.[4][7] For solid forms, storage at -20°C in a dry, dark environment is recommended.[8] Lyophilization (freeze-drying) can also be an effective strategy to enhance long-term stability.[9]
Q4: Can the this compound reagent itself degrade?
A4: Yes, the this compound reagent can be sensitive to storage and handling. It is recommended to store the reagent at -20°C or below, protected from moisture and light.[3] Prepare solutions of the reagent immediately before use, as their stability in solution can be limited.[10]
Q5: My conjugate appears to be aggregating. What could be the cause?
A5: Aggregation of PEGylated proteins can occur due to several factors, including thermal stress from elevated temperatures or freeze-thaw cycles, a storage buffer pH close to the protein's isoelectric point, or high protein concentrations.[11] While PEGylation generally increases solubility, a high degree of PEGylation or conjugation to a very hydrophobic molecule can sometimes lead to solubility issues.[12]
Troubleshooting Guide: Conjugate Instability
This guide addresses common problems related to the instability of this compound conjugates.
Problem 1: Loss of Conjugate Integrity Over Time (De-PEGylation)
-
Potential Cause: Acid-catalyzed hydrolysis of the oxime linkage.
-
Potential Cause: Instability of the linkage between the PEG and the aminooxy group (less common).
-
Troubleshooting Steps:
-
This is an intrinsic property of the reagent. Ensure you are using high-quality reagents from a reputable supplier.
-
If instability persists, consider a different linker chemistry if your application allows.
-
-
Problem 2: Formation of High Molecular Weight Species (Aggregation)
-
Potential Cause: Suboptimal buffer conditions.
-
Potential Cause: Inappropriate storage temperature.
-
Potential Cause: High protein concentration.
-
Troubleshooting Steps:
-
Store the conjugate at a lower concentration if possible.
-
Consider the addition of stabilizing excipients such as sugars (sucrose, trehalose) or surfactants (polysorbate 20/80).[7]
-
-
Problem 3: Loss of Biological Activity
-
Potential Cause: Consequence of de-PEGylation or aggregation.
-
Troubleshooting Steps:
-
First, address the issues of de-PEGylation and aggregation using the steps outlined above.
-
Analyze the biological activity of the conjugate at different time points during your stability study to correlate it with physical stability.
-
-
-
Potential Cause: Oxidative degradation of the PEG chain or the conjugated molecule.
Data Presentation
Table 1: Factors Influencing this compound Conjugate Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6.0) | Increased risk of oxime bond hydrolysis.[1][2] | Store in buffers with pH 7.0-8.0.[2] |
| Neutral (pH 6.5-7.5) | High stability of the oxime bond.[1] | Optimal for storage and in vivo applications. | |
| Basic (pH > 8.0) | Generally stable, but very high pH can affect the protein. | Neutral pH is preferred. | |
| Temperature | 4°C | Good for short-term storage, slows degradation.[6] | Suitable for days to weeks. |
| -20°C | Good for long-term storage.[4][8] | Recommended for months. | |
| -80°C | Excellent for long-term storage. | Recommended for extended periods. | |
| Freeze-Thaw Cycles | Repeated Cycles | Can induce aggregation and denaturation.[7] | Aliquot into single-use vials. |
| Light Exposure | Prolonged Exposure | Can promote oxidative degradation.[2][3] | Store in dark containers or protected from light. |
| Oxygen Exposure | Presence of Oxygen | Can lead to oxidative degradation of the PEG chain.[2][3] | Store under an inert atmosphere (N₂ or Ar).[3] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of an this compound Conjugate
Objective: To assess the stability of the conjugate under stressed conditions to predict long-term shelf life.
Materials:
-
Purified this compound conjugate
-
Stability buffers (e.g., 20 mM phosphate (B84403) buffer at pH 5.0, 7.4, and 8.0)
-
Temperature-controlled incubators or water baths set at 4°C, 25°C, and 40°C
-
Analytical equipment: SEC-HPLC system with UV detector, SDS-PAGE equipment, and an assay to measure biological activity.
Methodology:
-
Sample Preparation:
-
Dialyze the purified conjugate into the different stability buffers.
-
Adjust the concentration to a standard value (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm sterile filter.
-
Aliquot the samples into sterile, sealed vials for each time point and condition.
-
-
Incubation:
-
Place the vials at the different temperature conditions (4°C, 25°C, and 40°C).
-
Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
-
Analysis at Each Time Point:
-
At each designated time point, remove one vial from each condition.
-
Visual Inspection: Note any changes in appearance, such as turbidity or precipitation.
-
SEC-HPLC Analysis: Inject the sample onto an SEC-HPLC column to quantify the percentage of monomer, aggregates, and fragments (de-PEGylated species).[11]
-
SDS-PAGE Analysis: Run the sample on a gel to visually inspect for degradation or aggregation. A downward shift in the band could indicate de-PEGylation.[5]
-
Biological Activity Assay: Perform a relevant assay to determine the remaining biological activity of the conjugate.
-
-
Data Analysis:
-
Plot the percentage of monomeric conjugate versus time for each condition.
-
Calculate the degradation rate constant and estimate the shelf life under normal storage conditions (e.g., 4°C).
-
Visualizations
Figure 1: Troubleshooting workflow for this compound conjugate instability.
Figure 2: Interrelated factors affecting this compound conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
m-PEG3-Aminooxy reaction time and temperature optimization
Welcome to the technical support center for m-PEG3-Aminooxy, a versatile reagent for bioconjugation via oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with aldehydes or ketones.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction rate is highly pH-dependent. The optimal pH for oxime ligation is typically between 4.0 and 5.0, but many biomolecules require physiological conditions to maintain stability.[1][2] | - For robust biomolecules, perform the reaction in a buffer at pH 4.5.[1]- For sensitive biomolecules that require neutral pH (6.5-7.5), the use of a nucleophilic catalyst is essential to achieve a reasonable reaction rate.[1][3]- If uncatalyzed, a slightly acidic pH around 6.0 may offer a compromise.[1] |
| Inefficient or No Catalyst: At neutral pH, the uncatalyzed reaction is very slow.[1] | - Use a nucleophilic catalyst such as aniline (B41778) or its more efficient derivatives like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA).[1][2]- Ensure the catalyst is used at an appropriate concentration (e.g., 10-100 mM for aniline, 2-10 mM for pPDA, 25-100 mM for mPDA).[2] | |
| Degraded Reagents: this compound or the carbonyl-containing molecule may have degraded due to improper storage or handling. | - Use fresh, high-quality reagents.- Store this compound and other reactive molecules according to the manufacturer's instructions, typically at -20°C or below, protected from moisture.[1][4] | |
| Steric Hindrance: The reaction site on one or both molecules may be sterically hindered, preventing efficient conjugation.[1] | - Increase the molar excess of the less sterically hindered reactant.[1]- Consider using a linker with a longer PEG chain to provide more space between the reactive groups.[1]- Increase the reaction time.[1] | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | - If possible, increase the concentration of one or both reactants.[1] | |
| Side Reactions or Product Instability | Maleimide (B117702) Hydrolysis (if applicable): If using a maleimide-containing molecule, the maleimide ring can be unstable in aqueous solutions, especially at pH > 7.5. | - Prepare the maleimide-functionalized reagent solution immediately before use.[5]- Ensure the reaction pH does not exceed 7.5.[5] |
| Ester Bond Hydrolysis: The methyl ester group on some PEG reagents is susceptible to hydrolysis under strong basic conditions. | - Avoid strongly basic conditions if the ester group is intended to remain intact.[6] | |
| Difficulty in Purification | Similar Physicochemical Properties: The product and excess reagents may have similar properties, making separation difficult. | - Optimize the purification method (e.g., change the column for size-exclusion chromatography (SEC) or the gradient for HPLC).[2]- Use a larger molar excess of one reactant to drive the reaction to completion, simplifying the removal of the limiting reactant.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
A1: The optimal pH for oxime ligation is generally in the acidic range of 4.0-5.0.[1][2] This is because the rate-determining dehydration step of the reaction is acid-catalyzed.[5] However, if your biomolecule is not stable under these conditions, the reaction can be performed effectively at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst to accelerate the reaction rate.[1][3]
Q2: Why is my reaction so slow at neutral pH?
A2: The formation of the oxime bond is acid-catalyzed.[1] At neutral pH, the uncatalyzed reaction is very slow. To achieve a reasonable reaction rate at pH 6.5-7.5, a nucleophilic catalyst like aniline or its derivatives is required.[1][6]
Q3: What is the recommended reaction time and temperature?
A3: Reaction time and temperature are interdependent and depend on the reactivity of your substrates, reactant concentrations, and the presence of a catalyst.
-
Time: Typical reaction times range from 2 to 24 hours.[1][4] For protein conjugations, incubation times of 2-4 hours at room temperature or overnight at 4°C are common.[6]
-
Temperature: Reactions are generally performed between 4°C and 37°C.[4][7] Room temperature (around 25°C) is often sufficient.[8] For sensitive molecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[1][6] Higher temperatures (e.g., 37°C) can increase the reaction rate but may compromise the stability of sensitive biomolecules.[4]
Q4: Which is more reactive with this compound: an aldehyde or a ketone?
A4: Aldehydes are significantly more reactive than ketones in oxime ligation.[9][10] This is primarily due to reduced steric hindrance at the carbonyl carbon in aldehydes.[9] Reaction rates with aldehydes can be orders of magnitude faster than with ketones.[9] For protein modifications, reactions with aldehydes may take 2 hours, while ketones could require 5 to 10 hours under similar conditions.[11]
Q5: What catalyst should I use and at what concentration?
A5: Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation at neutral pH.[6]
-
Aniline: A traditional catalyst, typically used at 10-100 mM.[2]
-
p-Phenylenediamine (pPDA): Highly effective at neutral pH, even at low concentrations of 2-10 mM.[2]
-
m-Phenylenediamine (mPDA): More soluble than aniline, allowing for use at higher concentrations (25-100 mM) for faster kinetics.[2] It has been reported to be up to 15 times more efficient than aniline.[12]
Data Summary Tables
Table 1: General Reaction Condition Optimization
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 7.5 | Optimal rate is at pH 4-5. Use a catalyst at pH > 6.5.[1][2][3] |
| Temperature | 4°C - 37°C | Higher temperatures increase rate but may affect biomolecule stability.[4][7] Room temperature is a good starting point.[8] |
| Reaction Time | 2 - 24 hours | Should be optimized based on substrate reactivity and reaction monitoring.[1][4] |
| This compound Molar Excess | 5 - 50 fold | A higher excess can drive the reaction to completion but complicates purification.[1][4] |
| Catalyst Concentration | 10 - 100 mM (Aniline) 2 - 100 mM (pPDA/mPDA) | Essential for reasonable rates at neutral pH.[2] |
Table 2: Catalyst Comparison for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Key Advantages |
| Aniline | 10 - 100 mM | The traditional catalyst, effective but can be slow at neutral pH.[2] |
| p-Phenylenediamine (pPDA) | 2 - 10 mM | Highly effective at neutral pH, providing significant rate enhancement.[2] |
| m-Phenylenediamine (mPDA) | 25 - 100 mM | More soluble than aniline, allowing for higher concentrations and faster kinetics.[2] |
Experimental Protocols
Protocol: General Procedure for Oxime Ligation with an Aldehyde/Ketone-Containing Molecule
This protocol provides a starting point for the conjugation reaction. Optimization of reactant ratios, catalyst concentration, and reaction time may be necessary for your specific application.[1]
Materials:
-
Aldehyde- or ketone-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0 (for catalyzed reaction) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reaction).[1][8]
-
Catalyst Stock Solution (if applicable): e.g., 200 mM aniline or mPDA in DMSO.[2][4]
-
Organic Co-solvent (if needed): DMSO or DMF.[8]
-
Quenching Reagent (optional): Acetone (B3395972).[8]
-
Purification System: HPLC, SEC, or dialysis.[4]
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, 10 mM for small molecules).[4][8] If the molecule is not soluble, use a minimal amount of an organic co-solvent like DMSO first.[8]
-
Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer or an organic solvent. A 5- to 20-fold molar excess over the carbonyl-containing molecule is a good starting point.[1]
-
-
Initiate the Reaction:
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Quenching the Reaction (Optional):
-
Purification:
-
Characterization and Storage:
-
Characterize the purified conjugate by MS to confirm its identity and by HPLC to assess its purity.
-
Store the final conjugate under appropriate conditions, typically frozen at -20°C or -80°C.[4]
-
Visualizations
Caption: Mechanism of catalyzed oxime ligation.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotium.com [biotium.com]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG3-Aminooxy Labeled Proteins
Welcome to the technical support center for challenges in purifying m-PEG3-Aminooxy labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the labeling and purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No PEGylation Efficiency
You observe a low yield of your target PEGylated protein after the conjugation reaction, as determined by analytical methods like SDS-PAGE or Mass Spectrometry.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reaction pH | The oxime ligation reaction between the aminooxy group and an aldehyde/ketone is most efficient at a slightly acidic pH (typically 4.5-6.0). At neutral pH, the reaction rate is significantly slower. Adjust your reaction buffer to the optimal pH range for your specific protein. | [1][2] |
| Inefficient or Absent Catalyst | At neutral pH, the uncatalyzed reaction is very slow. The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), is often crucial to achieve a reasonable reaction rate. Ensure you are using a catalyst at an appropriate concentration (e.g., 10-100 mM for aniline). | [1][3][4][5] |
| Degraded this compound Reagent | The aminooxy group is reactive and the reagent can degrade if not stored properly, especially in the presence of moisture. Use fresh, high-quality reagents and store them according to the manufacturer's instructions. | [2][3] |
| Inactive Carbonyl Group on Protein | The aldehyde or ketone group on your protein may be sterically hindered or may have degraded. Confirm the presence and reactivity of the carbonyl group. For glycoproteins, ensure the initial oxidation step was successful. | [2] |
| Insufficient Molar Excess of PEG Reagent | A sufficient molar excess of the this compound reagent over the protein is required to drive the reaction to completion. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific system. |
dot
Caption: Troubleshooting logic for low PEGylation efficiency.
Issue 2: Difficulty in Purifying the PEGylated Conjugate
You are struggling to separate the PEGylated protein from unreacted protein, free PEG reagent, and other byproducts.
| Potential Cause | Recommended Solution | Citation |
| Inappropriate Purification Method | The choice of purification method is critical and depends on the physicochemical differences between the components of your reaction mixture. A single method may not be sufficient. | [2][] |
| Size-Exclusion Chromatography (SEC): Best for separating molecules based on their hydrodynamic size. It is very effective at removing small, unreacted PEG linkers and byproducts from the much larger PEGylated protein. However, it may not resolve unreacted protein from the PEGylated product if the size difference is not significant. | [][7][8] | |
| Ion-Exchange Chromatography (IEX): Separates molecules based on net surface charge. PEGylation can shield charged residues on the protein surface, altering its elution profile. This allows for the separation of PEGylated species from the un-PEGylated protein. It is also effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated). | [][7][9][10] | |
| Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. This can be a good polishing step after IEX but may have lower capacity. | [][11] | |
| Co-elution of Species | The PEGylated product may have similar chromatographic properties to the unreacted protein or excess PEG reagent. | [2] |
| Optimize Gradient: For IEX or HIC, optimize the salt gradient to improve resolution between peaks. | [11] | |
| Orthogonal Methods: Combine multiple purification techniques that exploit different properties (e.g., IEX followed by SEC). This is a powerful strategy for achieving high purity. | [][12] | |
| Heterogeneity of PEGylated Product | The PEGylation reaction can produce a mixture of products, including positional isomers (PEG attached at different sites) and species with varying numbers of attached PEG molecules (PEGamers). These can be difficult to separate. | [][10][13] |
| High-Resolution Analytics: Use high-resolution analytical techniques like IEX-HPLC or Mass Spectrometry to characterize the heterogeneity. | [9][13] | |
| Optimize Reaction: Optimize the PEGylation reaction conditions (e.g., molar ratio, reaction time) to favor the formation of the desired product and minimize heterogeneity. | [14] |
dot
Caption: A typical multi-step workflow for purifying PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my protein has been successfully PEGylated?
A1: Several analytical techniques can be used to confirm successful conjugation:
-
SDS-PAGE: This is a simple and widely available method. A successful PEGylation will result in a noticeable upward shift in the apparent molecular weight of the protein band compared to the unlabeled control.[15][16]
-
Mass Spectrometry (MS): This is the most definitive method. Techniques like ESI-MS or MALDI-TOF provide a direct and precise measurement of the molecular weight of the native and conjugated protein, allowing for unambiguous confirmation and determination of the degree of PEGylation.[2][12][17][18]
-
HPLC: Techniques like Size-Exclusion (SEC) or Reverse-Phase (RP-HPLC) can show a shift in the retention time of the main peak after PEGylation, providing indirect evidence of conjugation and an assessment of purity.[12][18]
Q2: What is the optimal pH for the this compound conjugation reaction?
A2: The formation of the oxime bond is fastest in a slightly acidic buffer, typically between pH 4.5 and 5.5.[1][15] However, if your protein is not stable at this pH, the reaction can be performed at a neutral pH (6.5-7.5), but the use of a catalyst like aniline is highly recommended to achieve an efficient reaction rate.[15][19]
Q3: Why am I observing multiple species of PEGylated protein?
A3: The PEGylation reaction often results in a heterogeneous mixture.[][10] This can be due to:
-
Multiple PEGs Attached (PEGamers): Your protein may have multiple potential labeling sites, leading to products with one, two, or more PEG chains attached.[10]
-
Positional Isomers: If there are several accessible aldehyde/ketone groups, the PEG chain can attach at different sites on the protein, creating isomers that can be difficult to separate.[][9] To minimize this, you can try to reduce the molar excess of the PEG reagent or shorten the reaction time. Site-specific introduction of a single reactive carbonyl group onto the protein is the most effective strategy to ensure a homogeneous product.
Q4: Can I remove the unreacted this compound reagent by dialysis?
A4: Yes, dialysis or diafiltration (using a membrane with an appropriate molecular weight cutoff) can be effective for removing the smaller, unreacted PEG reagent from the much larger PEGylated protein.[][7] This is often used as an initial cleanup step or for buffer exchange before a chromatographic purification step.[4]
Q5: What are the key differences between common purification techniques for PEGylated proteins?
A5: The primary chromatographic techniques exploit different properties of the protein and PEG chain.
| Technique | Principle of Separation | Primary Application in PEGylation Purification | Citation |
| Size-Exclusion (SEC) | Hydrodynamic Volume (Size) | Removing unreacted PEG linkers and high molecular weight aggregates. Separating native from PEGylated protein if the size difference is large. | [][7] |
| Ion-Exchange (IEX) | Net Surface Charge | Separating PEGylated from un-PEGylated protein (PEG shields charge). Separating species with different degrees of PEGylation. | [][7][9] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Often used as a polishing step to remove remaining impurities after IEX or SEC. | [][20] |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | Primarily an analytical technique for assessing purity; can be challenging for preparative scale due to the use of organic solvents. | [12] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the mild oxidation of carbohydrate moieties on a glycoprotein (B1211001) to create reactive aldehyde groups.
-
Protein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL. Perform a buffer exchange into an amine-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).[15]
-
Oxidation Reaction: Chill the protein solution on ice (4°C). Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same cold buffer.[15]
-
Incubation: Add the sodium meta-periodate solution to the protein solution to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes on ice and protected from light.[15]
-
Quenching: Quench the excess periodate (B1199274) by adding a quenching solution, such as ethylene (B1197577) glycol, to a final concentration of approximately 20 mM. Incubate for an additional 10-15 minutes at 4°C.[15]
-
Purification: Immediately remove excess reagents by purifying the oxidized protein using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5 or PBS, pH 6.5-7.5).[15]
Protocol 2: Conjugation of this compound to an Aldehyde-Functionalized Protein
This protocol details the oxime ligation reaction.
-
Prepare PEG Reagent: Dissolve the this compound reagent in a suitable solvent (e.g., DMSO or the reaction buffer) to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: In a reaction vessel, add the purified aldehyde-functionalized protein (from Protocol 1 or another method).
-
Add PEG Reagent: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a good starting point).
-
Add Catalyst (Optional but Recommended): If performing the reaction at neutral pH (7.0), add a catalyst such as aniline or p-phenylenediamine (B122844) to a final concentration of 10-100 mM.[3][21]
-
Incubation: Gently mix and incubate the reaction. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[4] The optimal time should be determined empirically.
-
Purification: Proceed with purification of the PEGylated protein using an appropriate method as described in the troubleshooting guide (e.g., SEC or IEX).[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scielo.br [scielo.br]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
common pitfalls in using m-PEG3-Aminooxy for bioconjugation
Welcome to the technical support center for m-PEG3-Aminooxy bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this compound for labeling biomolecules. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioconjugation process, providing potential causes and recommended solutions.
Problem 1: Low or No Conjugation Efficiency
You are observing a low yield of your desired PEGylated product.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The ideal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4.5 and 6.0.[1][2] If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (6.5-7.5) and incorporate a catalyst.[1][3] |
| Inefficient or Absent Catalysis | At neutral pH, the uncatalyzed reaction can be very slow.[1] The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is often necessary to accelerate the reaction.[1][4] Substituted anilines, like p-phenylenediamine (B122844), have been shown to be highly effective, increasing the reaction rate significantly compared to aniline.[2][4] |
| Degraded this compound Reagent | The aminooxy group is susceptible to degradation, especially in the presence of moisture.[1][5] Store the reagent under the recommended conditions (-20°C for long-term storage in a dry, dark environment).[1][3] Always allow the vial to warm to room temperature before opening to prevent condensation.[1] It is best to prepare solutions fresh for each use.[1] |
| Inactive Aldehyde or Ketone on Biomolecule | The carbonyl group on your target biomolecule may be sterically hindered, inaccessible, or may have lost reactivity. Ensure that the aldehyde or ketone has been properly introduced and is available for reaction.[1] |
| Low Reactivity of Ketone Substrates | Ketones are generally less reactive than aldehydes in oxime ligation.[6] To improve the reaction rate with ketone-containing biomolecules, you can increase the reaction temperature (e.g., to 37°C) or increase the reactant concentrations.[6] |
| Poor Solubility of Reactants | While the PEG spacer enhances water solubility, a hydrophobic target molecule may require the addition of an organic co-solvent like DMSO or DMF to ensure all reactants are in solution.[6] |
Problem 2: Presence of Side Products or Impurities
Your final product contains unexpected species.
| Potential Cause | Recommended Solution |
| Hydrolysis of Methyl Ester | Under strong basic conditions (pH > 8.5), the methyl ester group of this compound can hydrolyze to a carboxylic acid.[1][4] This introduces a negative charge, which can complicate purification and subsequent applications. Avoid exposing the reagent or the conjugate to high pH if the integrity of the methyl ester is important. |
| Dimerization of Peptide Conjugate | When using certain catalysts like p-phenylenediamine (pPDA), which has two free amines, dimerization of the conjugate can occur.[7] If you observe dimerization, switching to a catalyst with a single amine, such as aniline, can resolve this issue.[7] |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted biomolecule and excess this compound in your sample. Optimize reaction conditions (pH, catalyst, reaction time, stoichiometry) to drive the reaction to completion. Use appropriate purification methods to remove excess reagents. |
Problem 3: Difficulty in Purifying the Conjugate
You are struggling to separate your PEGylated product from starting materials or byproducts.
| Potential Cause | Recommended Solution |
| Similar Properties of Product and Reactants | The PEGylated product may have similar chromatographic behavior to the unreacted biomolecule or excess PEG reagent, leading to co-elution.[1][8] |
| Size-Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from the smaller, unreacted this compound.[1][] However, its success depends on a sufficient difference in the hydrodynamic radii of the components.[8] | |
| Ion-Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated proteins.[10] The attachment of PEG chains can alter the surface charge of the protein, allowing for separation from the unconjugated form.[][10] | |
| Reversed-Phase Chromatography (RPC): PEGylation significantly alters the hydrophobicity of a biomolecule, which can be exploited for separation using RPC.[8][] | |
| Hydrophobic Interaction Chromatography (HIC): While less common, HIC can be a useful supplementary purification tool, particularly for proteins that are difficult to purify by IEX.[] | |
| Hydrolysis of Methyl Ester to Carboxylic Acid | If the methyl ester is hydrolyzed, the resulting negative charge will alter the conjugate's behavior in ion-exchange chromatography.[1] This can be used to your advantage for purification, but if unintended, it indicates a need to control the pH during the reaction and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: The uncatalyzed reaction between an aminooxy group and an aldehyde or ketone is most efficient in a slightly acidic buffer, with an optimal pH range of 4.5 to 6.0.[1][2] However, if the stability of your biomolecule is a concern at acidic pH, the reaction can be performed at neutral pH (6.5-7.5) with the addition of a catalyst like aniline or p-phenylenediamine.[2][3]
Q2: Is a catalyst necessary for the conjugation reaction?
A2: At neutral pH, the reaction is often slow, and a catalyst is highly recommended to achieve efficient conjugation in a reasonable timeframe.[1] Aniline and its derivatives are effective nucleophilic catalysts that significantly accelerate the rate of oxime formation.[4] p-Phenylenediamine can be up to 19-fold more effective than aniline at neutral pH.[2][4]
Q3: How should I store and handle this compound?
A3: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[1][3] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The reagent is sensitive to moisture, so it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] It is recommended to prepare solutions of the reagent immediately before use and to discard any unused reconstituted reagent.[1]
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored by several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can often separate the PEGylated product from the unconjugated biomolecule.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to confirm the mass of the conjugate and determine the degree of labeling.[12][13] SDS-PAGE can also be used, as the PEGylated protein will show an increase in molecular weight and migrate slower than the unmodified protein.[3][14]
Q5: What are the best methods to characterize the final PEGylated conjugate?
A5: A comprehensive characterization of the final product is crucial. A combination of analytical techniques is often necessary.[11]
-
Mass Spectrometry (MS): Provides the precise molecular weight of the conjugate, allowing for the calculation of the degree of PEGylation.[8][13]
-
HPLC (SEC, IEX, RP-HPLC): Assesses purity, detects aggregation, and can separate different PEGylated species.[11][15]
-
UV/Vis Spectroscopy: Can be used to determine protein concentration.[15]
-
NMR Spectroscopy: Confirms the formation of the oxime bond and can help estimate the degree of PEGylation.[12]
Experimental Protocols
General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein
This protocol provides a general guideline. Optimization may be required for your specific biomolecule.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5
-
(Optional) Catalyst Stock: 1 M Aniline in DMSO
-
Purification system (e.g., SEC or IEX column)
Procedure:
-
Prepare Protein Solution: Dissolve the aldehyde-containing protein in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution.[3] The final concentration of DMSO should ideally not exceed 10% (v/v) to maintain protein stability.[3]
-
(Optional) For a catalyzed reaction, add the aniline stock solution to a final concentration of 10-100 mM.[3]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[3] The optimal reaction time should be determined empirically.
-
-
Monitoring: Monitor the reaction progress by SDS-PAGE or LC-MS.[3]
-
Purification: Once the reaction has reached the desired level of completion, purify the conjugate to remove unreacted this compound, catalyst, and any byproducts. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.[3][10]
-
Characterization: Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm identity, purity, and degree of labeling.[3]
-
Storage: Store the purified conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.[3]
Quantitative Data Summary
The efficiency of oxime ligation is dependent on several factors. The following table summarizes typical reaction conditions.
| Parameter | Recommended Condition | Rationale |
| pH | 4.5 - 6.0 (uncatalyzed)[1] 6.5 - 7.5 (catalyzed)[3] | Optimal for reaction kinetics vs. biomolecule stability. |
| This compound Molar Excess | 20 to 50-fold over protein[3] | Drives the reaction towards product formation. |
| Catalyst (Aniline) Concentration | 10 - 100 mM[3] | Accelerates reaction rate at neutral pH. |
| Reaction Temperature | Room Temperature to 37°C[3] | Balances reaction rate and protein stability. |
| Reaction Time | 2 - 24 hours[3] | Dependent on reactants, concentrations, and temperature. Requires empirical determination. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. frontiersin.org [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. enovatia.com [enovatia.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Concentration for Oxime Ligation
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the optimization of catalyst concentration in oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in oxime ligation?
A1: A catalyst, typically a nucleophilic aromatic amine like aniline (B41778), accelerates the rate of oxime bond formation between an aminooxy-functionalized molecule and an aldehyde or ketone.[1][2] This is particularly crucial when conducting ligations at neutral pH (around 7.0), as the reaction is significantly slower than at the optimal acidic pH of 4-5.[1][3][4][5][6] The catalyst functions by first reacting with the carbonyl compound to form a more reactive intermediate, which is then more susceptible to attack by the aminooxy-containing molecule.[1]
Q2: My oxime ligation is very slow or yielding no product. What are the first troubleshooting steps?
A2: When encountering low or no product formation, a systematic approach is recommended. Start by evaluating the following critical reaction parameters:
-
pH: The optimal pH for uncatalyzed oxime ligation is between 4 and 5.[3][4] If your biomolecules are sensitive to acidic conditions and you are working at a neutral pH, the use of a catalyst is essential.[1][3][6]
-
Catalyst Presence and Concentration: For reactions at neutral pH, the absence of a catalyst will lead to very slow reaction rates.[5] If a catalyst is present, its concentration may need optimization.[7]
-
Reactant Integrity and Concentration: Ensure the aldehyde or ketone and the aminooxy-functionalized molecules have been stored correctly and are not degraded. Aldehydes can be susceptible to oxidation.[5][7] As oxime ligation is a bimolecular reaction, increasing the concentration of the reactants can also increase the reaction rate.[3]
Q3: How do I choose the right catalyst and what concentration should I use?
A3: Aniline is a commonly used catalyst, but several of its derivatives are more effective, especially at neutral pH.[1][5]
-
p-Phenylenediamine (B122844) (pPDA) and m-Phenylenediamine (B132917) (mPDA) have shown significantly higher catalytic efficiency than aniline.[1][5] For instance, p-phenylenediamine can be up to 19-fold faster than aniline at pH 7.[7]
-
Concentration: Typical concentrations for aniline range from 10-100 mM.[6] More soluble and efficient catalysts like mPDA can be used at much higher concentrations (e.g., up to 900 mM) for a significant rate enhancement.[1] However, it's important to note that higher catalyst concentrations might complicate downstream purification.[7]
Q4: Can I run the reaction at a different temperature to improve the rate?
A4: Yes, increasing the reaction temperature can significantly accelerate the ligation. For time-sensitive applications, reactions have been reported to reach completion in as little as 5 minutes at 75°C.[3] For biomolecules, a gentler increase to 37°C can also improve the rate.[3][7] However, always consider the thermal stability of your reactants and products to avoid degradation.[7]
Q5: Aldehydes vs. Ketones: Does the choice of carbonyl group matter?
A5: Yes, aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[5] Reactions with ketones are often slower and may require higher catalyst concentrations, more potent catalysts, or elevated temperatures to proceed efficiently.[8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your oxime ligation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal pH: Reaction performed at neutral pH without a catalyst. | If your molecules are stable, adjust the pH to 4-5. For pH-sensitive molecules, add an effective catalyst like p-phenylenediamine.[6][7] |
| Low Catalyst Concentration: The amount of catalyst is insufficient to effectively accelerate the reaction. | Increase the concentration of the aniline catalyst. Consider switching to a more potent and soluble catalyst like m-phenylenediamine or p-phenylenediamine which can be used at higher concentrations.[1][7] | |
| Inefficient Catalyst: Aniline may not be effective enough for your specific substrates, especially ketones. | Switch to a more efficient catalyst such as p-phenylenediamine or m-phenylenediamine.[1][5][7] p-Phenylenediamine at 10 mM can be more efficient than aniline across a pH range of 4-7.[7] | |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both the carbonyl and aminooxy compounds. | Increase the concentration of one or both reactants if your experimental design allows.[3][7] | |
| Side Product Formation | Catalyst-Induced Side Reactions: At very high concentrations or temperatures, some catalysts might participate in side reactions. | Optimize the catalyst concentration; often a lower concentration is sufficient. Purify the final product using standard techniques like HPLC or size-exclusion chromatography to remove the catalyst and any byproducts.[1] |
| Difficulty with Purification | High Catalyst Concentration: Excess catalyst can be difficult to remove from the final product. | Use the minimum effective concentration of the catalyst. Consider using a catalyst that has different solubility properties from your product to facilitate separation. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your oxime ligation experiments.
Table 1: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | pH Range | Relative Rate Enhancement | Key Considerations |
| Aniline | 10-100 mM[6] | Effective at neutral pH (~7), but optimal at acidic pH (4-5)[1] | Baseline | Limited solubility (~100 mM in aqueous buffer)[1] |
| p-Phenylenediamine (pPDA) | 2-10 mM[10][11] | Effective throughout pH 4-7[1][10][11] | Up to 19-fold faster than aniline at pH 7[7][10][11] | More potent catalyst than aniline, even at lower concentrations.[10][11] |
| m-Phenylenediamine (mPDA) | Can be used up to 900 mM[1] | Effective at neutral pH (~7)[8] | Significantly enhances rate, especially at high concentrations[8] | Much greater aqueous solubility than aniline allows for higher concentrations and faster kinetics.[8] |
Table 2: Effect of pH on Aniline-Catalyzed Oxime Ligation
| pH | Condition | Expected Reaction Rate | Notes |
| 4.0 - 5.0 | Acidic | High | Optimal for many oxime ligations, but may not be suitable for acid-sensitive biomolecules.[3][4] |
| 6.5 - 7.5 | Neutral | Moderate to Slow (without catalyst) | Catalysis is crucial to achieve reasonable reaction rates at or near neutral pH.[3][12] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol provides a general guideline for performing an aniline-catalyzed oxime ligation. Optimization of concentrations, reaction time, and temperature may be necessary for your specific application.
Materials:
-
Carbonyl-containing molecule (aldehyde or ketone)
-
Aminooxy-functionalized molecule
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Aniline stock solution (e.g., 1 M in DMSO or a saturated aqueous solution)
-
Analytical system for monitoring the reaction (e.g., TLC, HPLC, MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of your carbonyl-containing molecule in the reaction buffer.
-
Prepare a stock solution of your aminooxy-functionalized molecule in the same buffer.
-
Prepare a stock solution of the aniline catalyst.[1]
-
-
Reaction Setup:
-
Incubation:
-
Allow the reaction to proceed at room temperature. For slower reactions, incubation can be performed at 37°C or higher to increase the rate.[3]
-
-
Monitoring the Reaction:
-
At regular intervals, take aliquots of the reaction mixture and analyze them by TLC, HPLC, or MS to monitor the formation of the oxime product and the consumption of the starting materials.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, purify the product using standard techniques such as HPLC or size-exclusion chromatography to remove the catalyst and any unreacted starting materials.[1]
-
Protocol 2: Screening for Optimal Catalyst Concentration
This protocol describes a method for determining the optimal catalyst concentration for your specific reaction.
Procedure:
-
Set up a series of parallel reactions as described in Protocol 1.
-
In each reaction, vary the final concentration of the catalyst (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Monitor the progress of each reaction over time using a suitable analytical method (e.g., RP-HPLC).[5]
-
Plot the product formation over time for each catalyst concentration.
-
The optimal concentration will be the one that provides the fastest reaction rate without leading to significant side product formation or purification difficulties.
Visualizations
Caption: Mechanism of aniline-catalyzed oxime ligation.
Caption: Troubleshooting workflow for optimizing oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Aggregation of Protein-m-PEG3-Aminooxy Conjugates
Welcome to the technical support center for protein-m-PEG3-Aminooxy conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly aggregation, encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind protein-m-PEG3-Aminooxy conjugation and why is aggregation a concern?
The conjugation process relies on oxime ligation, a bioorthogonal reaction between the aminooxy group (-O-NH₂) on the m-PEG3-Aminooxy linker and a carbonyl group (aldehyde or ketone) on the protein.[1][2] This reaction is highly specific and forms a stable oxime bond under mild aqueous conditions.[1] However, aggregation, the process where individual protein molecules clump together to form insoluble masses, is a significant concern as it can lead to loss of biological activity, reduced therapeutic efficacy, and potential immunogenicity.[3][4]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Several factors during the labeling process can trigger protein aggregation:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the protein, exposing hydrophobic regions that promote self-association.[2][3] Proteins are generally least soluble at their isoelectric point (pI).[5][6]
-
High Protein Concentration: A higher concentration of protein increases the likelihood of intermolecular interactions that lead to aggregation.[2][3][5][7]
-
Excessive Molar Ratio of PEG Reagent: A high molar excess of the this compound reagent can sometimes promote aggregation.[2][3]
-
Elevated Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to protein denaturation and subsequent aggregation.[3][8]
-
Physical Stress: Vigorous mixing or agitation can introduce physical stress, causing proteins to unfold and aggregate.[3]
-
Presence of Contaminants: Impurities or leached metals can sometimes catalyze aggregation.[3]
-
Pre-existing Aggregates: Starting with a protein solution that already contains a small percentage of aggregates can seed and accelerate the aggregation process.[2]
Q3: How can I detect and quantify protein aggregation?
Several methods are available to detect and quantify protein aggregates:
| Method | Principle | Application |
| Visual Inspection | Observation of cloudiness or precipitation.[3] | Simplest method for detecting gross aggregation.[3] |
| UV-Visible Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates light scattering from aggregates.[3] | A simple and powerful UV-based method where the ratio of protein absorbance at 280 nm versus 350 nm is examined.[9] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Aggregates elute earlier than the monomeric protein.[3][7] | Routinely used to detect and quantify irreversible aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Can be used to measure particulate size distribution of proteins. |
| Analytical Ultracentrifugation (AUC) | Assesses the homogeneity of protein solutions and detects the presence of aggregates over a broad molecular weight range. | Allows for the analysis of multiple species in the same sample. |
| SDS-PAGE | An increase in the molecular weight of the protein bands on the gel compared to the unconjugated protein indicates successful PEGylation and can also reveal high molecular weight aggregates.[10] | A common technique for monitoring the progress of the conjugation reaction. |
Troubleshooting Guides
Issue 1: Immediate Precipitation or Cloudiness Upon Adding the PEG Reagent
If you observe immediate aggregation upon adding the this compound reagent to your protein solution, it is likely due to suboptimal reaction conditions that shock the protein out of solution.
Troubleshooting Workflow
Caption: Troubleshooting immediate aggregation.
Recommended Actions:
-
Optimize Buffer Conditions:
-
pH: Ensure the reaction buffer pH is optimal for both the oxime ligation (typically pH 4.5-7.5) and the stability of your specific protein.[2][11] Perform the conjugation at a pH at least one unit away from the protein's isoelectric point (pI).[6]
-
Ionic Strength: Optimize the ionic strength of the buffer, for example, by varying the NaCl concentration from 50 mM to 500 mM.[6]
-
-
Modify Reagent Addition:
-
Add the this compound solution dropwise to the protein solution while gently stirring to avoid high localized concentrations of the reagent.[7]
-
-
Reduce Protein Concentration:
-
Lower the Reaction Temperature:
Issue 2: Gradual Aggregation During the Reaction or Upon Storage
Aggregation that develops over time during the conjugation reaction or subsequent storage often points to issues with the stability of the conjugate itself.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. approcess.com [approcess.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: m-PEG3-Aminooxy Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG3-Aminooxy following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
Excess this compound can interfere with downstream applications and analytics. Its presence can lead to inaccurate characterization of your conjugate, potential off-target effects in biological assays, and difficulties in downstream processing.
Q2: What are the key properties of this compound to consider for purification?
This compound is a small, hydrophilic molecule.[1][2] Its low molecular weight is the primary physical property leveraged for its separation from much larger conjugated products like proteins, antibodies, or nanoparticles.
Q3: What are the most common methods to remove unreacted this compound?
The most effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). For smaller conjugate products, purification can be achieved using High-Performance Liquid Chromatography (HPLC).[3]
Q4: How can I monitor the efficiency of the removal process?
The removal of unreacted this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect the presence of the small molecule in your purified sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unreacted this compound detected in the final product after purification. | The chosen purification method may not be optimal for the size difference between your product and the unreacted PEG. | For large products, ensure the molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette is appropriate. For SEC, select a resin with a fractionation range that effectively separates your product from the small PEG molecule. For smaller products, optimize the gradient and column for better resolution in HPLC. |
| Low recovery of the conjugated product. | The purification method may be too harsh, leading to product loss. | For dialysis, ensure the buffer conditions are compatible with your product's stability. For SEC and HPLC, check for non-specific binding to the column matrix and consider using a different stationary phase or modifying the mobile phase. For TFF, optimize the transmembrane pressure and cross-flow rate to minimize product aggregation and membrane fouling. |
| The purification process is taking too long. | The chosen method may not be the most efficient for the sample volume. | For large sample volumes, TFF is generally faster than dialysis. For smaller volumes, spin columns for SEC can be a quick alternative to gravity-flow chromatography. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing unreacted this compound from large biomolecules such as proteins and antibodies.
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-10 kDa)
-
Dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load the reaction mixture containing your conjugated product and unreacted this compound into the dialysis tubing and seal it.
-
Place the sealed dialysis tubing in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes.
-
After the final buffer change, recover the sample from the dialysis tubing.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This method is ideal for separating the conjugated product from the small, unreacted this compound based on size.
Materials:
-
SEC column packed with a resin appropriate for the size of your conjugate
-
SEC running buffer (e.g., PBS)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Load the reaction mixture onto the column.
-
Begin the elution with the SEC running buffer at a constant flow rate.
-
Collect fractions as the sample elutes from the column. The larger conjugated product will elute first, followed by the smaller unreacted this compound.
-
Analyze the collected fractions using UV-Vis spectroscopy (if your product has a chromophore) or another appropriate method to identify the fractions containing your purified product.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Removal of Unreacted this compound using High-Performance Liquid Chromatography (HPLC)
For smaller conjugated molecules, Reverse-Phase HPLC (RP-HPLC) can be an effective purification method.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the reaction mixture onto the column.
-
Run a gradient of increasing Mobile Phase B to elute the components. The more hydrophobic conjugated product will elute later than the more hydrophilic unreacted this compound.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
Collect the peak corresponding to your purified conjugate.
-
Remove the solvent from the collected fraction, for example, by lyophilization.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its removal.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO₄ | [4][5] |
| Molecular Weight | 179.21 g/mol | [4][5][6] |
| Topological Polar Surface Area (TPSA) | 62.94 Ų | [4] |
| logP (calculated) | -0.4437 | [4] |
Visualizations
References
improving the efficiency of m-PEG3-Aminooxy labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG3-Aminooxy labeling. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for oxime ligation, the reaction underlying this compound labeling, is in the acidic range of 4.0 to 5.5.[1][2] However, if the biomolecule being labeled is sensitive to acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst to accelerate the reaction rate.[3]
Q2: Why is my labeling reaction slow at a neutral pH?
A2: The formation of the oxime bond is acid-catalyzed.[3] At neutral pH, the uncatalyzed reaction is often very slow.[4] To achieve a practical reaction rate at neutral pH, the use of a catalyst, such as aniline (B41778) or its derivatives, is highly recommended.[3]
Q3: What catalyst should I use for the labeling reaction, and at what concentration?
A3: Aniline is a commonly used catalyst at concentrations of 10-100 mM.[3] However, substituted anilines like p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been shown to be significantly more efficient, especially at neutral pH.[3][5]
Q4: How does the reactivity of aldehydes and ketones compare in this compound labeling?
A4: Aldehydes are generally more reactive towards aminooxy groups than ketones, primarily due to reduced steric hindrance.[4][6] Reactions with ketones will be significantly slower and may require more forcing conditions, such as higher catalyst concentration or longer reaction times, to achieve high yields.[3]
Q5: How can I monitor the progress of my labeling reaction?
A5: The progress of the conjugation reaction can be monitored by several methods, including:
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials.[3]
-
Mass Spectrometry (MS): To confirm the mass of the desired conjugate.[3]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on a gel.[3][7]
Q6: How should I store and handle this compound reagents?
A6: It is recommended to store this compound reagents at -20°C for long-term storage.[7] To avoid moisture contamination, allow the vial to equilibrate to room temperature before opening. It is best to prepare solutions fresh for each use.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling and provides systematic solutions.
Problem 1: Low or No Labeling Efficiency
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| Suboptimal pH | For biomolecules stable in acidic conditions, perform the reaction in a buffer at pH 4.5-5.5.[3] For sensitive biomolecules requiring neutral pH, the use of a catalyst is essential.[3] |
| Inefficient or Absent Catalyst | At neutral pH, the uncatalyzed reaction is very slow. Use a nucleophilic catalyst such as aniline or its more efficient derivatives like p-phenylenediamine.[4] |
| Degraded Reagents | Use fresh, high-quality reagents. Store this compound and other reactive molecules according to the manufacturer's instructions, typically at -20°C or below, protected from moisture.[3] |
| Steric Hindrance | Increase the molar excess of the less sterically hindered reactant. Consider using a linker with a longer PEG chain to provide more space between the reactive groups. Increase the reaction time.[3] |
| Low Reactant Concentration | Reaction kinetics are concentration-dependent. If possible, increase the concentration of one or both reactants.[3] |
Problem 2: Precipitation of Protein/Biomolecule During Labeling
| Possible Cause | Recommended Solution(s) |
| High Concentration of Organic Co-solvent | Some protocols suggest using organic co-solvents to dissolve hydrophobic reagents, which can cause proteins to precipitate. Minimize the amount of organic solvent. Add the organic solvent dropwise to the aqueous solution while gently mixing.[3] |
| Protein Instability in the Reaction Buffer | The chosen buffer or pH may not be optimal for the stability of your specific protein. Screen different buffer systems to find one that maintains protein solubility and stability. Consider adding stabilizing excipients to the reaction mixture.[3] |
Data Presentation
Table 1: General Reaction Parameters for Oxime Ligation
| Parameter | Typical Range | Notes |
| pH | 4.5 - 7.0 | The reaction rate is generally faster at a slightly acidic pH. Catalysis can enable efficient ligation at neutral pH.[8] |
| Temperature | 4 - 37 °C | The reaction can proceed at room temperature or refrigerated, with faster rates at higher temperatures.[8] |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations, temperature, and catalyst use. Can be as short as minutes with high concentrations and catalysis.[8] |
| Molar Ratio | 1.1 - 50 equivalents of aminooxy reagent | An excess of the aminooxy-containing molecule is typically used to drive the reaction to completion.[8][9] |
| Catalyst | Aniline, m-phenylenediamine, p-phenylenediamine | Catalysts can significantly accelerate the reaction rate, especially at neutral pH.[8] |
Experimental Protocols
Key Experiment 1: General Protocol for Protein Conjugation (Glycoprotein Labeling)
This protocol describes the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.
Materials:
-
Glycoprotein solution (e.g., IgG) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
This compound
-
Aniline or p-phenylenediamine solution (optional, as catalyst)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Oxidation of Glycoprotein:
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the linker is typically used.[9]
-
If using a catalyst, add the aniline or p-phenylenediamine solution to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.[9]
-
-
Purification:
-
Purify the conjugate to remove unreacted linker and catalyst using size-exclusion chromatography, dialysis, or other suitable methods.
-
Key Experiment 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the synthesis of an ADC by conjugating a cytotoxic drug payload, functionalized with an aldehyde or ketone, to an antibody via an this compound linker.
Materials:
-
Aldehyde or ketone-functionalized antibody
-
This compound-drug conjugate
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0)
-
Co-solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Conjugation to the Antibody:
-
Add the this compound-drug solution to the aldehyde-tagged antibody solution. A molar excess of the linker-drug is typically used.[10]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker molecules.[10]
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR).
-
Visualizations
Caption: Aniline-catalyzed oxime ligation pathway.
Caption: General experimental workflow for this compound labeling.
Caption: Logical decision tree for troubleshooting low labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Synthesis with m-PEG3-Aminooxy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG3-Aminooxy in Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an this compound linker in PROTAC synthesis?
The this compound linker offers several benefits for PROTAC development. Its polyethylene (B3416737) glycol (PEG) nature enhances the aqueous solubility and improves the physicochemical properties of the often large and lipophilic PROTAC molecules.[1][2] The key advantage lies in its terminal aminooxy group, which allows for a highly specific and efficient conjugation method known as oxime ligation.[1] This reaction is a form of "click chemistry," which proceeds under mild conditions with high yields and minimal side reactions, making the synthesis process more robust and reliable.[2]
Q2: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers like this compound?
Common challenges include low reaction yields, difficulties in purification, and the potential for side reactions.[3] The modular and often complex nature of PROTACs can lead to incomplete reactions and the formation of byproducts that are difficult to separate.[3] Purification is often challenging due to the high polarity of the PEG chain, which can cause product loss during aqueous workups and poor separation during chromatography.[3]
Q3: How does the length of the PEG linker, such as in this compound, impact PROTAC efficacy?
The linker length is a critical parameter in PROTAC design.[4][5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[4][6] Conversely, a linker that is too long may not effectively bring the two proteins into the optimal proximity for ubiquitination.[4][6] The three PEG units in this compound provide a defined and flexible spacer that must be empirically tested for each specific target and E3 ligase pair to determine optimal degradation activity.[5]
Q4: My final PROTAC with the this compound linker has poor aqueous solubility. What can I do?
While PEG linkers generally improve hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule, including the often lipophilic target and E3 ligase ligands.[5] PROTACs frequently fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[5] To address this, consider using co-solvents like DMSO for stock solutions and PEG-400 in aqueous buffers.[5] Adjusting the pH of the buffer can also significantly increase the solubility of PROTACs with ionizable functional groups.[5]
Troubleshooting Guide
This table summarizes common issues observed during PROTAC synthesis with this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Reaction Yield | Inefficient coupling reaction (e.g., amide bond formation before or after oxime ligation).[5] | Screen different coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA). Optimize reaction time and temperature. Monitor reaction progress by LC-MS.[4][5] | Increased conversion to the desired product. |
| Poor solubility of reactants.[4] | Use a co-solvent system (e.g., DMF, DMSO) to ensure a homogeneous reaction mixture.[4] | Improved reaction kinetics and yield. | |
| Degradation of starting materials.[3] | Verify the purity and stability of ligands and the this compound linker using NMR or LC-MS before starting the reaction.[5] | Reduced formation of impurity byproducts. | |
| Difficult Purification | High polarity of the PEGylated PROTAC leading to loss during aqueous workup.[3] | Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[3] | Increased recovery of the final product. |
| Co-elution of the product with unreacted starting materials or byproducts during chromatography.[7] | Optimize the HPLC purification method, including the gradient, column type (e.g., C18, C8, C4), and mobile phase additives (e.g., TFA, formic acid).[4][7] | Improved separation and higher purity of the final PROTAC. | |
| Product adhesion to labware.[3] | Use low-retention microcentrifuge tubes and pipette tips to mitigate the loss of "sticky" PEGylated compounds.[3] | Minimized product loss on surfaces. | |
| Side Reactions | Unprotected reactive functional groups on the warhead or E3 ligase ligand.[3] | Protect functional groups that are not involved in the intended coupling reaction to prevent unwanted side reactions.[3] | A cleaner reaction profile with fewer byproducts. |
| Incomplete Oxime Ligation | Suboptimal reaction conditions for oxime formation.[2] | Ensure the reaction is performed in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution at pH 4-5). Monitor the reaction by LC-MS until the aldehyde/ketone-containing starting material is consumed.[2] | Complete and efficient formation of the stable oxime bond. |
Experimental Protocols
General Protocol for PROTAC Assembly via Oxime Ligation
This protocol describes a common strategy for synthesizing a PROTAC using this compound, where one ligand contains an aldehyde or ketone and the other is coupled to the linker.
Step 1: Preparation of an Aldehyde/Ketone-Functionalized Ligand
-
Synthesize or procure one of the PROTAC ligands (either for the target protein or the E3 ligase) containing an accessible aldehyde or ketone functional group.
-
Confirm the structure and purity of this ligand using NMR and mass spectrometry.[1]
Step 2: Coupling of this compound to the Second Ligand
This step assumes the second ligand has a carboxylic acid for amide bond formation. The ester on this compound would first need to be hydrolyzed. Alternatively, if starting with an amine on the ligand and a linker with a carboxylic acid, the following can be adapted.
-
Dissolution : Dissolve the ligand containing a free amine (1.0 eq) and a carboxylic acid-terminated PEG3-aminooxy linker (1.1 eq) in an anhydrous solvent like DMF.
-
Coupling Reagent Addition : Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[5]
-
Reaction : Stir the mixture at room temperature under an inert atmosphere (e.g., Argon) for 2-12 hours.[5]
-
Monitoring : Monitor the reaction's progress by LC-MS until the starting material is consumed.[5]
-
Purification : Purify the resulting aminooxy-functionalized ligand using preparative HPLC.[1]
Step 3: Final PROTAC Assembly via Oxime Ligation
-
Reaction Setup : In a clean vial, dissolve the aldehyde/ketone-functionalized ligand (1.0 eq) and the purified aminooxy-functionalized ligand from Step 2 (1.1 eq) in a suitable solvent like methanol or a sodium acetate (B1210297) buffer (pH 4-5).[2]
-
Reaction Conditions : Stir the reaction mixture at room temperature.[2]
-
Monitoring : Monitor the reaction by LC-MS. This reaction is typically complete within 2-16 hours.[2]
-
Purification : Purify the final PROTAC using preparative HPLC.
-
Characterization : Confirm the identity, purity, and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.[8]
Analytical Characterization of the Final PROTAC
-
High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the molecular weight and elemental composition. The observed m/z value should be within 5 ppm of the theoretically calculated mass.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure. The characteristic broad signals of the PEG linker protons are typically observed around 3.5-3.7 ppm.[8][9]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final PROTAC. A reversed-phase C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA or formic acid.[8]
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Troubleshooting logic for low PROTAC synthesis yield.
References
impact of buffer components on m-PEG3-Aminooxy reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer components on m-PEG3-Aminooxy reactivity. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an aldehyde or ketone?
A1: The optimal pH for uncatalyzed oxime ligation is in the slightly acidic range of 4.0 to 5.5.[1][2][3] However, many biomolecules are sensitive to acidic conditions. For reactions involving such molecules, a neutral pH (6.5-7.5) can be used, but this will significantly slow down the reaction rate.[1][3] To achieve efficient conjugation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][2][3]
Q2: Why is my conjugation reaction so slow at neutral pH?
A2: The formation of a stable oxime bond is an acid-catalyzed process. At neutral pH, the dehydration step of the reaction mechanism is slow.[2] Without a catalyst, the reaction at pH 7.0 can be extremely slow, often leading to low yields.[3][4]
Q3: What type of catalyst should I use, and at what concentration?
A3: Aniline (B41778) is a traditional catalyst used at concentrations of 10-100 mM to accelerate oxime ligation at neutral pH.[1][5] However, substituted anilines such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have demonstrated significantly higher catalytic efficiency.[1][4][5][6] p-Phenylenediamine can increase the reaction rate by up to 120-fold compared to the uncatalyzed reaction at pH 7.[4][7] Recommended starting concentrations are 2-10 mM for pPDA and 25-100 mM for mPDA.[5][6]
Q4: Which buffer systems are recommended for this reaction?
A4: For reactions at an acidic pH, acetate (B1210297) buffers (e.g., 100 mM sodium acetate) are commonly used.[2][8] For reactions at a neutral pH, phosphate (B84403) buffers (e.g., 100 mM phosphate buffer) or PBS are suitable choices.[1][6][9] It is critical to avoid buffers containing primary amines, such as Tris, as they can compete with the aminooxy group for reaction with the carbonyl compound, leading to lower yields.[3][10]
Q5: How do aldehydes and ketones differ in their reactivity with this compound?
A5: Aldehydes are generally more reactive towards aminooxy groups than ketones.[1][11] Reactions with ketones may require longer incubation times or higher concentrations of reactants and/or catalyst to achieve comparable yields to aldehydes.[6][11]
Q6: How can I monitor the progress of my conjugation reaction?
A6: The progress of the reaction can be monitored by several analytical techniques. SDS-PAGE can be used to visualize the increase in molecular weight of a protein after PEGylation.[3][10] Mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise confirmation of the conjugate's molecular weight and the degree of PEGylation.[3][10] HPLC (reverse-phase or size-exclusion) can be used to assess the purity and heterogeneity of the final product.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: Reaction performed at neutral pH without a catalyst. | If the biomolecule is stable, adjust the pH to 4.5-5.5.[1][3] For sensitive molecules, add a catalyst like p-phenylenediamine (2-10 mM) or m-phenylenediamine (25-100 mM) to the reaction at neutral pH.[4][5][6] |
| Buffer Interference: Use of a buffer containing primary amines (e.g., Tris). | Perform a buffer exchange into a non-amine-containing buffer like PBS or acetate buffer.[3][10] | |
| Degraded Reagents: The this compound or carbonyl-containing molecule has degraded due to improper storage. | Use fresh, high-quality reagents. Store this compound at -20°C or below, protected from moisture.[1][3] | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of one or both reactants. Using a molar excess of the this compound is common practice.[1][5] | |
| Precipitation of Biomolecule | Protein Instability: The chosen buffer or pH is not optimal for the stability of your protein. | Screen different buffer systems to maintain protein solubility. Consider adding stabilizing agents to the reaction mixture.[1] |
| High Concentration of Organic Co-solvent: Use of organic solvents to dissolve reagents can cause protein precipitation. | Minimize the amount of organic co-solvent. Add the organic solvent dropwise to the aqueous solution while gently mixing.[1] | |
| Non-Specific Binding or Side Reactions | Hydrophobic Interactions: PEGylated molecules can sometimes exhibit non-specific binding. | Add a non-ionic detergent, such as Tween-20, at a low concentration (e.g., 0.05%) to the reaction and purification buffers.[1] |
| Reaction with Buffer Components: Primary amines in the buffer competing with the aminooxy group. | Switch to a non-nucleophilic buffer such as phosphate or acetate buffer.[10] |
Quantitative Data Summary
Table 1: Impact of pH on Oxime Ligation
| pH | Catalyst | Relative Reaction Rate | Notes |
| 4.0 - 5.5 | None | Optimal | Ideal for robust biomolecules.[1][2][3] |
| 6.0 | None | Compromise | May be used for some sensitive biomolecules, but slower than optimal.[1][2] |
| 6.5 - 7.5 | None | Very Slow | Not recommended without a catalyst.[1][3] |
| 6.5 - 7.5 | Aniline / Phenylenediamines | Significantly Increased | Essential for efficient reaction with sensitive biomolecules at neutral pH.[1][2][3] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Relative Efficiency (vs. uncatalyzed) | Key Advantages |
| Aniline | 10 - 100 mM | Up to 40-fold faster | Traditional, well-established catalyst.[12][13] |
| p-Phenylenediamine (pPDA) | 2 - 10 mM | Up to 120-fold faster | Highly effective at low concentrations.[4][5][7] |
| m-Phenylenediamine (mPDA) | 25 - 100 mM | ~15x more efficient than aniline | Higher solubility than aniline allows for use at higher concentrations, leading to faster kinetics.[1][5][6] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific protein.
Materials:
-
Aldehyde or ketone-functionalized protein
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, or 0.1 M Acetate buffer, pH 4.5.[1]
-
Catalyst Stock Solution (for neutral pH): 0.5 M p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) in reaction buffer.[6]
-
Quenching Reagent (optional): Acetone or another small molecule ketone/aldehyde.[1][9]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[3][6]
Procedure:
-
Prepare Protein Solution: Dissolve or buffer-exchange the aldehyde/ketone-functionalized protein into the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer. A 5- to 20-fold molar excess over the protein is a good starting point.[1]
-
Initiate the Reaction:
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C, which may require a longer incubation time.[1][2]
-
Monitor the Reaction (Optional): At various time points, an aliquot of the reaction mixture can be analyzed by SDS-PAGE, MS, or HPLC to monitor product formation.[3][10]
-
Quench the Reaction (Optional): To consume any unreacted this compound, add an excess of a quenching reagent (e.g., acetone) and incubate for an additional 30-60 minutes.[1][9]
-
Purification: Remove excess reagents and byproducts by SEC or dialysis.[3][6]
-
Analysis: Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.[3]
Visualizations
Caption: Reaction pathway of oxime ligation with this compound.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize steric hindrance in m-PEG3-Aminooxy reactions
Welcome to the technical support center for m-PEG3-Aminooxy reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing steric hindrance and troubleshooting common issues encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reaction of this compound with aldehydes or ketones, with a focus on overcoming steric hindrance.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Steric Hindrance: The reaction site on the carbonyl-containing molecule or the PEG linker is physically blocked, preventing efficient reaction.[1][2][3] | - Increase Molar Excess: Use a higher molar excess of the less sterically hindered reactant, typically the this compound. A 5- to 20-fold molar excess is a good starting point.[2][4]- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or increase the temperature (e.g., from room temperature to 37-60°C) to help overcome the activation energy barrier.[1][3][5]- Use a Longer PEG Linker: If steric hindrance is significant, consider using a linker with a longer PEG chain (e.g., PEG4 or longer) to increase the distance between the reactive groups.[2][3][6] |
| Suboptimal pH: The reaction rate is highly dependent on pH. The uncatalyzed reaction is slow at neutral pH.[2][7][8] | - Acidic Conditions: For robust molecules, perform the reaction in a buffer at a slightly acidic pH of 4-5, which is optimal for uncatalyzed oxime ligation.[2][7][9]- Neutral Conditions with Catalyst: For sensitive biomolecules, conduct the reaction at a neutral pH (6.5-7.5) and add a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction rate.[2][8][9] | |
| Inefficient or No Catalyst: At neutral pH, the absence of a catalyst leads to a very slow reaction.[2][8] | - Add a Catalyst: Use a nucleophilic catalyst such as aniline (10-100 mM).[1][2]- Use a More Potent Catalyst: Derivatives like p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been shown to be more effective than aniline at neutral pH.[2][9][10] | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent.[2][8] | - Increase Concentration: If possible, increase the concentration of one or both reactants to improve the reaction rate.[2][8] | |
| Degraded Reagents: The aminooxy group is sensitive and can degrade if not stored properly.[2][11] | - Use Fresh Reagents: Ensure that the this compound and the carbonyl-containing molecule are of high quality and have been stored correctly, typically at -20°C or below, protected from moisture.[2] | |
| Multiple Products or Side Reactions | Impure Starting Materials: Impurities in the reactants can lead to the formation of side products.[1] | - Purify Reactants: Purify the starting materials before the ligation reaction to ensure high purity.[1]- Use High-Purity Solvents: Employing high-purity solvents can prevent unwanted side reactions.[1] |
| Reaction with Other Functional Groups: Although highly chemoselective, side reactions can occur under certain conditions.[2] | - Optimize Reaction Conditions: Ensure that the reaction conditions are optimized for oxime ligation and that no other highly reactive functional groups are present that could compete with the desired reaction.[2] | |
| Precipitation of Protein/Biomolecule | High Concentration of Organic Co-solvent: Using organic co-solvents to dissolve hydrophobic reagents can cause protein precipitation.[2] | - Minimize Organic Solvent: Use the minimum amount of organic solvent necessary.- Controlled Addition: Add the organic solvent dropwise to the aqueous solution while gently mixing to avoid shocking the protein out of solution.[2] |
| Protein Instability in Reaction Buffer: The chosen buffer system or pH may not be suitable for the stability of the specific protein.[2] | - Screen Buffers: Test different buffer systems to find one that maintains the solubility and stability of the protein.- Add Stabilizers: Consider adding stabilizing excipients to the reaction mixture.[2] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound reactions?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[3][5] In this compound reactions, the bulky nature of the molecule you are trying to PEGylate can physically block the aminooxy group from accessing the target aldehyde or ketone, leading to slow reaction rates or low yields.[3] The PEG chain itself, although relatively short in m-PEG3, can also contribute a "shielding" effect.[3]
Q2: How do I know if steric hindrance is the cause of my low conjugation yield?
A2: You should suspect steric hindrance if you observe low or no product formation despite using appropriate reaction conditions, or if a similar reaction with a smaller, less bulky molecule proceeds efficiently.[3] Steric hindrance is also likely if the target carbonyl group is located in a known crowded region of a protein or near other large functional groups.[3]
Q3: What is the optimal pH for an this compound reaction?
A3: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally most effective.[2][7][9] However, for biomolecules that are not stable under acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst, such as aniline, to accelerate the reaction rate.[2][8]
Q4: Why is my reaction so slow at neutral pH, and what can I do about it?
A4: The formation of the oxime bond is acid-catalyzed, which is why the reaction is significantly slower at neutral pH.[2][8] To enhance the reaction rate at neutral pH, the use of a nucleophilic catalyst like aniline or its more efficient derivatives (e.g., p-phenylenediamine) is strongly recommended.[2][8][10] These catalysts can increase the reaction rate substantially, even at low concentrations.[10]
Q5: How does the PEG chain length affect steric hindrance?
A5: The length of the PEG linker is a critical factor. Longer PEG chains increase the distance between the conjugated molecules, which can help overcome steric hindrance by providing more space for the reactive groups to interact.[3][6][12] However, an excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric issues.[12] The m-PEG3 linker is relatively short and is designed to provide a balance of hydrophilicity and minimal steric hindrance.[1] If significant steric hindrance is an issue, switching to a longer linker like PEG4 may be beneficial.[6]
Q6: Can I use a catalyst to overcome steric hindrance?
A6: While catalysts primarily accelerate the reaction rate, especially at neutral pH, they do not directly reduce the physical blockage caused by steric hindrance.[13][14] However, by increasing the intrinsic rate of the reaction, a catalyst can help improve the overall yield in a sterically hindered system by making the reaction more efficient within a given timeframe.[10] For some reactions, like amine conjugations, a non-nucleophilic base can increase the nucleophilicity of the reacting amine without competing in the reaction.[3]
Quantitative Data Summary
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| pH | Catalyst (Aniline Concentration) | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
| Data compiled from studies on aniline-catalyzed oxime ligations.[9][15] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (7.0)
| Catalyst | Concentration | Relative Rate Increase (vs. uncatalyzed) | Relative Rate (vs. Aniline) |
| Uncatalyzed | - | 1x | - |
| Aniline | 10 mM | ~6x | 1x |
| p-Phenylenediamine | 10 mM | ~120-fold | ~19-fold |
| Data from a model oxime ligation using an aminooxy-functionalized PEG.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Carbonyl-Containing Molecule
This protocol provides a general guideline for the conjugation of this compound to an aldehyde or ketone. Optimization of reactant concentrations, pH, catalyst, and reaction time may be necessary for your specific application.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer:
-
For acidic conditions: 0.1 M Sodium Acetate, pH 4.5
-
For neutral conditions: 0.1 M Phosphate Buffer, pH 7.0
-
-
Catalyst (for neutral conditions): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)
-
Quenching reagent (optional): Acetone or hydroxylamine
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC), or dialysis)[2][4]
Procedure:
-
Preparation of Reactants:
-
Ligation Reaction:
-
For Acidic Conditions (pH 4.5, uncatalyzed):
-
For Neutral Conditions (pH 7.0, catalyzed):
-
To the solution of the carbonyl-containing molecule, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline).[1][2]
-
Add the this compound solution to the mixture.
-
Incubate the reaction mixture at room temperature for 1-12 hours with gentle shaking or stirring.[8]
-
-
-
Monitoring the Reaction:
-
Quenching (Optional):
-
Once the reaction is deemed complete, quench any unreacted this compound by adding an excess of a small carbonyl compound like acetone.[16]
-
-
Purification:
-
Characterization and Storage:
-
Characterize the purified conjugate by mass spectrometry to confirm its identity and by HPLC to assess its purity.
-
Store the final conjugate under appropriate conditions, typically frozen at -20°C or -80°C.[2]
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield due to suspected steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating m-PEG3-Aminooxy Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation is a critical step in creating novel therapeutics and research tools. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG3-Aminooxy, to proteins, peptides, or other molecules can significantly enhance their solubility, stability, and pharmacokinetic properties. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the successful conjugation of this compound, supported by experimental data and detailed protocols.
The this compound linker reacts with carbonyl groups (aldehydes or ketones) on a target molecule to form a stable oxime bond.[1][2] Validating the successful formation of this linkage is paramount to ensure the quality, efficacy, and safety of the resulting conjugate.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) is the premier analytical technique for the definitive validation of bioconjugation.[1][3] It provides a direct and precise measurement of the molecular weight of the unmodified molecule and the resulting conjugate, allowing for unambiguous confirmation of the PEGylation event. The high sensitivity and mass accuracy of MS enable the resolution of the heterogeneity of the PEGylated product.[3] The two most common MS techniques for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from mass spectrometry and alternative validation methods for a hypothetical 20 kDa protein conjugated with this compound (MW ≈ 163.19 Da).
| Technique | Parameter Measured | Unmodified Protein | Mono-PEGylated Protein | Di-PEGylated Protein |
| ESI-LC-MS | Molecular Weight (Da) | 20,000 | 20,163 | 20,326 |
| MALDI-TOF MS | Molecular Weight (Da) | 20,000 | 20,163 | 20,326 |
| SDS-PAGE | Apparent Molecular Weight (kDa) | 20 | ~21-22 | ~22-24 |
| RP-HPLC | Retention Time (min) | 15.0 | 14.5 | 14.0 |
Note: The molecular weight of this compound can be calculated from its chemical formula. The values in the table are illustrative and can vary based on the specific protein and experimental conditions. The shift in apparent molecular weight in SDS-PAGE for PEGylated proteins is often greater than the actual mass addition due to the hydrodynamic properties of the PEG chain.
Experimental Protocols
Conjugation of this compound to an Aldehyde-Containing Protein
This protocol describes a general procedure for the conjugation of this compound to a protein that has been modified to contain a reactive aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5[6]
-
Aniline (B41778) (optional catalyst)[6]
-
Quenching solution (e.g., excess acetone (B3395972) or hydroxylamine)[6]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)[6]
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the aldehyde-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer.[6]
-
Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[6]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching solution to consume any unreacted this compound.
-
-
Purification:
Validation by ESI-LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer[1]
Procedure:
-
Sample Preparation: Dilute the unmodified and conjugated protein samples to 0.1 mg/mL in 0.1% formic acid in water.[1]
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C4). Elute the protein using a gradient of increasing acetonitrile (B52724) concentration (e.g., 20-80%) in water, both containing 0.1% formic acid.[1][8]
-
Mass Spectrometry: Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 800-3000.[1]
-
Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.[1] A successful conjugation will show a mass increase corresponding to the mass of the attached this compound linker(s).
Validation by MALDI-TOF MS
Instrumentation:
-
MALDI-TOF Mass Spectrometer[5]
Procedure:
-
Sample Preparation: Mix 1 µL of the protein sample (unmodified or conjugated) with 1 µL of a saturated solution of a suitable matrix (e.g., sinapinic acid) in 50% acetonitrile/0.1% trifluoroacetic acid.[1][5]
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.[5]
-
Data Acquisition: Acquire mass spectra in the appropriate mass range.[5]
-
Data Analysis: Analyze the spectrum to identify the molecular weights of the unmodified protein and the PEGylated species.[5]
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer complementary and often more readily available confirmation of conjugation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their apparent molecular weight. Successful conjugation of this compound to a protein will result in an increase in its molecular weight, leading to a slower migration and a visible band shift on the gel.[1]
Experimental Protocol:
-
Prepare a polyacrylamide gel of an appropriate percentage.[1]
-
Load 10 µg of both the unmodified and conjugated protein samples into separate wells.[1]
-
Run the gel at a constant voltage (e.g., 150V) for about 1 hour.[1]
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.[1] A successful conjugation will be indicated by a higher molecular weight band for the conjugated sample compared to the unmodified protein.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will typically decrease the retention time of the conjugated protein compared to the unmodified protein.
Experimental Protocol:
-
Use an HPLC system with a reversed-phase column (e.g., C4 or C18).[1]
-
Inject the unmodified and conjugated protein samples.
-
Elute using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 280 nm. A successful conjugation will result in a peak with a shorter retention time compared to the unmodified protein.[1]
Visualizing the Workflow and Comparison
To further clarify the experimental processes, the following diagrams illustrate the key workflows and relationships.
Caption: Workflow for this compound conjugation and subsequent validation by mass spectrometry.
Caption: Comparison of Mass Spectrometry, SDS-PAGE, and HPLC for conjugation validation.
References
A Head-to-Head Comparison: m-PEG3-Aminooxy vs. Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly impacts the stability, efficacy, and performance of bioconjugates. This guide provides an objective, data-driven comparison of m-PEG3-Aminooxy with other prevalent PEG linkers, offering insights into their respective strengths and weaknesses in various bioconjugation strategies. At the heart of this comparison is the unique reactivity of the aminooxy group, which forms a highly stable oxime bond with aldehydes and ketones. This contrasts with other popular chemistries that target amines or thiols. This guide will delve into the quantitative performance of these linkers, supported by experimental data and detailed protocols to inform your selection process.
Performance Showdown: A Quantitative Comparison
The effectiveness of a PEG linker can be assessed by several key parameters: the rate and efficiency of the conjugation reaction, the stability of the resulting bond under physiological conditions, and the impact of the linker on the biological activity and pharmacokinetics of the conjugated molecule.
Table 1: Physicochemical and Reactivity Properties of Common PEG Linkers
| Feature | This compound | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Functional Group | Aldehydes & Ketones | Primary Amines | Thiols (Sulfhydryls) |
| Resulting Linkage | Oxime | Amide | Thioether |
| Typical Reaction pH | 4.5 - 7.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Catalyst Requirement | Recommended (e.g., Aniline) | Not required | Not required |
| Typical Conjugation Yield | >90% (with aldehydes) | Variable, depends on number of accessible amines | >95% (with accessible thiols) |
| Key Advantages | High stability of the oxime bond, bio-orthogonal reaction. | Fast and efficient reaction with readily available amines. | Highly selective for thiols, enabling site-specific conjugation. |
| Key Disadvantages | Slower reaction kinetics compared to NHS ester and maleimide (B117702) chemistry. | Can result in a heterogeneous mixture of conjugates. | Potential for retro-Michael addition, leading to linker exchange. |
| Calculated LogP | -0.4437[1][2] | Generally low, but varies with PEG length. | Generally low, but varies with PEG length. |
| Topological Polar Surface Area (TPSA) | 62.94 Ų[2] | Varies with specific linker structure. | Varies with specific linker structure. |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Oxime Ligation | Oxime | High | Acid-catalyzed hydrolysis. | ~1 month to 25 days.[3][4][5] |
| NHS Ester Chemistry | Amide | High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation). | The amide bond is very stable. |
| Maleimide Chemistry | Thioether | Moderate to Low | Retro-Michael reaction in the presence of thiols. | Hours to >200 hours (highly dependent on structure).[4] |
| Hydrazone Chemistry | Hydrazone | Low | Hydrolysis, particularly under acidic conditions. | ~2 hours (acetylhydrazone at pH 7.0).[3] |
Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context, temperature, and presence of catalytic enzymes.[3]
Table 3: Influence of PEG Linker Length on Pharmacokinetics
| PEG Linker Length | General Impact on Half-life (t½) | Effect on Systemic Clearance | Key Findings & References |
| Short (e.g., PEG2-PEG12) | Moderate increase. | Moderate decrease. | Shorter PEG chains can improve the pharmacokinetic profile over non-PEGylated versions. |
| Medium (e.g., PEG24-PEG48) | Significant increase. | Significant decrease. | A methyl-PEG24 (mPEG24) moiety demonstrated prolonged half-life and enhanced animal tolerability in an ADC model.[6] |
| Long (e.g., >48 PEG Units) | Substantial increase. | Substantial decrease. | Longer PEG chains lead to a larger hydrodynamic radius, which reduces renal clearance and shields from enzymatic degradation.[7] A 10 kDa PEG linker extended the half-life of an affibody-drug conjugate by 11.2-fold compared to a non-PEGylated version.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linkers.
Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody
Objective: To site-specifically conjugate this compound to an antibody where the glycan moieties have been oxidized to generate aldehyde groups.
Materials:
-
Aldehyde-modified antibody (e.g., Trastuzumab), 5 mg/mL in PBS.
-
This compound, 10 mM in DMSO.
-
Aniline (B41778), 100 mM in reaction buffer.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 200 µL of the antibody solution (1 mg) with 750 µL of reaction buffer.
-
Add Linker: Add 20 µL of the 10 mM this compound solution (20-fold molar excess).
-
Add Catalyst: Add 30 µL of the 100 mM aniline solution.
-
Incubation: Gently mix and incubate at room temperature for 4 hours.[10]
-
Quenching (Optional): The reaction can be quenched by adding 10 µL of the quenching solution.
-
Purification: Purify the conjugate from excess reagents using an SEC column equilibrated with PBS.[10]
-
Analysis: Analyze the conjugate by SDS-PAGE and Mass Spectrometry (ESI-MS or MALDI-TOF) to determine the degree of labeling.[10]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To compare the stability of bioconjugates with different linkers in plasma.
Materials:
-
Bioconjugate (e.g., ADC) with either an oxime, amide, or thioether linkage.
-
Human, rat, or mouse plasma.
-
Incubation buffer (e.g., PBS).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
The test compound is incubated with plasma at various time points (e.g., 0, 15, 30, 60, and 120 minutes, and extended time points for more stable linkers).[11]
-
The reaction is terminated at each time point by adding a cold quenching solution to precipitate plasma proteins.[12]
-
After centrifugation, the supernatant is collected, and the concentration of the intact bioconjugate or released payload is quantified by LC-MS/MS.[11][13]
-
The percentage of the remaining intact bioconjugate is calculated relative to the 0-minute time point.
-
Data is plotted as the percentage of intact conjugate remaining over time to determine the half-life (t½) in plasma.[4]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the potency of antibody-drug conjugates (ADCs) with different linkers on a target cancer cell line.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADCs with varying linkers.
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
96-well culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADCs with different linkers and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of cell viability relative to untreated control cells. The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated.[14]
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of Antibody-Drug Conjugates (ADCs) with different linkers.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: m-PEG3-Aminooxy vs. NHS Ester for Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of proteins is a cornerstone of modern biotechnology. The choice of conjugation chemistry is a critical decision, profoundly impacting the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of two prevalent bioconjugation strategies: m-PEG3-Aminooxy, which facilitates oxime ligation, and N-hydroxysuccinimide (NHS) esters, which target primary amines. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable method for your specific research needs.
At the heart of this comparison lies a fundamental difference in strategy: this compound is a premier tool for site-specific conjugation , offering precise control over the point of attachment, while NHS esters are a robust method for more random conjugation , targeting abundant and readily available amine groups.
At a Glance: Key Differences and Performance Metrics
The selection of a bioconjugation strategy is often a balance between the desired level of control, reaction kinetics, and the stability of the final product. The following table summarizes key quantitative and qualitative parameters for oxime ligation (the reaction facilitated by this compound) and NHS ester chemistry.
| Feature | This compound (Oxime Ligation) | NHS Ester Chemistry |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (Lysine, N-terminus) |
| Specificity | High (Site-Specific) | Moderate to High (Random) |
| Resulting Bond | Oxime | Amide |
| Bond Stability | High, especially at neutral pH.[1] | Very High.[1] |
| Typical Half-life (Physiological Conditions) | ~1 month (Acid-catalyzed hydrolysis is a key instability factor).[1] | The final amide bond is exceptionally stable. The active ester's half-life pre-conjugation is minutes to hours.[1] |
| Optimal Reaction pH | ~4.5-7.0 (Can be catalyzed by aniline (B41778) at neutral pH).[2][3] | 7.2 - 8.5.[3] |
| Key Advantage | Enables precise, site-specific modification for homogenous conjugates.[2][4] | Simple, efficient reaction with readily available functional groups.[4][5] |
| Key Disadvantage | Requires introduction of a carbonyl group into the protein. | Can lead to a heterogeneous mixture of products.[6] |
Reaction Mechanisms: A Visual Guide
A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.
This compound (Oxime Ligation)
Oxime ligation is a chemoselective reaction between the aminooxy group of this compound and a carbonyl group (an aldehyde or ketone) on the target protein.[2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for specific modification with minimal off-target reactions.[2] The reaction proceeds efficiently under mild aqueous conditions and can be accelerated by catalysts like aniline.[7]
NHS Ester Chemistry
NHS esters react with primary amines, predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[8] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[8] A critical competing reaction is the hydrolysis of the NHS ester in aqueous solution, which increases at higher pH.[1]
Experimental Data: A Comparative Overview
| Parameter | This compound (Site-Specific) | NHS Ester (Random) | Supporting Evidence |
| Homogeneity | High, produces a well-defined product with a specific drug-to-antibody ratio (DAR). | Low, results in a heterogeneous mixture of conjugates with varying degrees of labeling at multiple sites.[6] | Site-specific methods produce homogenous and well-defined conjugates, which is a significant advantage over non-specific methods.[9] |
| Binding Affinity | Generally preserved, as conjugation occurs away from antigen-binding sites. | Can be compromised if lysine residues in or near the antigen-binding site are modified. | A 2.3-fold increase in the number of bound antibodies per cell was observed for a site-specific method compared to a non-specific NHS ester method.[10] |
| In Vitro/In Vivo Performance | Site-specifically conjugated antibodies can show higher binding capacity and may be more stable in serum.[11] | In some cases, in vivo tumor uptake may not be significantly different from site-specific methods, but in vitro cell killing was less with the random conjugation method.[11] | A study comparing random versus site-specific conjugation of an antibody found that the site-specific method resulted in higher binding capacity and the conjugate was somewhat more stable at 37°C in human serum over one week.[11] |
Experimental Workflows and Protocols
The practical application of these chemistries involves distinct workflows, from protein preparation to the final purification of the conjugate.
General Experimental Workflow Comparison
Protocol 1: Site-Specific Protein Conjugation with this compound via Glycan Oxidation
This protocol describes the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.
Materials:
-
Glycoprotein (e.g., IgG) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
This compound
-
Aniline (optional, as catalyst)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting columns
Procedure:
-
Protein Preparation and Oxidation:
-
Buffer exchange the glycoprotein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for an additional 5-10 minutes.
-
Immediately purify the aldehyde-modified protein using a desalting column equilibrated with the Reaction Buffer to remove excess reagents.
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or the Reaction Buffer) to create a stock solution.
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the purified aldehyde-modified protein solution.
-
(Optional) For catalysis, particularly at a more neutral pH, add an aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification and Analysis:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess this compound and other reaction components.
-
Analyze the final conjugate by SDS-PAGE to confirm a shift in molecular weight and by mass spectrometry to confirm the precise mass of the conjugate.
-
Protocol 2: General Protein Conjugation with NHS Ester
This protocol provides a general guideline for conjugating a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein of interest
-
NHS-ester functionalized PEG
-
Amine-free Reaction Buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free Reaction Buffer at a concentration of 2-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
NHS Ester Preparation:
-
Allow the vial of NHS-ester PEG to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8]
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess NHS-ester PEG and byproducts using a desalting column or dialysis.
-
Determine the degree of labeling (DOL) spectrophotometrically and analyze the conjugate by SDS-PAGE.
-
Conclusion: Making the Right Choice
The selection between this compound and NHS ester chemistry is highly dependent on the specific goals of the bioconjugation.
Choose this compound (via oxime ligation) when:
-
Site-specific conjugation is required.
-
A homogenous product with a defined drug-to-antibody ratio (DAR) is essential.
-
Preservation of the protein's biological activity, particularly at the antigen-binding site, is critical.
-
You have the means to introduce a unique aldehyde or ketone group into your protein.
Choose NHS-ester PEG linkers when:
-
A rapid and straightforward method for increasing the overall PEGylation of a protein is the primary goal.
-
The target protein has abundant and accessible lysine residues.
-
Some degree of product heterogeneity is acceptable for the intended application.
-
You need a method that is broadly compatible with most antibodies without the need for prior engineering. [5]
While established methods like NHS ester chemistry offer simplicity and broad utility, they come with inherent limitations in terms of specificity and conjugate homogeneity.[3] Oxime ligation, facilitated by reagents like this compound, presents a compelling alternative, offering high chemoselectivity, excellent stability, and the ability to produce well-defined bioconjugates, making it a powerful tool for the development of next-generation protein therapeutics and diagnostics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aboligo.com [aboligo.com]
- 5. aboligo.com [aboligo.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of m-PEG3-Aminooxy Conjugates: SDS-PAGE vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is crucial for ensuring product homogeneity, efficacy, and safety. The covalent attachment of moieties like m-PEG3-Aminooxy, while beneficial, necessitates robust analytical methods to verify successful conjugation and quantify the resulting product. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques for the characterization of this compound conjugated proteins, supported by experimental data and detailed protocols.
The conjugation of a protein with this compound results in a modest increase in molecular weight. While SDS-PAGE is a widely accessible technique for assessing changes in protein size, the small and discrete nature of the this compound addition presents unique analytical challenges. This guide will explore the utility of SDS-PAGE in this context and compare its performance with higher-resolution methods such as Size-Exclusion Chromatography (SEC) and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for characterizing this compound conjugates depends on the specific information required, balancing factors such as resolution, sensitivity, accuracy, and throughput.
| Feature | SDS-PAGE | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Electrophoretic mobility based on apparent molecular weight | Hydrodynamic volume | Mass-to-charge ratio |
| Primary Application | Rapid assessment of conjugation, purity estimation | Separation of conjugated species from unconjugated protein and free PEG, quantification | Definitive molecular weight determination, confirmation of conjugation, identification of modification sites |
| Resolution | Moderate; may be challenging to resolve the small mass shift from this compound.[1] | High; capable of resolving different PEGylated species. | Very High; can resolve individual conjugated species with high precision.[1] |
| Sensitivity (LOD/LOQ) | ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng).[1] | ng to µg range. | fmol to pmol range.[1] |
| Accuracy of MW Determination | Low to Moderate; provides an apparent molecular weight that can be influenced by the PEG moiety.[1] | Indirect; relies on calibration with standards. | High; provides the accurate mass of the intact protein and conjugate.[1] |
| Throughput | High; multiple samples can be run on a single gel.[1] | Moderate; sequential analysis of samples. | Moderate to Low; dependent on sample complexity and instrumentation.[1] |
| Cost | Low.[1] | Moderate. | High.[1] |
In-Depth Analysis of Techniques
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a ubiquitous and cost-effective method for separating proteins based on their approximate molecular weight. For this compound conjugates, SDS-PAGE can provide initial evidence of successful conjugation by observing a shift in the electrophoretic mobility of the protein. The conjugated protein will migrate slower than the unconjugated protein, appearing as a band at a higher apparent molecular weight.[2]
However, the small size of the this compound linker may result in a minimal band shift that can be difficult to resolve on a standard polyacrylamide gel. Furthermore, PEGylation is known to cause band broadening or smearing due to the interaction between the PEG chain and the SDS detergent, which can complicate interpretation.[3]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The addition of the this compound linker, although small, will increase the hydrodynamic volume of the protein, allowing for its separation from the unconjugated form. SEC is particularly useful for quantifying the extent of conjugation and for separating the final product from unreacted protein and excess PEG linker.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for the definitive characterization of protein conjugates.[1] It directly measures the mass-to-charge ratio of molecules, providing a highly accurate determination of the molecular weight of the unmodified protein and the this compound conjugate. This allows for unambiguous confirmation of successful conjugation and can be used to determine the number of PEG linkers attached to the protein.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Protein with an aldehyde or ketone group (1-5 mg/mL)
-
This compound
-
Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Aniline (B41778) (optional catalyst)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to the desired concentration.
-
Conjugation Reaction: Add a 10-50 molar excess of this compound to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.
-
Purification: Remove excess this compound and other small molecules by size-exclusion chromatography.
Protocol 2: SDS-PAGE Analysis of this compound Conjugates
Apparatus and Materials:
-
Vertical electrophoresis system
-
High-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to better resolve small molecular weight shifts
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the this compound conjugated protein sample with an equal volume of 2x Laemmli sample buffer. Prepare a sample of the unconjugated protein as a control.[1]
-
Denaturation: Heat the samples at 95°C for 5 minutes.[1]
-
Gel Loading: Load the denatured samples and molecular weight markers into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel using Coomassie Brilliant Blue or silver stain to visualize the protein bands.[4]
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will be indicated by a band shift to a higher apparent molecular weight.
Visualizing the Process and Relationships
dot
Caption: Experimental workflow for the conjugation and subsequent SDS-PAGE analysis of this compound modified proteins.
dot
Caption: Logical relationships between SDS-PAGE, SEC, and MS for the characterization of this compound conjugates.
References
Comparison Guide: Analytical Techniques for Verifying Oxime Bond Formation
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of common analytical techniques used to confirm the formation of an oxime bond, a crucial ligation method in bioconjugation, drug delivery, and material science. We present supporting data, detailed experimental protocols, and visualizations to aid in technique selection.
Introduction to Oxime Ligation
Oxime ligation is a chemoselective reaction between an alkoxyamine and an aldehyde or ketone, forming a stable oxime bond. Its high specificity and biocompatibility make it a cornerstone of modern bioconjugation. Verifying the successful formation of this covalent linkage is a critical step in any workflow, ensuring the integrity and function of the final conjugate.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the experiment, such as the need for structural confirmation, purity assessment, or reaction monitoring. Below is a summary of the most effective methods.
Data Presentation: Quantitative Comparison of Techniques
| Technique | Information Provided | Sensitivity | Sample Requirement | Throughput | Key Experimental Readout |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High (fmol-pmol) | Low (µL) | High | Mass-to-charge (m/z) ratio of the conjugate |
| ¹H / ¹³C NMR | Unambiguous Structure | Low (nmol-µmol) | High (mg) | Low | Disappearance of aldehyde proton, appearance of oxime proton |
| HPLC / UPLC | Purity, Quantification, Reaction Monitoring | High (pmol) | Low (µL) | High | Retention time shift, peak integration |
| FT-IR Spectroscopy | Functional Group Analysis | Medium (µg-mg) | Medium (mg) | Medium | Disappearance of C=O stretch, appearance of C=N stretch |
| UV-Vis Spectroscopy | Quantification, Reaction Monitoring | Medium (nmol) | Low (µL) | High | Change in absorbance spectrum upon conjugation |
| X-ray Crystallography | Definitive 3D Structure | Low (mmol) | High (mg, crystal) | Very Low | Atomic coordinates, bond lengths/angles |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Verification by Mass Spectrometry (ESI-MS)
This protocol is suitable for confirming the molecular weight of a protein-small molecule conjugate formed via oxime ligation.
-
Sample Preparation:
-
Desalt the reaction mixture containing the conjugate using a C4 ZipTip or equivalent desalting column to remove unreacted small molecules, salts, and buffers.
-
Elute the purified conjugate in 10-20 µL of a solution compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation Setup (Example):
-
Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
-
Data Acquisition & Analysis:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 500-4000 m/z).
-
Process the raw spectrum using deconvolution software (e.g., MassLynx, Xcalibur) to convert the multiple-charge envelope into a zero-charge mass spectrum.
-
Confirm the presence of a peak corresponding to the calculated molecular weight of the desired conjugate.
-
Protocol 2: Reaction Monitoring by HPLC
This protocol allows for monitoring the progress of the oxime ligation and determining the purity of the final product.
-
Instrumentation & Columns:
-
System: HPLC or UPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 5% B for 5 minutes. (This must be optimized for the specific reactants).
-
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 4, 24 hours), quench a small aliquot of the reaction mixture and inject it onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptide bonds, 280 nm for proteins with Trp/Tyr, or a wavelength specific to a chromophore in one of the reactants).
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting materials (aldehyde/ketone and alkoxyamine) and the oxime product based on their retention times.
-
Calculate the percentage conversion by integrating the peak areas: % Conversion = [Area(Product) / (Area(Product) + Area(Limiting Reagent))] * 100.
-
Mandatory Visualizations
Diagrams created using the DOT language to illustrate key workflows and relationships.
Caption: Workflow for oxime bond formation and verification.
Caption: Selection guide for oxime verification techniques.
A Comparative Analysis of Different Length PEG-Aminooxy Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic efficacy. Among the various bioconjugation strategies, the use of polyethylene (B3416737) glycol (PEG)-aminooxy linkers has gained prominence due to the formation of a highly stable oxime bond under mild conditions.[1]
This guide provides an objective, data-driven comparison of PEG-aminooxy linkers of different lengths. By presenting supporting experimental data and detailed protocols, this resource aims to inform the selection of the optimal PEG-aminooxy linker for next-generation biotherapeutics.
The Critical Role of PEG Spacer Length
The length of the PEG chain in a linker is a critical parameter that can be fine-tuned to optimize a bioconjugate's properties.[2] Key advantages conferred by PEG spacers include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can mitigate the aggregation often caused by hydrophobic payloads, particularly at higher drug-to-antibody ratios (DARs).[3]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and shield it from the reticuloendothelial system, leading to a longer plasma half-life and increased drug exposure.[4][5]
-
Steric Hindrance and Biological Activity: The PEG spacer provides spatial separation between the biomolecule and its payload. An optimal length is crucial to prevent the payload from interfering with target binding while ensuring it remains accessible for its function.[6]
However, the choice of PEG linker length involves a delicate balance. While longer linkers generally improve pharmacokinetic properties, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[7] The optimal PEG length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics. It is important to note that direct head-to-head comparisons of different length aminooxy-PEG linkers in a single system are limited in publicly available literature. The data presented here is aggregated from studies on bioconjugates with similar components to provide a comparative overview.
Table 1: Impact of PEG Linker Length on Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Method | Typical DAR | Conjugation Yield | Reference(s) |
| Aminooxy-PEG | Oxime Ligation (Site-specific) | ~2 | > 90% (to aldehyde) | [8][9] |
| Aminooxy-PEG | Oxime Ligation (Site-specific) | Variable | 60 - 80% (to ketone) | [9] |
| Maleimide-PEG | Thiol-Maleimide Conjugation | 2-8 (variable) | > 95% (to thiol) | [8][9] |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Chemistry | In Vitro Stability (Human Plasma) | In Vivo Stability (Rodent Models) | Key Considerations | Reference(s) |
| Aminooxy (Oxime) | High (Half-life > 1 week) | High (Minimal cleavage observed) | Stable across a wide pH range. | [10] |
| Maleimide (Thioether) | Moderate (Prone to thiol exchange) | Variable (Half-life can be < 24 hours) | Susceptible to retro-Michael reaction. | [10][11] |
| "Click Chemistry" (SPAAC) | Very High (Considered bio-orthogonal) | Very High (Extremely stable) | Requires incorporation of azide (B81097) and alkyne handles. | [10][11] |
| Hydrazone | Low (pH-dependent) | Low | Designed to be cleavable in acidic environments. | [11] |
Table 3: Effect of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference(s) |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [7] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [7] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [7] |
| Polyacridine Peptide DNA Polyplex | 2 kDa | Shortest circulation half-life among tested PEG lengths | [12] |
| Polyacridine Peptide DNA Polyplex | 5 kDa, 10 kDa, 20 kDa | Progressively longer circulation half-lives with increasing PEG length | [12] |
| Polyacridine Peptide DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | [12] |
Table 4: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | Key In Vitro Finding | Reference(s) |
| Miniaturized Affibody-Drug Conjugate | No PEG | Baseline cytotoxicity | [7] |
| Miniaturized Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG | [7] |
| Miniaturized Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG | [7] |
Mandatory Visualization
Caption: Experimental workflow for comparing bioconjugates with different length PEG-aminooxy linkers.
Caption: Relationship between PEG-aminooxy linker length and key bioconjugate properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments involving the comparison of different length PEG-aminooxy linkers.
Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation
This protocol describes the site-specific generation of aldehyde groups on the glycan moieties of an IgG antibody, providing a reactive handle for oxime ligation.[13]
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Sodium meta-periodate (NaIO4) solution (e.g., 100 mM in water).
-
Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5).
-
Quenching solution (e.g., ethylene glycol).
-
Desalting column or dialysis cassettes for buffer exchange.
Procedure:
-
Antibody Preparation: Dialyze the monoclonal antibody against PBS, pH 7.4. Adjust the antibody concentration to 5-10 mg/mL.[8]
-
Oxidation Reaction: Chill the antibody solution on ice or at 4°C. Add NaIO4 solution to the antibody solution to a final concentration of 1-2 mM.[8]
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.[8]
-
Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.[13]
-
Purification: Immediately remove excess periodate (B1199274) and byproducts by buffer exchange into a coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[13]
Protocol 2: Oxime Ligation with Different Length Aminooxy-PEG Linkers
This protocol details the conjugation of a payload-functionalized aminooxy-PEG linker to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody from Protocol 1.
-
Aminooxy-PEG-payload conjugates of varying lengths (e.g., Aminooxy-PEG2, -PEG4, -PEG8).
-
Coupling buffer (e.g., PBS, pH 6.5-7.5).
-
Aniline (optional, as a catalyst).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified antibody with the coupling buffer.
-
Linker Addition: Dissolve the Aminooxy-PEG-payload in the coupling buffer or a minimal amount of a co-solvent like DMSO. Add the linker solution to the antibody solution to achieve a 20- to 50-fold molar excess.[14]
-
Catalyst Addition (Optional): For catalyzed reactions, a stock solution of aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[9][13]
-
Incubation: Gently mix and incubate the reaction for 2-12 hours at room temperature or 4°C.[13] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting bioconjugate from unreacted payload and other reagents using size-exclusion chromatography (SEC) or another appropriate purification method.[9]
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC).[9]
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the potential for premature drug release in circulation.[3]
Materials:
-
Purified bioconjugates with different length PEG linkers.
-
Human or mouse plasma.
-
Analytical system: LC-MS.
Procedure:
-
Incubation: Incubate the bioconjugates in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[15]
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the bioconjugate. For DAR measurements, the bioconjugate can be isolated using affinity capture methods (e.g., Protein A beads).[15]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact bioconjugate or released payload.
-
Data Interpretation: Plot the percentage of intact bioconjugate remaining over time to determine the stability profile and half-life.[14]
Conclusion
The length of the PEG-aminooxy linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. The oxime bond formed through aminooxy chemistry offers exceptional stability, making it a highly attractive choice for applications requiring long-term in vivo performance.[10][16] While longer PEG chains generally improve pharmacokinetic profiles and can mitigate issues with hydrophobic payloads, this can be associated with a potential decrease in in vitro potency.[7] There is no single "best" length; the optimal choice is a carefully struck balance that is highly dependent on the specific antibody, payload, and therapeutic target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different length PEG-aminooxy linkers to enable the rational design of more effective and safer biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to m-PEG3-Aminooxy in PROTAC Design: Enhancing Potency and Druggability
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3][4] The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[2][5] The linker is far more than a simple spacer; its composition, length, and flexibility profoundly influence a PROTAC's solubility, cell permeability, and the crucial formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target degradation.[2][6][7]
Among the diverse linker options, polyethylene (B3416737) glycol (PEG) based linkers are frequently employed, with m-PEG3-Aminooxy standing out for its unique combination of properties that address key challenges in PROTAC development.[1][6][8][9] This guide provides a detailed comparison of this compound with other common linkers, supported by experimental data and protocols to inform rational degrader design.
The PROTAC Mechanism of Action
PROTACs function catalytically by bringing a target protein and an E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein.[3][5]
Core Advantages of this compound Linkers
The this compound linker combines two powerful features: a hydrophilic PEG3 (three ethylene (B1197577) glycol units) chain and a terminal aminooxy group. This structure imparts distinct advantages over traditional alkyl or other functionalized linkers.
Enhanced Physicochemical Properties
A major hurdle in PROTAC development is achieving favorable drug-like properties. PROTACs often violate traditional "Rule of 5" guidelines due to their high molecular weight and polar surface area, leading to poor solubility and permeability.[4]
-
Improved Solubility: The PEG component significantly increases the hydrophilicity of the PROTAC molecule.[3][6][10] This is crucial for improving aqueous solubility, which is essential for cellular assays and potential in vivo applications.[3]
-
Balanced Permeability: While highly lipophilic molecules can get trapped in membranes and highly hydrophilic ones struggle to enter, the amphipathic nature of PEG linkers can help balance a PROTAC's overall properties to improve cell permeability.[6][11][12]
Table 1: Comparison of Physicochemical Properties of Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Hydrophilic, flexible, contains bioorthogonal handle. | Excellent solubility, biocompatible, enables modular synthesis.[2][10][13] | May have reduced metabolic stability compared to rigid linkers.[10] |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically accessible, chemically stable.[5][10] | Poor aqueous solubility, can lead to high lipophilicity.[9][10] |
| Rigid Linkers (e.g., Triazole, Cycloalkane) | Conformationally restricted. | Can pre-organize PROTAC for optimal binding, improved metabolic stability.[5][10] | More challenging synthesis, lack of flexibility can hinder ternary complex formation.[5] |
Enabling Modular and Efficient Synthesis
The terminal aminooxy group is the defining feature of this linker, enabling a highly specific and efficient conjugation chemistry known as oxime ligation .[2] This reaction occurs between the aminooxy group (-ONH2) and an aldehyde or ketone on a binding ligand.[2][14]
-
High Specificity & Mild Conditions: The reaction is highly selective, minimizing side reactions, and proceeds under mild, biocompatible conditions, preserving the integrity of complex ligands.[2]
-
"Split PROTAC" Approach: Oxime ligation facilitates a modular or "split PROTAC" strategy.[13] Researchers can synthesize libraries of POI ligands with an aldehyde/ketone handle and E3 ligands with an aminooxy-PEG linker separately. These modules can then be rapidly combined in the final step, dramatically accelerating the optimization of linker length, composition, and attachment points.[13]
Comparative Performance Data
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and must be determined empirically.[8] However, studies comparing different linker types consistently show that PEG linkers are effective at producing potent degraders. The key is optimizing the length to facilitate a productive ternary complex. A linker that is too short can cause steric hindrance, while one that is too long may lead to an inefficient, non-productive complex.[1][8]
Table 2: Representative Degradation Potency of PROTACs with Different Linkers (Note: This table compiles representative data from various studies to illustrate trends. Direct head-to-head comparisons are target-dependent.)
| Target | Linker Type | DC50 (nM) | Dmax (%) | Reference Concept |
| BRD4 | 2-PEG units | >5000 | <20% | Suboptimal degradation with very short linkers.[1][7] |
| BRD4 | 5-PEG units | ~10-50 | >90% | Optimal linker length leads to high potency.[6] |
| BRD4 | 8-PEG units | ~100-500 | ~70% | Longer linkers can decrease potency.[7] |
| BTK | Alkyl Chain (9 atoms) | ~250 | ~80% | Alkyl linkers can be effective but may have solubility issues.[7] |
| BTK | PEG Chain (3-4 units) | <100 | >90% | PEG linkers often improve potency and properties.[1][7] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and standardized experimental methods.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[9][15]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound (stocks typically in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Strip the membrane and re-probe with the loading control antibody. Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control, and then calculate the percentage of degradation relative to the vehicle control.[9]
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.[9][15]
Materials:
-
Cell line of interest.
-
PROTAC compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC compound for the same duration as the degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
-
Data Analysis: Plot the signal versus PROTAC concentration and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., Millipore, Corning).
-
Phospholipid mixture (e.g., lecithin (B1663433) in dodecane).
-
PROTAC compounds and control compounds (high and low permeability).
-
PBS or other suitable buffer.
-
LC-MS/MS for compound quantification.
Procedure:
-
Prepare Donor Plate: Add solutions of the PROTAC and control compounds to the wells of the donor plate.
-
Coat Filter Plate: Coat the microporous filter of the acceptor plate with the artificial membrane solution (e.g., 1-2% lecithin in dodecane).
-
Assemble Plate Sandwich: Place the filter plate on top of the donor plate, ensuring the coated filters are in contact with the donor solutions. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using established equations that account for the surface area of the filter and incubation time.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount to success.[2][7][11] The this compound linker offers a compelling combination of advantages. Its PEG component enhances crucial physicochemical properties like solubility, while the aminooxy handle enables rapid, modular synthesis via oxime ligation.[2][13][14] This "split PROTAC" approach significantly accelerates the discovery-optimization cycle.[13] While the optimal linker must always be empirically determined for each new target, the unique features of this compound make it an invaluable tool for researchers developing the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of m-PEG3-Aminooxy Reagents
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount. The efficacy, safety, and reproducibility of novel therapeutics like antibody-drug conjugates (ADCs) and PROTACs depend on the precise and controlled chemical modification of biomolecules. m-PEG3-Aminooxy is a valuable heterobifunctional linker, prized for its ability to form stable oxime bonds with aldehydes and ketones under mild conditions.[1] However, impurities within the reagent can lead to unwanted side reactions, reduced conjugation efficiency, and heterogeneity in the final product.
This guide provides a comparative analysis of the essential analytical methods for validating the purity of this compound, offers a comparison with alternative reagents, and presents detailed experimental protocols to ensure the quality and consistency of your research.
Comparing Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is crucial for a comprehensive characterization of this compound reagents. The primary techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each provide unique and complementary information regarding the reagent's identity, purity, and impurity profile.[2][3]
| Analytical Method | Key Purity Parameters Measured | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | - Purity Percentage: Quantifies the main peak area relative to impurity peaks.- Related Impurities: Resolves and quantifies non-volatile impurities, such as the common PEG-diol impurity.[4] | - High sensitivity for non-volatile compounds, even those lacking a strong chromophore (when using detectors like CAD or ELSD).[4]- Excellent for separating species with different polarities.[5] | - Does not provide definitive structural information on its own.- UV detection has low sensitivity for PEG reagents; universal detectors are preferred.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Molecular Weight Confirmation: Verifies the mass of the target compound.- Impurity Identification: Determines the molecular weight of unknown peaks, aiding in their identification. | - Provides definitive confirmation of the compound's identity.[5]- Highly sensitive for detecting and identifying trace-level impurities. | - Quantitative accuracy can be lower than HPLC with UV/CAD without appropriate standards.- Ionization efficiency can vary between compounds. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural Confirmation: Unambiguously verifies the chemical structure.- Purity Estimation: The ratio of specific proton signal integrations can confirm structural integrity and identify impurities.[7] | - Provides detailed structural information, confirming the presence of key functional groups (methoxy, PEG chain, aminooxy).[4]- Can detect a wide range of impurities, including structural isomers and residual solvents. | - Lower sensitivity compared to HPLC and MS.- Requires a higher quantity of material (typically 5-10 mg).[7] |
Comparative Performance: this compound vs. Alternative Reagent
The choice of linker chemistry impacts not only the conjugation strategy but also the stability and performance of the final bioconjugate. The aminooxy group forms a highly stable oxime bond, which is a key advantage over other chemistries that target the same functional groups. A comparison with hydrazide-PEG reagents, which form less stable hydrazone bonds, highlights this difference.[2]
| Feature | This compound | Hydrazide-PEG3-Reagent | Citation |
| Target Group | Aldehydes, Ketones | Aldehydes, Ketones | [8] |
| Linkage Formed | Oxime | Hydrazone | [2] |
| Optimal Reaction pH | 4.5 - 7.0 | 5.0 - 7.0 | [2] |
| Linkage Stability | High hydrolytic stability, especially at physiological pH. | Less stable, prone to hydrolysis, particularly at acidic pH. | [2] |
| Typical Conjugation Yield | > 90% | > 85% | [2] |
| Purity of Conjugate (Post-Purification) | > 95% | > 90% | [2] |
Visualized Workflows and Impurity Analysis
To clarify the relationships between analytical methods and potential impurities, the following diagrams illustrate a comprehensive analysis workflow and the chemical structures of the target molecule versus a common process-related impurity.
Caption: Workflow for comprehensive purity analysis.
Caption: Target molecule and potential impurities.
Detailed Experimental Protocols
The following protocols provide standardized procedures for the analytical techniques discussed. Optimization may be required based on the specific instrumentation and impurities expected.
Protocol 1: Purity Analysis by RP-HPLC
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for higher sensitivity with PEG compounds.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound reagent in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatography: Run a linear gradient to elute the compound. A typical gradient might be from 5% to 85% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 214 nm for UV detection. If using CAD or ELSD, follow the manufacturer's recommended settings.
-
Data Analysis: Integrate the peak areas. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
This method confirms the molecular weight of the target compound and helps identify impurities.
-
Instrumentation: LC system (as described in Protocol 1) coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Procedure:
-
LC Method: Use the same HPLC protocol as described above to achieve chromatographic separation.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 - 1000 m/z.[7]
-
-
Data Analysis:
-
Confirm the presence of the target compound by extracting the ion chromatogram for its expected mass ([M+H]⁺ ≈ 180.13). The molecular formula for this compound is C7H17NO4, with a molecular weight of 179.22.[10]
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights and hypothesize their structures.
-
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides unambiguous structural verification of the this compound reagent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
This compound sample (5-10 mg).[4]
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reagent in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Structural Confirmation: Identify the characteristic signals:
-
A singlet for the methoxy (B1213986) (CH₃O-) protons at approximately 3.38 ppm.
-
A series of multiplets for the ethylene (B1197577) oxide backbone protons between approximately 3.5 and 3.8 ppm.
-
Signals corresponding to the protons nearest the aminooxy group.
-
-
Purity Assessment: The absence of significant unidentifiable peaks indicates high purity. The integration ratio of the methoxy protons to the PEG backbone protons should align with the theoretical 3:12 ratio. Deviations may indicate impurities such as the diol species (which would lack the 3.38 ppm singlet).[4]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Qa Qc | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
A Comparative Guide to Site-Specific Protein Labeling: m-PEG3-Aminooxy vs. Alternative Chemistries
For researchers, scientists, and drug development professionals, the precise and efficient site-specific labeling of proteins is a critical step in developing novel therapeutics, diagnostics, and research tools. The choice of conjugation chemistry is paramount, dictating the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of m-PEG3-Aminooxy with common alternative labeling methods, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the optimal strategy for your research needs.
This compound facilitates the site-specific modification of proteins containing a carbonyl group (aldehyde or ketone) through a process known as oxime ligation. This bioorthogonal reaction forms a highly stable oxime bond, offering a robust and controlled method for protein PEGylation and conjugation.[1] This guide will compare the performance of this compound with two widely used alternative labeling reagents: maleimides, which target thiol groups on cysteine residues, and N-hydroxysuccinimide (NHS) esters, which react with primary amines on lysine (B10760008) residues.
Comparative Performance of Labeling Chemistries
The selection of a labeling strategy hinges on a balance of reaction efficiency, bond stability, and specificity. The following table summarizes key quantitative performance indicators for aminooxy, maleimide (B117702), and NHS ester chemistries.
| Parameter | This compound (Oxime Ligation) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Target Residue | Aldehyde or Ketone | Cysteine (Thiol) | Lysine (Primary Amine) |
| Bond Formed | Oxime | Thioether | Amide |
| Bond Stability | Very high hydrolytic stability (t½ ≈ 25 days at pH 7.0) | Stable thioether bond, but the linkage can be reversible via retro-Michael addition in the presence of other thiols.[2] | Very stable amide bond under physiological conditions.[2] |
| Reaction pH | Slightly acidic to neutral (pH 4.5-7.5)[1][3] | Neutral (pH 7.0-7.5)[4] | Slightly basic (pH 8.3-8.5)[5][6] |
| Reaction Time | Slower (hours to overnight), can be accelerated by catalysts like aniline (B41778).[1][2] | Fast (2 hours to overnight)[4][7] | Fast (1-4 hours at room temperature)[5][8] |
| Specificity | High for carbonyl groups, which are rare in native proteins and can be site-specifically introduced. | High for thiols at pH 6.5-7.5. Reaction with thiols is ~1000x faster than with amines at pH 7.0.[9] | Less specific due to the abundance of surface-exposed lysine residues, often resulting in a heterogeneous product.[9] |
| Typical Molar Excess | 10-50 fold[10] | 10-20 fold[4][11] | 5-20 fold[12] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying chemical reactions is crucial for successful implementation.
Detailed Experimental Protocols
Protocol 1: Site-Specific Labeling with this compound
This protocol outlines the conjugation of this compound to a protein with a pre-introduced aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-tagged protein (1-5 mg/mL in Reaction Buffer)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0[10]
-
Aniline stock solution: 1 M in DMSO (optional catalyst)[10]
-
Quenching solution: 1 M hydroxylamine (B1172632) in water (optional)[10]
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation: Prepare the aldehyde-tagged protein in the reaction buffer.
-
Reagent Preparation: Dissolve this compound in the reaction buffer to a concentration that will achieve a 10-50 molar excess relative to the protein.[10]
-
Conjugation: Add the this compound solution to the protein solution. For accelerated kinetics, add the aniline stock solution to a final concentration of 10-100 mM.[10]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking.[10]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[10]
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.[10]
-
Analysis: Confirm conjugation via SDS-PAGE (observing a molecular weight shift) and mass spectrometry.
Protocol 2: Labeling of Protein Thiols with Maleimide
This protocol describes the labeling of cysteine residues in a protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL in degassed buffer)
-
Maleimide-functionalized reagent
-
Degassed Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[13]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)[13]
-
Anhydrous DMSO or DMF[13]
-
Purification system (e.g., gel filtration column)[13]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer.
-
Reduction (Optional): If necessary, add a 100x molar excess of TCEP to reduce disulfide bonds and incubate for 20 minutes at room temperature.[14]
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF (e.g., 1-10 mg in 100 µL).[14]
-
Conjugation: Add the maleimide solution to the protein solution (a 20x molar excess is a common starting point) and mix thoroughly.[14]
-
Incubation: Incubate the reaction at 4°C or room temperature overnight, protected from light if the label is fluorescent.[14]
-
Purification: Purify the conjugate using gel filtration, HPLC, or electrophoresis.[14]
-
Analysis: Characterize the labeled protein by SDS-PAGE and determine the degree of labeling.
Protocol 3: Labeling of Protein Amines with NHS Ester
This protocol details the labeling of lysine residues.
Materials:
-
Protein to be labeled (1-10 mg/mL in amine-free buffer)
-
NHS ester-functionalized reagent
-
Amine-free Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5][12]
-
Anhydrous DMSO or DMF[12]
-
Purification system (e.g., desalting column)[5]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer. If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange.[12]
-
Reagent Preparation: Dissolve the NHS ester in DMSO or DMF immediately before use.[12]
-
Conjugation: Add the NHS ester solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold) and mix well.[12]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester.[12]
-
Analysis: Determine the degree of labeling (DOL) spectrophotometrically.
Conclusion
The choice of a site-specific protein labeling strategy is a critical decision in bioconjugate development. This compound, with its ability to form highly stable oxime bonds in a bioorthogonal manner, offers a superior choice for applications demanding a robust and precisely controlled linkage.[15] While maleimide and NHS ester chemistries provide faster reaction kinetics, they may lack the specificity and bond stability of the aminooxy-based approach.[2][9] By understanding the comparative performance and methodologies of these key labeling techniques, researchers can select the most appropriate tool to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
The Stability Showdown: Oxime Linkages vs. The Field
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and overall performance of a therapeutic or diagnostic agent. An ideal linker must be a master of balance: stable enough to endure the journey through the bloodstream to its target, yet precisely cleavable or persistently steadfast upon arrival as dictated by its design. This guide provides an objective, data-driven comparison of the stability of oxime linkages against other prevalent covalent linkages, including hydrazones, thioethers (derived from maleimides), and amides.
The oxime linkage, formed from the condensation of an aminooxy group with an aldehyde or ketone, has emerged as a robust option in bioconjugation. It strikes a favorable balance between stability and controlled release, offering significant advantages for researchers, scientists, and drug development professionals. Generally, oximes exhibit markedly greater hydrolytic stability at physiological pH compared to analogous imines and hydrazones.[1][2][3] This enhanced stability is attributed to the electronegativity of the oxygen atom, which diminishes the basicity of the imine nitrogen and thus hinders the protonation step required for hydrolysis.[1]
A Quantitative Comparison of Linker Stability
The stability of a chemical linkage is not an absolute but is highly dependent on its chemical environment, including pH, temperature, and the presence of enzymes or other nucleophiles.[1][4][5] The following table summarizes quantitative data on the stability of various linkages, offering a comparative snapshot of their performance under different conditions. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental setups.[4][6][7]
| Linker Type | Resulting Bond | pH Condition | Medium | Half-life (t½) / Stability | Reference |
| Oxime | Oxime | Neutral (7.0-7.4) | Buffer/Plasma | ~1 month to 81 days (extrapolated) | [1][8] |
| Acidic (5.0) | Buffer | Hydrolysis rate is nearly 1000-fold lower than simple hydrazones | [2][3] | ||
| Hydrazone | Hydrazone | Neutral (7.4) | Buffer/Plasma | Hours to days (highly structure-dependent) | [9][10][11] |
| Acidic (5.0) | Buffer | Can be as low as a few hours (e.g., 4.4 hours) | [12] | ||
| Thioether (Maleimide-derived) | Thiosuccinimide | Neutral (7.4) | Human Plasma | ~50% intact after 7 days (susceptible to thiol exchange) | [13] |
| Neutral (7.4) | In presence of Glutathione | 3.1 to 258 hours (highly structure-dependent) | [13] | ||
| Amide | Amide | Neutral (7.4) | Aqueous Solution | Extremely stable (~600 years, estimated for uncatalyzed hydrolysis) | [7] |
| Neutral (7.4) | Plasma | >90% intact after 7 days | [14] |
Factors Influencing Linker Stability
The decision of which linker to employ is a strategic one, directly impacting the therapeutic index of a bioconjugate. The following diagram illustrates the primary factors that influence the stability of the compared linkages.
Experimental Protocols for Stability Assessment
To rigorously evaluate and compare the stability of different bioconjugate linkages, standardized in vitro assays are essential. The in vitro plasma stability assay is a cornerstone for predicting in vivo performance.
Key Experiment: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse) at physiological temperature.[15]
Methodology:
-
Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample in a neutral buffer (e.g., PBS) is often included to assess inherent chemical stability.[4][16]
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). The reaction is quenched, often by freezing the samples at -80°C.[4][15][17]
-
Sample Analysis: The amount of intact bioconjugate and/or released payload is quantified at each time point. Common analytical techniques include:
-
Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate or the concentration of released payload versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to m-PEG3-Aminooxy: A Comparative Overview of Supplier Specifications
For researchers, scientists, and drug development professionals, the selection of critical reagents like m-PEG3-Aminooxy is a crucial step that can significantly impact the success of bioconjugation, drug delivery systems, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The purity and consistency of this heterobifunctional linker are paramount for achieving reproducible results. This guide provides an objective comparison of this compound based on publicly available data from various suppliers, supported by a general experimental protocol for its application.
Comparative Analysis of Supplier Specifications
The quality of this compound can vary between suppliers, with purity being a key differentiator. Higher purity minimizes the risk of side reactions and ensures more accurate quantification for conjugation reactions. The following table summarizes the purity specifications and other relevant information for this compound from several suppliers.
| Supplier | Catalog Number | Purity Specification | Molecular Weight | CAS Number |
| ChemScene | CS-0114421 | ≥98% | 179.21 | 248275-10-7[1] |
| Precise PEG | AG-1401 | > 96% | 179.22 | 248275-10-7[2] |
| Biopharma PEG | MD115115-3 | ≥95% | 224.3 | Not Specified[3] |
| BroadPharm | Not Specified | 95% | Not Specified | 1306615-51-9 (for Aminooxy-PEG3-azide)[4] |
| MedchemExpress | HY-140404 | Not Specified | 251.28 (for Aminooxy-PEG3-methyl ester) | 2086689-03-2[5] |
Note: The information provided is based on data available on the suppliers' websites and may be subject to change. It is recommended to consult the certificate of analysis for lot-specific purity data.
Core Application: Oxime Ligation
The primary application of this compound is in oxime ligation, a highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[6] This bioorthogonal reaction is fundamental in bioconjugation, allowing for the specific modification of biomolecules in complex biological environments.[6] The stability of the resulting oxime bond is significantly greater than that of hydrazone and imine bonds, making it ideal for in vivo applications where long-term stability is crucial.[7][8]
The following diagram illustrates the general workflow for an oxime ligation reaction, a common application for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Monodispersed Aminooxy PEG - Biopharma PEG [biochempeg.com]
- 4. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
A Comparative Guide to m-PEG3-Aminooxy in Bioconjugation: Performance Against Leading Alternatives
For researchers, scientists, and drug development professionals, the precise chemical modification of biomolecules is a cornerstone of innovation. The choice of a linker is a critical decision that influences the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of m-PEG3-Aminooxy, a heterobifunctional linker that enables oxime ligation, against other widely used bioconjugation reagents. We will delve into their reaction mechanisms, performance metrics, and experimental protocols to empower researchers in selecting the optimal tool for their specific application, from crafting antibody-drug conjugates (ADCs) to developing novel PROTACs and diagnostic agents.
This compound stands out for its ability to form a highly stable oxime bond with molecules containing an aldehyde or ketone group.[1][2] This bioorthogonal reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biological macromolecules.[3] The integrated three-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility of the conjugate and reduce aggregation.[3]
Performance Showdown: A Quantitative Comparison
The efficacy of a bioconjugation strategy is determined by several key parameters: the rate of the reaction, the stability of the bond formed, and the overall yield and purity of the final product. This section compares this compound-based oxime ligation with prevalent alternatives such as hydrazone ligation, maleimide-thiol chemistry, and click chemistry.
Reaction Kinetics
The speed of a conjugation reaction is crucial, especially when working with sensitive biomolecules or at low concentrations. While uncatalyzed oxime ligation at neutral pH can be slow, the use of catalysts like aniline (B41778) significantly enhances the reaction rate, making it comparable to some click chemistry reactions.[4][5]
| Linkage Chemistry | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Typical Reaction Conditions |
| Oxime Ligation | Aminooxy & Aldehyde/Ketone | 10¹ - 10³ (with aniline catalysis)[4] | Mildly acidic to neutral pH (4.5-7.5)[3][5] |
| Hydrazone Ligation | Hydrazide & Aldehyde/Ketone | Generally slower than catalyzed oxime ligation | Mildly acidic pH |
| Maleimide-Thiol Addition | Maleimide & Thiol | 10² - 10³ | Neutral pH (6.5-7.5)[6] |
| Click Chemistry (CuAAC) | Azide (B81097) & Terminal Alkyne | ~10² - 10³[4] | Wide pH range (4-11), requires Copper(I) catalyst[4] |
| Click Chemistry (SPAAC) | Azide & Strained Alkyne | ~10⁻¹ - 1[4] | Physiological pH, catalyst-free[1] |
Stability of the Covalent Linkage
The stability of the bond connecting a payload to a biomolecule is paramount, directly impacting its pharmacokinetic profile and efficacy. The oxime bond is significantly more stable than the hydrazone bond, particularly at physiological pH, making it a preferred choice for applications requiring long-term stability.[3][7] Thioether bonds formed from maleimides are generally stable but can be susceptible to a retro-Michael reaction in the presence of endogenous thiols.[8] The triazole ring formed via click chemistry is exceptionally stable.[1][5]
| Covalent Linkage | Structure | Stability at Physiological pH (7.4) | Key Features |
| Oxime | R-CH=N-O-R' | Highly stable, half-life of ~25 days[3] | Significantly more stable than hydrazones across a broad pH range.[3][9] |
| Hydrazone | R-CH=N-NH-R' | Labile to hydrolysis, half-life of ~2 hours (acetylhydrazone)[3] | Susceptible to hydrolysis, especially under acidic conditions.[3] |
| Thioether (from Maleimide) | R-S-CH(CO)-N(R')-CH(CO) | Susceptible to thiol exchange; ~50% intact after 7 days in human plasma[8] | Can undergo retro-Michael addition in the presence of thiols like glutathione.[8] |
| Amide | R-CO-NH-R' | Very stable | Considered one of the most stable bonds under physiological conditions.[5] |
| Triazole (from Click Chemistry) | (structure varies) | Exceptionally stable | Highly inert and stable linkage.[1][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for key experiments using this compound and its alternatives.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aminooxy-PEG linker to a molecule containing an aldehyde or ketone functional group.[2]
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
This compound (or other aminooxy-PEG reagent)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0 (for catalyzed reaction) or 100 mM Sodium Acetate, pH 4.5-5.5 (for uncatalyzed reaction)[10]
-
Aniline (catalyst, optional)
-
Organic co-solvent (e.g., DMSO or DMF), if needed
-
Purification system (e.g., Size Exclusion Chromatography (SEC), HPLC)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[3]
-
Prepare Reagent Solution: Dissolve the this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the aminooxy linker over the biomolecule is typically used.[2]
-
Conjugation Reaction: Add the this compound solution to the biomolecule solution. If using a catalyst, aniline can be added to a final concentration of 10-100 mM.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours.[2] The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Once the reaction is complete, the resulting conjugate can be purified from excess reagents using an appropriate chromatographic technique like SEC.[10]
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.[6][11]
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Maleimide-PEG reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 6.5-7.5.[6]
-
(Optional) Reducing agent if disulfide bonds are present (e.g., TCEP).[12]
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the thiol-containing biomolecule in the conjugation buffer. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove it.
-
Prepare Reagent Solution: Immediately before use, dissolve the maleimide-PEG reagent in an appropriate solvent (e.g., DMSO) and then add to the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG reagent to the biomolecule solution.[11]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11][13]
-
Quenching (Optional): Add an excess of a free thiol like L-cysteine to quench any unreacted maleimide.[14]
-
Purification: Purify the conjugate by SEC or dialysis to remove excess reagent and quenching agent.[11][15]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for labeling an alkyne-modified protein with an azide-PEG linker.[16][17]
Materials:
-
Alkyne-modified biomolecule
-
Azide-PEG reagent
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Copper-chelating ligand stock solution (e.g., THPTA)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Purification system (e.g., SEC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 1.1 to 1.5-fold molar excess of the azide-PEG reagent in the degassed buffer.[16]
-
Catalyst Preparation: In a separate tube, prepare a fresh catalyst premix by combining CuSO₄ and the ligand (e.g., a 1:5 molar ratio) in the degassed buffer.[18]
-
Reaction Initiation: Add the catalyst premix to the biomolecule/azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.[16]
-
Purification: Purify the labeled biomolecule from excess reagents and catalyst using SEC or dialysis.[17]
Visualizing Workflows and Pathways
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for oxime ligation.
Caption: Target functional groups for different linkers.
Caption: Simplified workflow for PROTAC synthesis.
Conclusion
The selection of a PEG linker is a multifaceted decision that requires careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the intended application. This compound, enabling the formation of highly stable oxime bonds, offers a robust and bioorthogonal approach, particularly when site-specific modification is desired through a pre-introduced carbonyl group. While its uncatalyzed reaction kinetics at neutral pH can be slower than some alternatives, the use of catalysts can significantly accelerate the process.
For applications demanding exceptional stability, oxime ligation is superior to hydrazone ligation and offers advantages over traditional maleimide-based thioether bonds, which can be less stable in the in vivo environment.[3][8] Click chemistry provides an alternative with exceptionally stable linkages and rapid, high-yielding reactions, though it requires the introduction of abiotic azide or alkyne handles.[1][19]
Ultimately, the optimal linker is one that provides the best balance of reaction efficiency, stability, and preservation of biological function for a specific research or therapeutic goal. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. labinsights.nl [labinsights.nl]
A Comparative Guide to m-PEG3-Aminooxy Conjugation: Unveiling Superior Stability and Homogeneity in Bioconjugates
For researchers, scientists, and drug development professionals, the quest for robust and precisely defined bioconjugates is paramount. The method of conjugation—the chemical bridge linking a molecule of interest to a biological entity—profoundly influences the stability, efficacy, and safety of the final product. This guide provides an objective comparison of m-PEG3-Aminooxy conjugation, which proceeds via oxime ligation, against a prevalent alternative: maleimide-based conjugation. Through a detailed examination of experimental data and protocols, we highlight the significant advantages of the aminooxy approach in producing highly stable and homogeneous bioconjugates.
The core of this compound's utility lies in the formation of a highly stable oxime bond. This "click chemistry" reaction occurs between the aminooxy group of the PEG linker and a carbonyl group (an aldehyde or ketone) on the target molecule. This bioorthogonal reaction is highly specific and efficient under mild aqueous conditions, making it ideal for sensitive biological molecules.
In contrast, maleimide (B117702) chemistry, a widely adopted method, targets thiol (-SH) groups, typically on cysteine residues. While effective, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of blood plasma. This can lead to premature cleavage of the conjugated molecule, compromising both safety and efficacy.
Performance at a Glance: Oxime Ligation vs. Maleimide Conjugation
The selection of a conjugation strategy is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs). Key performance indicators include the stability of the chemical linkage, the homogeneity of the final product, and the overall reaction efficiency.
Linkage Stability: A Critical Differentiator
The stability of the conjugate in systemic circulation is crucial to prevent premature release of the payload and associated off-target toxicity.[1] Experimental data consistently demonstrates the superior stability of the oxime bond formed by this compound compared to the thiosuccinimide bond from maleimide chemistry.
| Feature | This compound (Oxime Linkage) | Maleimide Linker (Thioether Linkage) |
| Resulting Bond | Oxime | Thioether (Thiosuccinimide) |
| Stability in Plasma | High: Minimal payload loss observed over seven days.[2] | Moderate to Low: Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione, albumin).[3] |
| Quantitative Stability | Minimal deconjugation. | Reports indicate payload shedding rates as high as 50-75% within 7 to 14 days in plasma.[1][4] |
| Cleavage Mechanism | Hydrolysis is catalyzed by acid, which can be leveraged for controlled release in acidic environments like tumors.[5] | Reversible retro-Michael reaction in the presence of endogenous thiols.[3] |
Product Homogeneity: The Drug-to-Antibody Ratio (DAR)
For bioconjugates like ADCs, a uniform drug-to-antibody ratio (DAR) is essential for a predictable pharmacokinetic profile and a clear therapeutic window.[1] Site-specific conjugation using this compound on engineered or modified sites, such as oxidized glycans on an antibody, yields a highly homogeneous product. Maleimide conjugation to native cysteine residues often results in a heterogeneous mixture.
| Parameter | This compound (Site-Specific) | Maleimide (Cysteine-Directed) |
| Conjugation Site | Engineered aldehydes/ketones on glycans or specific amino acids.[4] | Native or reduced cysteine thiols.[4] |
| DAR Control | Precise, resulting in a highly homogeneous product (e.g., typically DAR of 2).[1] | Stochastic, often resulting in a heterogeneous mixture of DAR 0, 2, 4, 6, and 8.[1] |
| Product Profile | Predominantly a single DAR species.[1] | Mixture of multiple DAR species.[4] |
| Manufacturing Impact | Simplified characterization and improved batch-to-batch consistency.[1] | Complex characterization due to heterogeneity.[1] |
Experimental Workflows and Protocols
The practical application of these conjugation chemistries involves distinct multi-step processes. Below are detailed, representative protocols for the conjugation of a payload to a monoclonal antibody (mAb) using both this compound and maleimide linkers.
This compound Conjugation via Glycan Oxidation
This method provides a site-specific approach by targeting the carbohydrate moieties typically found on the Fc region of antibodies, away from the antigen-binding site.
Protocol for this compound Conjugation:
-
Antibody Preparation: Perform a buffer exchange of the antibody into an acetate buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).[1]
-
Glycan Oxidation:
-
Prepare a fresh solution of sodium periodate (NaIO₄).
-
Add NaIO₄ to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark to selectively oxidize the glycan sugars and generate aldehyde groups.[1]
-
Quench the reaction by adding ethylene glycol to a final concentration of approximately 20 mM.[1]
-
-
Conjugation Reaction:
-
Prepare the this compound-payload in a compatible solvent (e.g., DMSO).
-
Add the aminooxy-linker-payload solution to the oxidized antibody solution, typically at a 50- to 100-fold molar excess.
-
To accelerate the reaction, an aniline catalyst can be added to a final concentration of 10-20 mM.[1]
-
Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[1]
-
-
Purification and Analysis:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove excess linker-payload and other small molecules.
-
Characterize the ADC using Hydrophobic Interaction Chromatography (HIC) to confirm homogeneity and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the precise molecular weight and DAR.[1]
-
Maleimide Conjugation via Cysteine Reduction
This traditional method involves the reduction of interchain disulfide bonds to generate free thiols for conjugation.
Protocol for Maleimide Conjugation:
-
Antibody Preparation: Perform a buffer exchange of the antibody into a phosphate (B84403) buffer (e.g., PBS, pH 7.0-7.5) containing EDTA.[1]
-
Antibody Reduction:
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution in a 10- to 20-fold molar excess to reduce the interchain disulfide bonds.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Conjugation Reaction:
-
Prepare the maleimide-activated drug-linker in a suitable solvent (e.g., DMSO).
-
Add the maleimide-linker-payload to the reduced antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Optionally, quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl cysteine to cap any unreacted maleimide groups.
-
-
Purification and Analysis:
-
Purify the ADC using SEC to remove unreacted linker-payload and quenching agent.
-
Characterize the ADC using HIC and LC-MS to determine the DAR distribution and confirm the identity of the conjugate species.[1]
-
Conclusion: A Superior Choice for Next-Generation Bioconjugates
For researchers aiming to develop next-generation bioconjugates with improved therapeutic indices, the superior stability and homogeneity offered by site-specific this compound conjugation present a compelling advantage.[4] The robust oxime bond ensures that the conjugated payload remains securely attached until it reaches its target, leading to a more predictable, stable, and potentially safer therapeutic agent. While maleimide chemistry is a well-established and efficient technique, its inherent instability remains a significant liability that can compromise both safety and efficacy. By carefully considering the quantitative differences in performance and leveraging the detailed protocols provided, researchers can confidently select and implement the most appropriate conjugation strategy to advance their scientific goals.
References
The In Vivo Stability of m-PEG3-Aminooxy Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that significantly influences the in vivo stability, efficacy, and safety of bioconjugates like antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery at the target site. This guide provides an objective comparison of the m-PEG3-Aminooxy linker, which forms a highly stable oxime bond, against other common linker technologies, supported by available experimental data and detailed protocols.
The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] Its key functionality lies in the aminooxy group, which chemoselectively reacts with aldehydes or ketones on a target molecule to form a stable oxime linkage.[2][3] This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity of the biomolecule and the payload.[2][3] The resulting oxime bond is known for its exceptional stability under physiological conditions, making it a superior choice for applications requiring long-term conjugate integrity in vivo.[1][5]
Comparative In Vivo Stability of Bioconjugation Linkages
The stability of the covalent bond connecting a payload to its carrier is paramount for in vivo applications. The oxime bond formed by aminooxy linkers exhibits significantly greater stability compared to several other common linkages, particularly hydrazones and maleimide-thiol adducts.[1][6]
| Linker Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Aminooxy (Oxime Ligation) | Oxime (C=N-O) | High | Acid-catalyzed hydrolysis [6] | ~1 month [6] |
| Maleimide Chemistry | Thioether (Thiosuccinimide) | Moderate to Low | Retro-Michael reaction in the presence of thiols (e.g., albumin)[1][6][7] | Hours to >200 hours (highly dependent on structure and local environment)[6][7] |
| Hydrazone Chemistry | Hydrazone (C=N-NH) | Moderate | Hydrolysis (less stable than oxime)[8] | Less stable than oxime; stability is pH-dependent. |
| Peptide Linkers (e.g., Val-Cit) | Peptide Bond | High (in circulation) | Cleavage by specific enzymes (e.g., Cathepsin B) in the target cell[1] | ~6 days in mice, ~9.6 days in monkeys (for a cAC10-vc-MMAE conjugate)[1] |
| "Click Chemistry" (e.g., SPAAC) | Triazole | Very High | Generally considered inert[1][6] | Exceptionally long[6] |
Note: The quantitative data presented is compiled from various studies and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.[9] While direct in vivo half-life data for this compound itself is not extensively published, its high chemical stability suggests it would perform comparably to or better than the most stable linkers listed.[1]
In-Depth Stability Analysis
Oxime vs. Maleimide-Thiol Adducts: Maleimide chemistry is a widely used method for conjugation to cysteine residues. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of thiols like albumin, leading to payload deconjugation in plasma.[1][7] This can result in a shorter in vivo half-life and off-target toxicity.[7] Studies have shown that glycan-conjugated ADCs with stable linkages show minimal payload loss over seven days, whereas traditional cysteine-maleimide ADCs can lose up to 50% of their payload in the same timeframe.[7] The oxime linkage is significantly more stable and not susceptible to this thiol-exchange reaction.[7]
Oxime vs. Hydrazone Linkages: Both oxime and hydrazone linkages are formed by the reaction of a carbonyl group. However, oximes are significantly more stable towards hydrolysis at physiological pH compared to hydrazones.[8][10] The hydrolysis of oxime bonds is catalyzed by acid, a property that can be leveraged for controlled release in acidic microenvironments like endosomes or tumors.[6]
Oxime vs. Peptide Linkers: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are designed to be stable in circulation and are cleaved by lysosomal enzymes like Cathepsin B inside the target cell.[1] These linkers have demonstrated excellent in vivo stability.[1] The stability of oxime bonds is expected to be in a similar range to or exceed that of these stable peptide linkers under physiological conditions.[1]
Oxime vs. "Click Chemistry" Linkages: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions form highly stable triazole rings.[1] These bonds are considered bioorthogonal and are exceptionally stable in vivo, similar to amide bonds.[1][6] The stability of oxime linkages is comparable to these robust chemistries.[1]
Experimental Protocols for Stability Assessment
To rigorously evaluate the in vivo stability of a bioconjugate linker, a combination of in vitro and in vivo assays is essential. The in vitro plasma stability assay is a standard method used to predict in vivo performance.[9]
Key Experiment: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.[9]
Methodology:
-
Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample in a neutral buffer (e.g., PBS) is often included to assess inherent chemical stability.[9]
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). The reaction is quenched, often by freezing the samples at -80°C.[9]
-
Sample Analysis: The amount of intact bioconjugate and/or released payload is quantified at each time point using one or more of the following analytical techniques:
-
Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate or the concentration of released payload versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.[9]
In Vivo Stability Assessment using LC-MS
Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate.[12]
Methodology:
-
Administration: Administer the test conjugate to a cohort of laboratory animals (e.g., mice or rats) via a relevant route (e.g., intravenous injection).[12]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).[12]
-
Plasma Isolation: Process the blood samples to isolate plasma.[12]
-
Extraction: Extract the conjugate from the plasma using protein precipitation or solid-phase extraction (SPE).[12]
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the intact conjugate.[12]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the intact conjugate versus time to determine pharmacokinetic parameters such as half-life (t1/2) and clearance.[12]
Visualizing Experimental Workflows
Caption: Workflow for in vitro and in vivo stability assessment.
Caption: Comparison of Oxime and Maleimide conjugation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Comparative Study of m-PEG3-Aminooxy and Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the therapeutic efficacy of bioconjugates. This guide provides an objective comparison of two prominent methods: the site-specific m-PEG3-Aminooxy approach, which forms a stable oxime linkage, and the more traditional maleimide-based chemistry that targets cysteine residues. This comparison delves into the core mechanisms, performance metrics, and experimental protocols of each methodology, supported by experimental data to inform the selection of the optimal strategy for your research and development needs.
At a Glance: Key Performance Characteristics
The selection of a conjugation strategy hinges on a balance of factors including reaction efficiency, the stability of the resulting linkage, and the impact on the biomolecule's function. Below is a summary of key quantitative data comparing Aminooxy (Oxime) and Maleimide (B117702) (Thiosuccinimide) linkages.
| Performance Metric | This compound (Oxime Linkage) | Maleimide Chemistry (Thiosuccinimide Linkage) | Key Considerations |
| Conjugate Stability in vitro (Thiol Challenge) | Highly stable with minimal deconjugation. | Susceptible to retro-Michael reaction, leading to significant deconjugation. Some studies show 35-67% deconjugation over 7 days.[1] | The presence of endogenous thiols like glutathione (B108866) in plasma can promote the reversal of the maleimide-thiol linkage.[2] |
| Conjugate Stability in vivo (Serum/Plasma) | Exceptionally stable, remaining intact for extended periods (e.g., two weeks in rat serum).[1] | Variable stability, with reports of significant payload loss over time.[1] Payload shedding rates as high as 50-75% within 7 to 14 days in plasma have been reported.[3] | The microenvironment of the conjugation site on the antibody can influence the stability of the thiosuccinimide bond. |
| Homogeneity (Drug-to-Antibody Ratio - DAR) | High: Produces a highly homogeneous ADC with a defined DAR when using site-specific methods.[3] | Low: Produces a heterogeneous mixture of DAR species (e.g., DAR 0, 2, 4, 6, 8).[3] | Homogeneity is crucial for consistent efficacy and a predictable safety profile. |
| Reaction pH | Optimal at pH 4.5-7.5.[4][5] | Optimal at pH 6.5-7.5.[6] | Maleimide groups are susceptible to hydrolysis at pH values above 7.5.[6] |
| Reaction Rate | Generally slower than maleimide chemistry, but can be significantly accelerated with catalysts like aniline (B41778).[5][7] | Rapid reaction kinetics.[6] | Reaction times for aminooxy chemistry can range from 2-24 hours.[8] Maleimide reactions are often complete within 2 hours at room temperature.[6] |
| Specificity | Highly specific for aldehydes and ketones.[8] | Highly specific for thiol groups.[6] | Both chemistries offer high chemoselectivity under their optimal conditions. |
Reaction Mechanisms and Workflows
The fundamental difference between these two linker technologies lies in their conjugation chemistry, which dictates the stability, homogeneity, and ultimately, the performance of the resulting bioconjugate.[3]
This compound Chemistry: Stable Oxime Ligation
Aminooxy chemistry offers a site-specific alternative that results in a highly stable oxime bond.[3] This method requires the presence of a carbonyl group (an aldehyde or ketone) on the biomolecule. These reactive handles can be introduced by mild periodate (B1199274) oxidation of native glycans on an antibody or by genetic engineering to incorporate an amino acid that can be enzymatically converted to a carbonyl group.[3] The reaction between the aminooxy group and a carbonyl proceeds through a nucleophilic addition followed by dehydration to form the stable oxime bond.[8] The use of an aniline catalyst can accelerate the dehydration step.[8]
Maleimide Chemistry: Thiol-Michael Addition
Maleimide chemistry is a widely adopted method that targets thiol (-SH) groups, typically from cysteine residues in a protein.[3][] In many applications, the interchain disulfide bonds of an antibody are partially or fully reduced to expose free cysteine residues. A maleimide-functionalized linker-payload then reacts with these thiols via a Michael addition reaction to form a thiosuccinimide bond.[3] While this method is well-established, the resulting bond is susceptible to a retro-Michael reaction in vivo.[3] This can lead to the detachment of the linker and payload from the antibody, which can then bind to other circulating proteins like albumin, leading to off-target toxicity.[2][3]
In-Depth Stability Analysis
The primary advantage of oxime ligation over maleimide conjugation is the superior stability of the resulting bond in systemic circulation.[3] The thiosuccinimide linkage from maleimide chemistry is known to be unstable, with reports indicating significant payload loss over time in plasma.[1][3] This premature release can lead to significant off-target toxicity and a reduction in the amount of payload delivered to the target.[3]
A direct comparison between glycan-conjugated ADCs (a site-specific method resulting in a stable linkage) and traditional cysteine-maleimide ADCs demonstrates this difference starkly.[3] Glycan-conjugated ADCs show minimal payload loss over a seven-day period, whereas cysteine-maleimide ADCs can lose up to 50% of their payload in the same timeframe.[3] This enhanced stability is a critical factor for improving the safety and efficacy profile of a bioconjugate.[3]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Aldehyde-Containing Protein with this compound
This protocol describes a general method for conjugating an this compound reagent to a protein that has been modified to contain an aldehyde group.[8][10]
Materials:
-
Aldehyde-containing protein
-
This compound reagent
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5[10]
-
Aniline stock solution (optional catalyst): 1 M in DMSO[10]
-
Quenching solution (optional): 1 M glycine (B1666218) or other amine-containing buffer[10]
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)[10]
Procedure:
-
Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[10]
-
Reagent Preparation: Prepare a stock solution of the this compound reagent in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.[10]
-
Conjugation Reaction: Add a 10-50 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.[10]
-
(Optional) Catalysis: For catalyzed reactions, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[10]
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[8]
-
Quenching (Optional): Add the quenching solution to react with any unreacted aldehyde groups.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess, unreacted reagents.[8]
-
Analysis: Characterize the conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to determine the degree of labeling and purity.[8]
Protocol 2: General Procedure for Conjugating a Maleimide-Activated Molecule to a Thiol-Containing Protein
This protocol outlines a general method for the conjugation of a maleimide-activated molecule to a protein containing free thiol groups.[6]
Materials:
-
Thiol-containing protein (or protein with disulfide bonds to be reduced)
-
Maleimide-activated molecule
-
Degassed Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5[6]
-
Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine)[6]
-
Anhydrous organic solvent: DMSO or DMF[6]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[6]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[6]
-
Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[6]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[6]
-
Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[6]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess, unreacted maleimide and reducing agent.[6]
-
Analysis: Determine the degree of labeling and purity of the conjugate using appropriate analytical methods.
Conclusion
Both this compound and maleimide chemistries are powerful tools for bioconjugation. Maleimide chemistry offers a rapid and efficient method for conjugating to cysteine residues, but the resulting thiosuccinimide linkage is susceptible to instability in vivo.[1] This can lead to premature drug release, potentially reducing the therapeutic index of a bioconjugate. In contrast, aminooxy chemistry, while sometimes requiring an additional antibody modification step, forms a highly stable oxime bond.[1] For bioconjugates intended for in vivo use where long-term stability in circulation is paramount, the oxime linkage offers a clear advantage due to its exceptional hydrolytic stability at physiological pH.[2] The choice between these two chemistries represents a critical decision in bioconjugate design, balancing established methodologies with next-generation advancements in stability and homogeneity.[3]
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling m-PEG3-Aminooxy
Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of m-PEG3-Aminooxy have not been extensively documented. Therefore, it is crucial to handle this compound with the caution afforded to all laboratory chemicals of unknown toxicity. The primary risks are associated with potential skin, eye, and respiratory irritation upon contact or inhalation. A comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards to protect against chemical splashes. A face shield may be worn for additional protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | A standard, full-length lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. The following table outlines first aid measures.
Table 2: First Aid and Emergency Procedures
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The workspace within the chemical fume hood should be clean and organized.
-
Weighing and Solution Preparation: When weighing the solid form of this compound, use a spatula and conduct the process within the fume hood to minimize the risk of creating and inhaling dust. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is typically at -20°C.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and weighing paper, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and reaction mixtures, in a sealed and appropriately labeled hazardous waste container.
-
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[1] Do not pour any waste containing this compound down the drain or dispose of it in regular trash.[1] Empty containers should be treated as hazardous waste as they may contain chemical residues.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
